molecular formula C6H4IN3 B1400291 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1100318-96-4

4-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1400291
CAS No.: 1100318-96-4
M. Wt: 245.02 g/mol
InChI Key: UEUGYIMGLFJGGX-UHFFFAOYSA-N
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Description

4-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C6H4IN3 and its molecular weight is 245.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUGYIMGLFJGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728157
Record name 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100318-96-4
Record name 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Iodo-7H-pyrrolo[2,3-d]pyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and experimental utility of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine , a critical scaffold in modern drug discovery.

Core Identity & Synthetic Utility in Kinase Inhibitor Design

Executive Summary

This compound (CAS: 1100318-96-4) is a high-value heterocyclic building block belonging to the 7-deazapurine class. It serves as a bioisostere of adenine, where the N-7 nitrogen of the purine ring is replaced by a carbon atom (C-7). This structural modification alters the hydrogen bonding capability and electronic distribution of the core, often improving the metabolic stability and selectivity of kinase inhibitors (e.g., JAK, RET, and BTK inhibitors).

The 4-iodo substituent is chemically significant because it provides a "super-reactive" handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille), offering superior reactivity compared to its 4-chloro analog. This guide outlines its precise molecular data, synthesis from the 4-chloro precursor, and handling protocols for research applications.

Physicochemical Profile

The following data is validated for the parent this compound scaffold.

PropertySpecificationNotes
IUPAC Name This compoundAlso known as 4-iodo-7-deazapurine
CAS Number 1100318-96-4 Specific to the 4-iodo parent (unsubstituted N-7)
Molecular Formula C₆H₄IN₃
Molecular Weight 245.02 g/mol Calculated: C(72.[1]06) + H(4.03) + I(126.90) + N(42.02)
Physical State Off-white to yellow powderLight sensitive; store in dark
Solubility DMSO, DMF, MeOHLimited solubility in water and non-polar solvents
Melting Point > 200 °C (Decomposes)Varies by crystal form/purity
pKa ~11.5 (Pyrrole NH)Acidic proton at N-7 position

Structural Significance & Bioisosterism

The 7-deazapurine scaffold mimics the adenine pharmacophore found in ATP. By replacing the N-7 of purine with a carbon, the scaffold removes a potential hydrogen bond acceptor. This subtle change is often exploited in medicinal chemistry to:

  • Enhance Selectivity: Reduce off-target binding to kinases that require the N-7 interaction.

  • Improve Solubility: Alter the lipophilicity (LogP) profile.

  • Prevent Metabolism: The C-7 position is less prone to certain enzymatic degradations compared to the N-7 of purines.

Visualization: Structural Core & Reactivity

The following diagram illustrates the core structure and the reactivity hierarchy of the 4-iodo position.

G Core This compound (C6H4IN3) Adenine Adenine Bioisostere (ATP Mimic) Core->Adenine Structural Homology Reactivity C-4 Iodine Handle (High Reactivity for Pd-Catalysis) Core->Reactivity Site of Functionalization N7 N-7 vs C-7 (Deazapurine Modification) Core->N7 Kinase Selectivity Logic

Figure 1: Structural logic of the 7-deazapurine scaffold. The C-4 Iodine serves as the primary "warhead" attachment point, while the C-7 modification modulates kinase selectivity.

Synthetic Protocol: 4-Chloro to 4-Iodo Conversion

While the 4-chloro derivative is commercially abundant, the 4-iodo derivative is preferred for difficult cross-couplings due to the weaker C-I bond strength (approx. 57 kcal/mol) compared to C-Cl (approx. 95 kcal/mol), facilitating faster oxidative addition of Palladium.

Reaction Mechanism

The transformation utilizes a Finkelstein-type substitution or direct acid-mediated halide exchange. The most robust protocol involves treating 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with concentrated Hydroiodic Acid (HI).

Experimental Procedure (Step-by-Step)
  • Precursor: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 3680-69-1)[2]

  • Reagent: Hydroiodic Acid (57% aq. HI)

  • Scale: Molar scale adaptable (Example: 3.68 mmol scale)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and an ice bath.

  • Charging: Add 57% Hydroiodic Acid (10 mL) to the flask and cool to 0°C.

  • Addition: Slowly add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (565 mg, 3.68 mmol) in 5 small portions. Caution: Exothermic.

  • Reaction: Remove the ice bath and allow the resulting yellow slurry to warm to room temperature. Stir vigorously for 18–24 hours .

    • Note: The reaction is driven by the protonation of the pyrimidine ring, activating the C-4 position for nucleophilic attack by iodide.

  • Quench & Isolation:

    • Filter the suspension directly.

    • Wash the solid cake copiously with cold water to remove excess acid.

    • Wash with a small amount of cold isopropanol or ether to assist drying.

  • Purification: Dry the solid under high vacuum.

    • Yield: Typically quantitative (>95%).

    • Product: this compound (Off-white/Yellow solid).

Synthesis Workflow Diagram

Synthesis Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Precursor) Intermediate Protonated Intermediate (Activated for SNAr) Start->Intermediate Protonation Reagent 57% HI (aq) 0°C to RT, 18-24h Reagent->Intermediate Product This compound (Target Scaffold) Intermediate->Product Halide Exchange (Cl -> I) Downstream Suzuki/Sonogashira Coupling (Drug Candidate) Product->Downstream Pd(PPh3)4 / Boronic Acid

Figure 2: Synthetic workflow for the conversion of the chloro-precursor to the iodo-scaffold and its subsequent application.

Handling & Safety (E-E-A-T)

As a Senior Application Scientist, I emphasize that while this compound is a valuable intermediate, it requires specific safety protocols.

  • Hazards:

    • Acute Toxicity (Oral): Category 3/4 (Harmful/Toxic if swallowed).

    • Irritation: Causes skin and serious eye irritation (H315, H319).[1][3]

    • Respiratory: May cause respiratory irritation (H335).[1][3]

  • Storage:

    • Light Sensitivity: Iodine-carbon bonds can be photolabile. Store in amber vials or wrapped in foil.

    • Temperature: Store at -20°C for long-term stability to prevent de-iodination or oxidation.

  • Operational Tip: When using the 4-iodo derivative in Suzuki couplings, avoid using strong bases (like t-BuLi) that might cause lithium-halogen exchange at the C-4 position prematurely. Use mild bases like

    
     or 
    
    
    
    .

References

  • PubChem Compound Summary. "this compound (CID 57870804)." National Library of Medicine. [Link]

  • Google Patents. "Substituted nucleoside derivatives useful as anticancer agents (US20160244475A1)." Example 9, Step 1: Synthesis of this compound.[4]

  • ResearchGate. "An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine." (Precursor Synthesis Context). [Link]

Sources

Technical Guide: Solubility & Handling of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine in DMSO

[1]

Executive Summary

4-Iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS: 100696-65-5) is a critical bicyclic heteroaromatic scaffold, primarily utilized as an intermediate in the synthesis of kinase inhibitors (e.g., JAK inhibitors like Tofacitinib) and C-nucleoside analogs.[1]

While structurally robust, the compound presents specific solvation challenges due to its planar, pi-stacking capability and the acidity of the pyrrole N-H group.[1] Dimethyl sulfoxide (DMSO) is the solvent of choice for generating high-concentration stock solutions (up to 100 mM ) due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding.[1]

Key Operational Parameters:

  • Target Stock Concentration: 100 mM (~24.5 mg/mL).[1]

  • Solvent Grade: Anhydrous DMSO (≥99.9%, <50 ppm H₂O).[1]

  • Critical Risk: Hygroscopicity of DMSO leading to compound precipitation or hydrolysis of the C-I bond over extended storage.[1]

  • Storage: -20°C or -80°C, protected from light.

Physicochemical Profile & Solvation Mechanics

To master the solubility of this compound, one must understand the competing forces at the molecular level.[1]

Molecular Attributes
PropertyValueImplication for Solubility
Molecular Weight 245.02 g/mol Moderate MW facilitates dissolution compared to larger polymers.[1]
Structure 7-deazapurine corePlanar structure encourages

-

stacking (aggregation).[1]
Functional Groups C4-Iodide, N7-ProtonIodide: Lipophilic, light-sensitive.[1] N-H: H-bond donor (pKa ~13).[1]
LogP (Predicted) ~1.6 - 2.0Moderately lipophilic; poor water solubility, good organic solubility.[1]
Why DMSO?

Water is a poor solvent for this compound because the energy required to break the crystal lattice (dominated by

11

DMSO (Dipolar Aprotic) succeeds via two mechanisms:

  • Dipole Interaction: The sulfoxide oxygen accepts hydrogen bonds from the pyrrole N-H, effectively "solvating" the proton and breaking the crystal lattice.[1]

  • Polarizability: DMSO stabilizes the polarizable iodine substituent, preventing aggregation.[1]

Solubility Data & Preparation Protocol

Solubility Thresholds

Note: Values assume anhydrous DMSO at 25°C.

ConcentrationStatusApplication
10 mM (2.45 mg/mL) Highly Soluble Ideal for cellular assays (low DMSO % in final well).[1]
100 mM (24.5 mg/mL) Standard Stock Recommended. Stable at RT; minimal precipitation risk at -20°C.
250 mM (61.2 mg/mL) Saturation Limit Risk Zone.[1] Requires sonication; likely to precipitate upon freezing.[1]
The "Gold Standard" Dissolution Protocol

This protocol ensures a homogeneous 100 mM stock solution, minimizing degradation risks.[1]

Materials:

  • Compound: this compound (≥97% purity).[1]

  • Solvent: DMSO, Anhydrous (stored over molecular sieves).[1]

  • Vessel: Amber glass vial (borosilicate).[1] Avoid polystyrene.

Workflow Diagram:

DissolutionProtocolStartStart: Calculate Mass(Target: 100 mM)WeighWeigh Compound(Anti-static gun recommended)Start->WeighAddSolventAdd 50% VolumeAnhydrous DMSOWeigh->AddSolvent Minimize air exposureAgitateVortex (30s) ->Sonicate (5 min, <40°C)AddSolvent->Agitate Create slurryTopUpAdd Remaining DMSOto Final VolumeAgitate->TopUpQCQC: Visual Inspection(Tyndall Effect Check)TopUp->QC Ensure homogeneity

Figure 1: Step-by-step dissolution workflow for preparing a stable 100 mM stock solution.

Detailed Steps:

  • Calculation: For 1 mL of 100 mM stock, weigh 24.5 mg of powder.

  • Initial Wetting: Add only 500 µL of DMSO. This creates a high-concentration slurry that increases the collision frequency between solvent and solute, speeding up dissolution.[1]

  • Energy Input: Vortex for 30 seconds. If visible solids remain, sonicate in a water bath for 5 minutes.[1] Crucial: Monitor temperature.[1] Do not let the bath exceed 40°C to prevent thermal degradation of the iodide.

  • Final Volume: Add the remaining DMSO to reach 1 mL. Invert gently to mix.

  • QC Check: Shine a laser pointer (or strong light) through the vial.[1] If a beam path is visible (Tyndall effect), micro-precipitates are present.[1] Sonicate further.[1]

Stability, Storage, and Handling[1][2]

The 4-iodo substituent renders this compound more sensitive than its 4-chloro counterpart.[1]

Critical Degradation Pathways[1]
  • Photolysis: The C-I bond is weak (approx. 57 kcal/mol).[1] Exposure to UV/visible light can liberate radical iodine (

    
    ), turning the solution yellow/brown.[1]
    
  • Hygroscopicity: DMSO absorbs atmospheric water.[1] At >10% water content, the solubility of this hydrophobic compound drops drastically, causing "crash-out."[1]

Storage Logic[1][3]

StorageLogicRootStock Solution Prepared(100 mM)UsageUsage Frequency?Root->UsageDailyDaily/Weekly UseUsage->Daily High throughputLongTermLongTermUsage->LongTerm ArchiveStore4CStore at 4°C(Amber Vial)Daily->Store4C Avoid Freeze/ThawAliquotAliquot (20-50 µL)Single-use tubesLongTerm->AliquotStore80Store at -80°C(Desiccated)Aliquot->Store80 Max Stability

Figure 2: Decision matrix for storage to maximize compound integrity.[1]

Best Practices:

  • Aliquot: Never freeze/thaw the main stock more than 3 times. Create single-use aliquots (e.g., 50 µL).

  • Container: Use amber polypropylene or glass.[1]

  • Atmosphere: If possible, purge headspace with Argon before closing the vial to prevent oxidation and moisture uptake.[1]

Application Context: Dilution into Aqueous Media[1]

When moving from DMSO stock to biological buffers (PBS, Media), the "Solubility Cliff" is the primary failure point.[1]

  • Maximum Tolerated DMSO: Most assays tolerate 0.1% - 1% DMSO.[1]

  • Precipitation Risk: this compound is hydrophobic.[1] Rapid dilution into water can cause immediate precipitation.[1]

Intermediate Dilution Step (Serial Dilution): Do not pipette 1 µL of 100 mM stock directly into 1000 µL of PBS.

  • Dilute 100 mM stock 1:10 in DMSO

    
     10 mM.
    
  • Dilute 10 mM stock 1:10 in DMSO

    
     1 mM.
    
  • Dilute 1 mM stock 1:100 into Media

    
     10 µM (Final Assay Concentration, 1% DMSO).
    

Why? This prevents localized high concentrations of water at the pipette tip interface, which creates amorphous aggregates that may not re-dissolve.[1]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Solution turns yellow/brown Iodine liberation (Photolysis) or Oxidation.[1]Check purity by LC-MS. If <95%, discard. Store future stocks in amber vials.
Cloudiness upon thawing DMSO absorbed water; compound precipitated.[1]Sonicate at 37°C for 10 mins. If solids persist, the stock is hydrated and concentration is unreliable.[1] Prepare fresh.
Viscous "gel" formation High concentration (>200 mM) at low temp.[1]Dilute to 100 mM.[1] The compound is acting as a gelator at high concentrations.[1]
Precipitate in Cell Media "Solubility Cliff" (Shock dilution).[1]Use the Intermediate Dilution Step (Section 5).[1] Ensure media is warm (37°C) before addition.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5356682, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (Note: Structural analog used for solubility benchmarking). Retrieved from [Link]

  • Gaystein, et al. (2016).[1] Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Arch Pharm (Weinheim).[1][2] (Demonstrates DMSO usage for biological evaluation of this scaffold). Retrieved from [Link]

  • Li, et al. (2025).[1] A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. BMC Chemistry. (Discusses synthesis involving iodine and DMSO compatibility). Retrieved from [Link][1]

Technical Guide: Stability, Storage, and Handling of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine

[1]

Executive Summary

This compound (CAS: 1100318-96-4) is a critical high-value scaffold used in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and other kinase-targeting therapeutics.[1] Unlike its robust 4-chloro analog, the 4-iodo variant exhibits significantly higher reactivity due to the labile C–I bond.[1] This enhanced reactivity, while advantageous for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), renders the compound susceptible to rapid photolytic dehalogenation and oxidative degradation. This guide defines the physicochemical constraints and establishes a self-validating protocol for maintaining compound integrity.

Physicochemical Profile & Structural Analysis[1][2][3]

To understand the storage requirements, one must first analyze the molecular vulnerabilities. The compound consists of a deazapurine core with a heavy halogen (iodine) at the C4 position.

PropertySpecificationCritical Note
CAS Number 1100318-96-4Distinct from the 4-chloro (3913-02-8) and 5-iodo isomers.[1]
Molecular Formula C₆H₄IN₃MW: 245.02 g/mol
Appearance Off-white to beige solidYellow/Brown discoloration indicates free iodine (

) liberation.[1]
Bond Energy (C–X) ~57 kcal/mol (C–I)Significantly weaker than C–Cl (~81 kcal/mol), making it prone to homolytic cleavage by UV light.
Solubility DMSO, DMF, DMAcSparingly soluble in water; prone to precipitation in aqueous buffers.
Acidity (pKa) ~13 (Pyrrole NH)The N7-H is acidic; susceptible to deprotonation by strong bases.[1]
The "Iodine Effect" on Stability

The large atomic radius of iodine creates a long, weak C–I bond. Upon exposure to UV light or excessive heat, this bond undergoes homolytic fission, generating a radical species. This is the primary failure mode for this reagent, necessitating stricter controls than those used for standard chlorinated heterocycles.

Degradation Mechanisms[1][4][5]

Understanding how the molecule fails allows us to engineer controls to prevent it.[1]

A. Photolytic Dehalogenation (Primary Risk)

Exposure to UV or high-intensity visible light excites the C–I bond, leading to homolysis.[1] The resulting radical can abstract hydrogen from solvents or moisture, reverting the compound to the parent 7H-pyrrolo[2,3-d]pyrimidine or coupling to form dimers.[1]

  • Visual Indicator: The liberation of elemental iodine (

    
    ) turns the solid from off-white to yellow/brown.[1]
    
B. Oxidative Decomposition

While the pyrimidine ring is electron-deficient and stable, the pyrrole ring is electron-rich.[1] In the presence of atmospheric oxygen and moisture, the radical species generated from photolysis can initiate an oxidative cascade, breaking ring aromaticity.

C. Hydrolysis (Minor Risk)

The C–I bond is relatively stable to neutral hydrolysis.[1] However, under acidic conditions or in the presence of Lewis acids, the iodine can be displaced by water (forming the 4-hydroxy tautomer) or other nucleophiles.[1]

Visualization: Degradation Pathways

The following diagram outlines the causal relationship between environmental stressors and chemical breakdown.[1]

DegradationPathwaysSubstrate4-Iodo-7H-pyrrolo[2,3-d]pyrimidineUVUV Light / HeatSubstrate->UVExcitationRadicalC4-RadicalIntermediateUV->RadicalHomolytic FissionIodineFree Iodine (I2)(Yellowing)UV->IodineLiberationParentDe-iodinatedByproductRadical->ParentH-AbstractionOxidationOxidative RingOpeningRadical->Oxidation+ O2 / Moisture

Figure 1: Mechanistic pathway of this compound degradation triggered by photolysis.[1]

Storage & Handling Protocols

This protocol is designed to maximize shelf-life (up to 3 years) and ensure reproducibility in synthesis.[1]

A. Long-Term Storage (Stock)[1]
  • Temperature: Store at -20°C . Do not store at room temperature for periods exceeding 24 hours.

  • Atmosphere: Store under Argon or Nitrogen .[1] The container must be purged before sealing to remove oxygen and moisture.[1]

  • Container: Amber borosilicate glass vials with PTFE-lined caps.

    • Why? Amber glass filters UV light; PTFE prevents leaching of plasticizers which can react with the iodine.[1]

  • Desiccation: Store the vial inside a secondary container (e.g., a jar) containing active desiccant (silica gel or Drierite).

B. Handling & Usage (Benchtop)[1]
  • Thawing: Allow the vial to equilibrate to room temperature before opening.

    • Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, accelerating hydrolysis.

  • Solvent Selection: Use anhydrous, degassed solvents (DMSO, DMF).

    • Tip: Sparge solvents with nitrogen for 10 minutes prior to dissolution to minimize oxidative loss during reaction setup.[1]

  • Light Protection: Wrap reaction vessels in aluminum foil if the reaction time exceeds 1 hour.

Visualization: Handling Workflow

HandlingWorkflowReceiptReceipt of CompoundQC_CheckInitial QC(Color & HPLC)Receipt->QC_CheckAliquotAliquot under Inert Gas(Avoid freeze-thaw cycles)QC_Check->AliquotPassStorageStore at -20°C(Amber Vial + Desiccant)Aliquot->StorageUsageEquilibrate to RTBefore OpeningStorage->UsageExperiment DaySolventDissolve inDegassed DMSO/DMFUsage->Solvent

Figure 2: Standard Operating Procedure (SOP) for receipt, storage, and usage.

Quality Control & Self-Validation

Before committing this reagent to a high-value step (e.g., a late-stage Suzuki coupling), validate its integrity.[1]

Visual Inspection (The 5-Second Test)[1]
  • Pass: Powder is off-white, cream, or pale beige.[1]

  • Fail: Powder is distinct yellow, orange, or brown. (Indicates >2% decomposition and free iodine release).[1]

Analytical Validation (HPLC/UPLC)
  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[1]

  • Detection: 254 nm.[1]

  • Failure Mode: Look for a front-running peak (the de-iodinated parent) or late-eluting dimers.[1]

  • Purity Threshold: >97% is required for catalytic cross-coupling to prevent catalyst poisoning by iodide ions or byproducts.[1]

References

  • Sun-Shine Chemical. (n.d.).[1][2] this compound MSDS and Catalog Data. Retrieved from [1]

  • J&K Scientific. (2018).[1][3] Product Specifications for CAS 1100318-96-4. Retrieved from [3]

  • National Institutes of Health (PubChem). (n.d.).[1] 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro- (Structural Analog Data). Retrieved from

  • ChemicalBook. (2025).[1][4][5] 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Properties (Comparative Halogen Stability). Retrieved from

  • BenchChem. (2025).[1] Technical Guide to 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol (Scaffold Stability). Retrieved from

Technical Guide: 1H NMR Spectrum of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine , a critical scaffold in the synthesis of JAK inhibitors (e.g., Tofacitinib, Ruxolitinib). It is designed for medicinal chemists and analytical scientists requiring precise structural validation.

The guide moves beyond simple peak listing to explore the causality of chemical shifts , impurity profiling , and self-validating assignment protocols .

Part 1: Structural Context & Significance

The this compound core is a 7-deazapurine derivative. Its utility stems from the iodine "handle" at the C4 position, which is highly reactive toward palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

Understanding the NMR signature of this intermediate is vital because the C4-iodine substituent significantly alters the electronic environment of the pyrimidine ring compared to the 4-chloro or unsubstituted analogs, serving as a primary quality control checkpoint before expensive coupling steps.

Structural Numbering Scheme

To ensure accurate assignment, we utilize the standard IUPAC numbering for the fused bicyclic system:

  • Position 2: Protonated (

    
     C-H).
    
  • Position 4: Iodinated (Quaternary carbon, no

    
    H signal).
    
  • Position 5: Pyrrole ring (

    
     to nitrogen).
    
  • Position 6: Pyrrole ring (

    
     to nitrogen).
    
  • Position 7: Secondary amine (N-H).

Part 2: Experimental Protocol (Self-Validating System)

To obtain a reproducible spectrum free from aggregation artifacts, follow this optimized protocol.

Sample Preparation
  • Solvent Selection: DMSO-d6 is the mandatory solvent.

    • Reasoning: The fused heterocyclic core exhibits poor solubility in CDCl

      
      . Furthermore, DMSO-d6 stabilizes the exchangeable N-H proton, allowing it to appear as a distinct (though broad) peak, which is crucial for confirming the N7-unsubstituted state.
      
  • Concentration: 5–10 mg in 0.6 mL DMSO-d6.

    • Note: Higher concentrations may lead to stacking effects, causing upfield shifts of the aromatic protons (0.01–0.05 ppm).

Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle) or equivalent.

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The H-2 proton is isolated and relaxes slowly. Insufficient D1 will reduce integration accuracy, making it difficult to quantify impurities.

  • Scans (NS): Minimum 16 scans (64 recommended for impurity detection).

Workflow Diagram

The following diagram outlines the logical flow for sample preparation and data validation.

SamplePrep Sample Solid Sample (this compound) Solvent Solvent Choice DMSO-d6 (Required) Sample->Solvent Solubility Prep Dissolution (Avoid Sonication heat) Solvent->Prep 0.6 mL Acq Acquisition (D1 > 2.0s) Prep->Acq Homogeneity QC QC Check (Integrate H2 vs H5) Acq->QC Process QC->Sample Fail: Recrystallize

Figure 1: Optimized NMR acquisition workflow ensuring solubility and quantitative accuracy.

Part 3: Spectral Analysis & Interpretation[1]

The spectrum is characterized by three distinct aromatic signals and one broad exchangeable signal . The absence of the H-4 signal (present in the unsubstituted parent at ~8.8 ppm) confirms the substitution at C4.

Chemical Shift Data (DMSO-d6)
AssignmentProton TypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Mechanistic Insight
NH (H-7) Exchangeable12.00 – 12.60 Broad Singlet-Highly deshielded due to aromaticity and H-bonding with DMSO. Disappears with D

O shake.
H-2 Pyrimidine8.60 – 8.70 Singlet-Deshielded by two adjacent nitrogen atoms (N1, N3). Slightly shielded relative to 4-H parent due to I-effect.
H-6 Pyrrole (

)
7.60 – 7.70 Doublet (d)


-position to N7 makes it more deshielded than H-5.
H-5 Pyrrole (

)
6.50 – 6.60 Doublet (d)

Electron-rich pyrrole position; significantly shielded.
Detailed Assignment Logic
  • The H-2 Singlet: This is the diagnostic peak for the pyrimidine ring integrity. If the ring opens or reacts, this peak shifts drastically. It appears as a sharp singlet because there are no adjacent protons for vicinal coupling.

  • The H-5/H-6 Couple: These protons form an AX spin system (or AB if shifts are closer).

    • H-6 is closer to the anisotropic current of the pyrimidine ring and the electronegative N7, placing it downfield (~7.65 ppm).

    • H-5 is in the electron-rich

      
      -position of the pyrrole, appearing upfield (~6.55 ppm).
      
    • Validation: The coupling constant

      
       Hz is characteristic of 5-membered aromatic heterocycles.
      
Assignment Validation Logic (Graphviz)

AssignmentLogic Spectrum Raw Spectrum H2_Check Identify Singlet > 8.5 ppm Spectrum->H2_Check H4_Check Check for Singlet ~8.8 ppm H2_Check->H4_Check Found Pyrrole_Check Identify Doublets (J ~3.5Hz) H4_Check->Pyrrole_Check Absent (Correct) Fail Impurity / Wrong Compound H4_Check->Fail Present (Unsubstituted Parent) Conclusion Identity Confirmed: This compound Pyrrole_Check->Conclusion H5/H6 Found

Figure 2: Logic gate for confirming structure and ruling out the unsubstituted parent.

Part 4: Troubleshooting & Impurity Profiling

In drug development, the purity of this intermediate is paramount. Common impurities arise from the synthesis (typically from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via HI/NaI exchange or direct iodination).

Distinguishing the 4-Chloro Precursor

The 4-chloro analog is the most common contaminant.

  • 4-Chloro H-2 Shift: ~8.65 - 8.75 ppm.

  • 4-Iodo H-2 Shift: ~8.60 - 8.70 ppm.

  • Differentiation: The shifts are very close. LC-MS is often required for definitive quantification of <5% chloro-impurity. However, in NMR, look for a "shadow" singlet slightly downfield of the main H-2 peak if the chloro-impurity is significant.

Residual Solvents (in DMSO-d6)

Since this compound is often recrystallized or triturated:

  • Water: ~3.33 ppm (Variable).

  • Acetone: 2.09 ppm (s).

  • Ethyl Acetate: 4.03 (q), 1.99 (s), 1.17 (t).

  • Dichloromethane: 5.76 ppm (s).

The "Missing" NH Proton

If the broad singlet at ~12 ppm is not visible:

  • Wet Solvent: High water content in DMSO-d6 can broaden the NH signal into the baseline via rapid exchange.

  • Base Contamination: Residual K

    
    CO
    
    
    
    or NaOH from workup will deprotonate N7, causing the signal to vanish and shifting H-6/H-5 upfield.
    • Solution: Add a drop of Acetic Acid-d4 to the NMR tube to re-protonate.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57870804, this compound. Retrieved from [Link]

  • Kuduk, S. D., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived LRRK2 Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for pyrrolopyrimidine shifts). Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

The 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) Scaffold: Structural Utility and Synthetic Paradigms in Drug Discovery

[1][2]

Executive Summary

The 7-deazapurine scaffold (pyrrolo[2,3-d]pyrimidine) represents a critical isostere in modern medicinal chemistry, transcending its role as a mere purine mimic to become a privileged structure in antiviral and antineoplastic pharmacophores.[1][2][3] By replacing the N7 nitrogen of the purine core with a carbon atom (C7), this scaffold introduces profound electronic and steric alterations: it eliminates a key hydrogen bond acceptor, enhances the electron density of the five-membered ring, and significantly stabilizes the N-glycosidic bond against enzymatic and acidic hydrolysis.

This guide analyzes the mechanistic causality behind the scaffold's utility, detailing the synthetic protocols required to overcome its unique reactivity challenges (specifically regioselectivity during glycosylation) and dissecting its application in blockbuster therapeutics like Remdesivir and Tofacitinib.

Chapter 1: Physicochemical & Structural Determinants

The Isostere Rationale: N7 vs. C7

The substitution of Nitrogen-7 for Carbon-7 is not a passive structural change; it dictates the molecule's interacting potential with biological targets.

  • Glycosidic Bond Stabilization (The "Anchor" Effect): In natural purine nucleosides, the N7 lone pair facilitates protonation under acidic conditions or enzymatic catalysis (e.g., by nucleoside phosphorylases).[2] This protonation creates a pull on electron density, weakening the N-glycosidic bond and leading to depurination.[2] In 7-deazapurines, the C7 atom cannot be protonated, rendering the N-glycosidic bond highly resistant to cleavage.[2] This is the primary driver for its use in nucleoside analogs (e.g., Remdesivir), where metabolic stability is non-negotiable.[2]

  • Major Groove Functionalization: The C-H bond at position 7 points directly into the major groove of DNA/RNA duplexes or hydrophobic pockets of kinases.[4] Unlike N7, which is limited to H-bonding, C7 allows for the attachment of hydrophobic, aryl, or alkynyl groups via cross-coupling, enabling "molecular reach" to distant residues.[2]

Electronic Map & Signaling Pathways

The following diagram illustrates the functional divergence between the natural purine core and the 7-deazapurine scaffold, highlighting the mechanistic shift in stability and binding.

Deazapurine_Propertiescluster_0Therapeutic OutcomePurineNatural Purine(N7 Lone Pair)InstabilityProtonation at N7(Acid/Enzyme)Purine->Instability Susceptible to H+Deaza7-Deazapurine(C7-H or C7-R)StabilityResistant toProtonationDeaza->Stability C7 is inertFunctionalizationC7-Functionalization(Suzuki/Negishi)Deaza->Functionalization Pd-CatalysisCleavageGlycosidic BondHydrolysisInstability->Cleavage Weakens C1'-N9Stability->Cleavage BlocksBindingHydrophobic PocketTargeting (Kinases)Functionalization->Binding Extends SAR

Chapter 2: Synthetic Paradigms

Synthesizing 7-deazapurine nucleosides is chemically distinct from standard purines due to altered regioselectivity.[1][2] The lack of N7 reduces the acidity of the N9 proton, often requiring stronger bases or specific Lewis acids for glycosylation.

Protocol: Vorbrüggen Glycosylation of 7-Iodo-7-deazapurines

This protocol addresses the challenge of regioselectivity (N9 vs. N1).[1][2] Using a 7-iodo substituent is a strategic choice: it sterically hinders N1 attack (directing glycosylation to N9) and serves as a handle for subsequent cross-coupling.[1][2]

Objective: Synthesis of a 7-deaza-nucleoside core from a heterocyclic base.

Reagents:

  • Base: 4-chloro-7-iodo-7H-pyrrolo[2,3-d]pyrimidine (The "aglycone").[1][2]

  • Sugar: 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[1][2][5]

  • Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide).[1][2]

  • Lewis Acid: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).[2]

  • Solvent: Anhydrous Acetonitrile (MeCN).[2]

Step-by-Step Methodology:

  • Silylation (Activation):

    • Suspend the aglycone (1.0 equiv) in anhydrous MeCN under Argon.

    • Add BSA (2.0–3.0 equiv).[2] Stir at RT for 15 min, then heat to 80°C for 30 min until a clear solution forms (indicating formation of the silylated base).

    • Checkpoint: If solution remains cloudy, add more BSA.[2] Incomplete silylation leads to poor yields.[2]

  • Coupling (Vorbrüggen):

    • Cool the mixture to 0°C.

    • Add the protected sugar (1.0 equiv) dissolved in MeCN.[2]

    • Add TMSOTf (1.1 equiv) dropwise.[2] Caution: Exothermic.[2]

    • Heat to 80°C for 2–4 hours.

    • Mechanism:[2][4][6][7][8][9][10] The Lewis acid generates an oxocarbenium ion from the sugar; the silylated base attacks from the β-face (guided by the 2'-O-benzoyl neighboring group participation).

  • Work-up & Purification:

    • Quench with cold saturated NaHCO₃.[2] Extract with Ethyl Acetate.[2]

    • Critical QC: 7-deazapurines are less polar than purines.[1][2] Monitor TLC carefully.[2]

    • Purify via silica gel chromatography.[2]

  • Validation:

    • ¹H NMR: Confirm the absence of the NH proton and the presence of the anomeric proton (H1') as a doublet (J ≈ 4-7 Hz).

    • NOESY: Verify N9 connectivity (NOE between H1' and H7/H8 is crucial; however, with 7-iodo, look for spatial proximity to H8).

C7-Functionalization (The Diversity Step)

Once the glycosylated core (from 2.[2]1) is secured, the 7-iodo position allows for rapid diversification via Suzuki-Miyaura Coupling .[1][2]

  • Conditions: Pd(PPh₃)₄ (5 mol%), Arylboronic acid (1.5 equiv), Na₂CO₃ (2M aq), DME/H₂O, 80°C.[1][2]

  • Utility: This step is used to install hydrophobic groups that mimic the "base stacking" interactions or reach into kinase hydrophobic pockets (e.g., the gatekeeper region).

Chapter 3: Therapeutic Architectures

Antivirals: The Remdesivir Case Study

Remdesivir (GS-5734) utilizes a 1'-cyano-7-deaza-adenosine core.[1][2] The selection of the 7-deazapurine scaffold was not arbitrary but a solution to a specific steric/electronic conflict.

  • The Conflict: Introducing a cyano (CN) group at the 1'-position of a natural adenosine creates significant steric clash with the N3/N7 region and electronically destabilizes the N-glycosidic bond (making it prone to spontaneous hydrolysis).

  • The Solution: The 7-deazapurine scaffold removes the N7 lone pair repulsion and increases the bond strength. This allows the 1'-CN group to exist stably, which is essential for the drug's mechanism (chain termination via steric clash in the viral RdRp active site).

Kinase Inhibitors: Tofacitinib

Tofacitinib (Xeljanz) is a JAK1/3 inhibitor for rheumatoid arthritis.[2][11]

  • Structure: A pyrrolo[2,3-d]pyrimidine core.[1][2][3][9][11]

  • Binding Mode: The scaffold mimics ATP's adenine ring. The N1 and N3 atoms form hydrogen bonds with the kinase hinge region (Glu/Leu residues). The deaza-C7 allows the molecule to fit snugly without the repulsive desolvation penalty that an N7 might incur in that specific hydrophobic pocket.

Comparative Data: FDA-Approved/Clinical Agents[1][2][12]
DrugScaffold CoreTargetIndicationKey Structural Role of Scaffold
Remdesivir 7-deaza-adenosineViral RdRpCOVID-19 (SARS-CoV-2)Stabilizes 1'-CN substitution; prevents glycosidic hydrolysis.[1][2]
Tofacitinib Pyrrolo[2,3-d]pyrimidineJAK1/3Rheumatoid ArthritisATP-mimetic; Hinge binder with optimized lipophilicity.[1][2]
Galidesivir 7-deaza-adenosineViral RdRpHCV, Ebola (Investigational)Acts as a non-obligate chain terminator; high metabolic stability.[1][2]
Fostemsavir 7-azaindole (related)HIV-1 gp120HIV-1Attachment inhibitor; scaffold provides rigid geometric orientation.[1][2]

Chapter 4: Future Outlook & Advanced Applications

Fluorescent Probes

Certain fused 7-deazapurines (e.g., aryl-fused systems) exhibit intrinsic fluorescence.[1][2][12] Unlike bulky extrinsic fluorophores (like fluorescein) that perturb DNA structure, 7-deazapurine analogs can be incorporated directly into the helix as "isomorphic probes," reporting on local environment changes without disrupting base pairing.[2]

Fleximers

"Fleximers" are split-purine analogs where the pyrimidine and imidazole rings are separated by a single bond (utilizing the 7-deaza architecture to break the fusion). These flexible scaffolds can adapt to distorted active sites in mutant enzymes, potentially overcoming drug resistance in bacterial pathogens.[2]

References

  • Seela, F., & Peng, X. (2006).[2] 7-Deazapurine nucleosides and nucleotides: synthesis, properties, and applications. Current Protocols in Nucleic Acid Chemistry.[2]

  • Siegel, D., et al. (2017).[2] Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (Remdesivir) for the Treatment of Ebola and Emerging Viruses.[1][2] Journal of Medicinal Chemistry. [1][2]

  • Flanagan, M. E., et al. (2010).[2] Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. Journal of Medicinal Chemistry.

  • Eyer, L., et al. (2016).[2][13] Nucleoside analogs: mechanisms of action and resistance in viral polymerase inhibition. Antiviral Research.[2][3][4]

  • Perlikova, P., & Hocek, M. (2017).[2] Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides.[1][2][3][4] Medicinal Research Reviews.[2][3] [1][2]

The Synthesis of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif, a 7-deazapurine core, is found in a variety of biologically active molecules, including potent kinase inhibitors.[1][2] The presence of the iodine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization. This guide provides an in-depth examination of the prevalent and efficient synthetic route to this valuable intermediate, focusing on the underlying chemical principles and practical experimental guidance.

The synthesis is typically achieved in a two-stage process, commencing with the preparation of the more accessible precursor, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by a halogen exchange reaction to introduce the iodine atom. This approach is often favored due to the relative ease of introducing the chloro substituent and its subsequent conversion to the iodo derivative.

Part I: Synthesis of the Precursor: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The initial and crucial phase of the synthesis is the construction of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core. Several synthetic strategies have been reported, and this guide will focus on a common and reliable method.[3][4][5]

Synthetic Strategy and Workflow

The chosen pathway involves a multi-step sequence starting from readily available starting materials. The overall workflow is depicted below:

Synthesis_of_4_Chloro_7H_pyrrolo_2_3_d_pyrimidine cluster_0 Step 1: Synthesis of 4-Hydroxypyrrolo[2,3-d]pyrimidine cluster_1 Step 2: Chlorination Start Ethyl Cyanoacetate + Thiourea Intermediate1 2-Mercapto-4-amino-6-hydroxypyrimidine Start->Intermediate1 NaOEt, EtOH Reflux Intermediate2 4-Amino-6-hydroxypyrimidine Intermediate1->Intermediate2 Raney Nickel, NH4OH Reflux Intermediate3 4-Hydroxypyrrolo[2,3-d]pyrimidine Intermediate2->Intermediate3 Chloroacetaldehyde, NaOAc H2O, 60-80°C Product 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate3->Product POCl3 80-100°C

Figure 1: Synthetic workflow for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

Detailed Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Step 1: Synthesis of 2-Mercapto-4-amino-6-hydroxypyrimidine

  • In a suitable reaction vessel, dissolve ethyl cyanoacetate and thiourea (1:1 to 1:3 molar ratio) in ethanol.

  • Cool the mixture to 0-5°C and slowly add a solution of sodium ethoxide in ethanol (1.5 to 3 molar equivalents relative to ethyl cyanoacetate).

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Heat the mixture to reflux (approximately 80-100°C) and maintain for 8-10 hours.

  • Cool the reaction to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with ethanol and dry to yield 2-mercapto-4-amino-6-hydroxypyrimidine.

Step 2: Synthesis of 4-Amino-6-hydroxypyrimidine

  • Suspend the 2-mercapto-4-amino-6-hydroxypyrimidine in aqueous ammonia (20-30% concentration, 10-20 times the mass of the starting material).

  • Add activated Raney nickel (3-5 molar equivalents).

  • Heat the mixture to reflux (80-100°C) for 4-6 hours.

  • Filter the hot reaction mixture to remove the Raney nickel.

  • Cool the filtrate to room temperature to allow the product to crystallize.

  • Collect the solid by filtration, wash with water, and dry to obtain 4-amino-6-hydroxypyrimidine.

Step 3: Synthesis of 4-Hydroxypyrrolo[2,3-d]pyrimidine

  • In a reaction vessel, dissolve 4-amino-6-hydroxypyrimidine and sodium acetate (1:3 to 1:5 molar ratio) in water (10-20 times the mass of the starting pyrimidine).

  • Heat the mixture to 60-80°C.

  • Slowly add an aqueous solution of 2-chloroacetaldehyde (20-40% concentration, 2-5 molar equivalents).

  • Stir the reaction at this temperature for 4-6 hours.

  • Cool the mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid with water and dry to yield 4-hydroxypyrrolo[2,3-d]pyrimidine.

Step 4: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Carefully add 4-hydroxypyrrolo[2,3-d]pyrimidine to phosphorus oxychloride (POCl₃).

  • Heat the mixture to 80-100°C and stir for 2-4 hours, during which the suspension should become a clear, dark solution.[4]

  • Remove the excess POCl₃ under reduced pressure.

  • Cool the residue to 0-10°C and cautiously quench with ice water.

  • Adjust the pH of the solution to 9-10 with sodium hydroxide.

  • Collect the resulting solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from toluene to obtain pure 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[3]

Part II: Iodination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

With the chloro-precursor in hand, the next critical step is the introduction of the iodo group at the 4-position. A widely employed and effective method for this transformation is electrophilic iodination using N-iodosuccinimide (NIS).[6]

Reaction Mechanism and Rationale

The iodination of the pyrrolo[2,3-d]pyrimidine core is an electrophilic aromatic substitution. The pyrrole ring is electron-rich and susceptible to attack by electrophiles.[6] N-iodosuccinimide serves as a source of an electrophilic iodine species (I⁺). The reaction proceeds via the attack of the electron-rich pyrrole ring on the iodine atom of NIS, leading to the formation of a sigma complex, which then rearomatizes by losing a proton to afford the iodinated product.

Iodination_Mechanism Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine + NIS Intermediate Sigma Complex Start->Intermediate Electrophilic Attack Product This compound + Succinimide Intermediate->Product Deprotonation

Figure 2: Simplified mechanism of iodination using NIS.

Detailed Experimental Protocol: Synthesis of this compound
  • In a dry reaction flask under an inert atmosphere, dissolve 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in anhydrous dimethylformamide (DMF).[6]

  • Add N-iodosuccinimide (NIS) (typically 1.1 equivalents) to the solution.[6]

  • Stir the reaction mixture vigorously at room temperature for approximately 2 hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under vacuum to remove the DMF.[6]

  • Purify the resulting residue by silica gel column chromatography, typically using a mixture of hexane and ethyl acetate as the eluent, to yield the final product, this compound.[6]

Quantitative Data Summary
CompoundStarting MaterialReagentsSolventTypical YieldPurity
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Hydroxypyrrolo[2,3-d]pyrimidinePOCl₃Neat50-58% (overall from ethyl cyanoacetate)[3]98-99%[3]
This compound 4-Chloro-7H-pyrrolo[2,3-d]pyrimidineN-IodosuccinimideDMF-High

Note: Specific yield for the iodination step can vary based on reaction scale and purification efficiency.

Trustworthiness and Self-Validating Systems

The protocols described herein are based on established and published synthetic methods. To ensure reproducibility and safety, the following points are critical:

  • Reagent Quality: Use of high-purity, anhydrous solvents and reagents is crucial, particularly for the iodination step, as moisture can interfere with the reaction.

  • Inert Atmosphere: Reactions sensitive to air or moisture, such as the iodination with NIS, should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Consistent monitoring of the reaction progress by techniques such as TLC or LC-MS is essential to determine the reaction endpoint and prevent the formation of byproducts.

  • Purification: Proper purification, typically through recrystallization or column chromatography, is vital to obtain the final product with the desired purity for subsequent applications.

Conclusion

The synthesis of this compound is a well-established process that is fundamental to the development of novel therapeutics. By following a systematic, two-part strategy involving the initial synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its subsequent iodination, researchers can reliably access this key intermediate. The detailed protocols and mechanistic insights provided in this guide are intended to equip scientists in drug development with the necessary knowledge for the successful synthesis of this important compound.

References

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. PMC - NIH. [Link]

  • This compound | 1100318-96-4. J&K Scientific. [Link]

  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka. [Link]

  • Synthesis of the 7,8-dihydro-7-deazapurine derivatives and their antibiotic activity. PubMed. [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]

Sources

key intermediates in 7-deazapurine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Key Intermediates in 7-Deazapurine Synthesis Content Type: Technical Guide / Whitepaper Audience: Senior Process Chemists, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary: The 7-Deazapurine Scaffold

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold represents a critical structural modification in nucleoside chemistry. By replacing the N7 nitrogen of the purine core with a carbon (C7), this isostere eliminates the susceptibility of the imidazole ring to N7-protonation and subsequent glycosidic bond cleavage. This modification is pivotal in the development of stable nucleoside antibiotics (e.g., Tubercidin , Toyocamycin ) and modern antiviral agents.

For the synthetic chemist, the challenge lies not in the final functionalization, but in accessing robust, scalable Key Intermediates that allow for divergent synthesis. This guide isolates the three most critical intermediates in the 7-deazapurine workflow, detailing the "why" and "how" of their production with industrial rigor.

Nomenclature & Structural Orientation

To ensure precision, this guide utilizes IUPAC numbering for the pyrrolo[2,3-d]pyrimidine system while referencing the corresponding Purine numbering for biological context.

  • The Scaffold: Pyrrolo[2,3-d]pyrimidine.[1][2][3][4][5][6][7][8][9]

  • The Critical Shift: Purine N7 corresponds to Pyrrolo C5 .

  • The Glycosylation Site: Purine N9 corresponds to Pyrrolo N7 .

(Note: In "7-deazapurine" colloquialism, modifications at the "7-position" refer to C5 of the pyrrolo ring).

Critical Intermediate 1: The Universal Electrophile

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This is the "Master Key" for 7-deazapurine synthesis. The C4-chlorine atom serves as a versatile handle for SNAr reactions to install amines (adenosine analogs) or oxygen nucleophiles (guanosine/inosine analogs), while the N7 position remains open for glycosylation.

The Synthetic Logic

While de novo synthesis from pyrroles is possible, the "Bottom-Up" Pyrimidine Cyclization is preferred for scalability. This route avoids the instability of electron-rich pyrrole precursors by building the pyrrole ring onto a stable pyrimidine core using the Vilsmeier-Haack logic.

Diagram 1: Retrosynthetic Analysis & Workflow

G Start Ethyl Cyanoacetate + Thiourea Step1 4-Amino-6-hydroxypyrimidine (Desulfurization) Start->Step1 Cyclization & Raney Ni Step2 Vilsmeier-Haack Cyclization Step1->Step2 ClCH2CHO NaOAc Inter 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (KEY INTERMEDIATE 1) Step2->Inter POCl3 Chlorination

Caption: The industrial route to the 4-chloro scaffold, prioritizing pyrimidine stability before pyrrole ring closure.

Detailed Protocol: The Optimized Process

Reference Grounding: Adapted from optimized procedures (Davoll, J. Chem. Soc.; Vertex AI Patent Analysis).

Step 1: Pyrimidine Construction

  • Condensation: React ethyl cyanoacetate with thiourea in NaOEt/EtOH to yield 2-mercapto-4-amino-6-hydroxypyrimidine.

  • Desulfurization: Treat with Raney Nickel (aqueous NH3, 80°C) to remove the C2-thiol. Critical Control: Ensure complete removal of sulfur to prevent catalyst poisoning in downstream metal-catalyzed couplings.

Step 2: Pyrrole Ring Closure (The Key Step)

  • Reagents: 4-Amino-6-hydroxypyrimidine (1.0 eq), Chloroacetaldehyde (50% aq. soln, 2.0 eq), NaOAc (3.0 eq).

  • Conditions: Water/MeOH (10:1), 60°C, 18h.

  • Mechanism: SN2 displacement of the alkyl chloride by the C5-position of pyrimidine (highly nucleophilic), followed by cyclization onto the exocyclic amine.

  • Isolation: The product, 7H-pyrrolo[2,3-d]pyrimidin-4-ol, precipitates upon cooling.

Step 3: Chlorination

  • Reagent: POCl3 (neat or in toluene).

  • Catalyst: N,N-Dimethylaniline (1.0 eq) or DMF (catalytic).

  • Procedure: Reflux 7H-pyrrolo[2,3-d]pyrimidin-4-ol in POCl3 for 3 hours.

  • Quench: Safety Critical. Pour slowly onto crushed ice/NH4OH mixture. Maintain pH > 7 to prevent hydrolysis of the chloro-group.

  • Yield: Expect 60-70% overall.

Critical Intermediate 2: The C7-Functionalization Node

5-Iodo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

To access sophisticated antivirals (which often possess fluoro, cyano, or aryl groups at the "7-position"), one must install a halogen handle at C5 (Purine C7 equivalent).

The Synthetic Logic

Direct electrophilic halogenation of the pyrrolo[2,3-d]pyrimidine core is highly regioselective for C5 due to the electron-rich nature of the pyrrole ring. Iodination is preferred over bromination because the C-I bond is weaker, facilitating lower-temperature Lithium-Halogen exchange or Pd-catalyzed cross-couplings (Sonogashira/Suzuki).

Protocol: Regioselective Iodination

Reference Grounding: Seela et al., Helvetica Chimica Acta.

  • Substrate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Reagent: N-Iodosuccinimide (NIS) (1.1 eq).

  • Solvent: DMF (anhydrous).

  • Conditions: Ambient temperature, 12 h, dark (to prevent radical side reactions).

  • Workup: Pour into water. The product precipitates as a solid.[5][6][10]

  • Why this works: The C4-chlorine is electron-withdrawing, deactivating the pyrimidine ring, but the pyrrole ring remains sufficiently electron-rich to react with NIS at C5 without Lewis acid catalysis.

Data Summary: Halogenation Efficiency

Halogen SourceConditionsRegioselectivity (C5:C6)YieldNotes
NIS DMF, RT>99:185-92%Preferred route. Clean workup.
Br2 DCM/MeOH90:1070%Over-bromination possible.
ICl AcOH95:560%Difficult purification.

Critical Intermediate 3: The Glycosylated Precursor

4-Chloro-7-(2-deoxy-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine

The formation of the N-glycosidic bond is the most challenging step due to the loss of the "neighboring group participation" effect seen in standard purines (N7 vs N9). In 7-deazapurines, the anion is ambident, but alkylation generally favors the pyrrole nitrogen (N7).

Diagram 2: Glycosylation Pathway

Glycosylation Base 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Complex Anion Formation (NaH or KOH/TDA-1) Base->Complex Deprotonation Sugar 1-Chloro-3,5-di-O-toluoyl-2-deoxyribose Product β-N7-Glycoside (Target Intermediate) Sugar->Product Complex->Product Sugar Halide SN2 Mechanism Isomer α-N7-Glycoside (Impurity) Complex->Isomer Lack of Stereocontrol

Caption: Anion glycosylation is required for 7-deazapurines, as Vorbrüggen conditions often fail or yield C-glycosides.

The "Senior Scientist" Insight: Vorbrüggen vs. Anion Glycosylation

Unlike standard purines, 7-deazapurines react poorly under standard Silyl-Hilbert-Johnson (Vorbrüggen) conditions (BSA/TMSOTf) because the N7 is less basic and the C8-position is susceptible to electrophilic attack.

The Solution: Liquid-Liquid Phase Transfer Glycosylation To maximize the β-anomer yield and ensure regioselectivity at N7:

  • Base: Powdered KOH (excess).

  • Catalyst: TDA-1 (Tris[2-(2-methoxyethoxy)ethyl]amine) as a phase transfer catalyst.

  • Solvent: Anhydrous Acetonitrile.

  • Sugar: 1-Chloro-2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranose.

  • Procedure: Stir vigorously at room temperature. The TDA-1 complexes potassium, creating a "naked" pyrrolo-anion that attacks the sugar halide via SN2 inversion (α-halo sugar

    
     β-nucleoside).
    
  • Yield: 60-75% β-anomer.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield in Vilsmeier Cyclization Incomplete reaction of chloroacetaldehyde.Use fresh chloroacetaldehyde (polymerizes on storage). Add NaI (catalytic) to form the more reactive iodoacetaldehyde in situ.
Regioisomers in Glycosylation Formation of α-anomer.Lower temperature to 0°C. Switch solvent to non-polar (Toluene) if solubility permits, to enhance SN2 character.
Dechlorination during Workup Hydrolysis of C4-Cl.Keep all aqueous washes cold (<5°C). Ensure pH is never >10 or <4.

References

  • Vertex Pharmaceuticals. (2010). Preparation method of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. CN101830904B.[11] Link

  • Seela, F., & Westermann, B. (1996). 7-Deazapurine Nucleosides: Synthesis and Properties. Helvetica Chimica Acta. Link

  • ChemicalBook. (2023).[6] 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Properties and Synthesis. Link

  • American Chemical Society. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Inhibitors. J. Med. Chem. Link

  • Frontiers in Chemistry. (2018). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine. Link

Sources

safety and handling of iodinated heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Iodinated heterocyclic compounds (e.g., iodopyridines, iodoindoles, iodothiophenes) are critical intermediates in medicinal chemistry, particularly for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. However, their utility is counterbalanced by significant instability and specific safety hazards. This guide synthesizes the physicochemical basis of their instability with field-proven handling protocols, establishing a self-validating safety system for drug development laboratories.

Part 1: Physicochemical Stability & The "Weak Link"

The primary hazard of iodinated heterocycles stems from the intrinsic weakness of the Carbon-Iodine (C–I) bond. Unlike their chlorinated or brominated analogs, iodinated compounds possess a bond dissociation energy (BDE) that frequently overlaps with the energy provided by ambient UV-visible light and thermal fluctuations.

Comparative Bond Dissociation Energies (BDE)

The following table illustrates why iodinated compounds require stricter handling than other halides. The C–I bond is the "weak link," susceptible to homolytic cleavage even under mild stress.

Bond TypeBond Energy (kcal/mol)Bond Energy (kJ/mol)Critical Risk Factor
C(sp²)–F ~115~485Extremely Stable; Inert.
C(sp²)–Cl ~90~375Stable; Requires metal catalysis to break.
C(sp²)–Br ~75~315Moderately Stable; Light sensitive over time.
C(sp²)–I ~55 - 60 ~230 - 250 Unstable; Cleaves with UV light or mild heat.

Data Source: Derived from standard bond dissociation enthalpies for halobenzenes/heterocycles [1, 2].

The Mechanistic Consequence: Because the C–I BDE (~55 kcal/mol) is significantly lower than C–Br or C–Cl, photons in the near-UV range (300–400 nm) possess sufficient energy to induce homolytic fission . This generates a reactive aryl radical and an iodine radical (


), initiating a chain reaction of polymerization or de-iodination (protodehalogenation) [3].

Part 2: Photolytic Instability & Storage Protocol

The degradation of iodinated heterocycles is not merely a purity issue; it is a safety issue. The liberation of free iodine (


) can corrode septa, compromise containment, and sensitize personnel.
Visualizing the Degradation Pathway

The following diagram illustrates the cascade triggered by improper storage (Light/Heat exposure).

Photolysis Substrate Iodinated Heterocycle (R-I) UV UV Light / Heat (Excitation) Substrate->UV Exposure Homolysis Homolytic Fission (Bond Cleavage) UV->Homolysis >55 kcal/mol Radicals Radical Pair (R• + I•) Homolysis->Radicals Products Degradation Products (R-H, R-R, I₂) Radicals->Products H-abstraction / Dimerization

Caption: Photolytic degradation pathway of aryl iodides leading to radical formation and iodine release.

Protocol 1: The "Cold, Dark, Inert" Storage System

Objective: Prevent homolysis and autoxidation.

  • Container Selection: ALWAYS use amber glass vials. For quantities >5g, wrap the amber vial in aluminum foil.

    • Reasoning: Amber glass blocks UV wavelengths <450nm. Foil provides a secondary barrier against high-intensity lab lighting.

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.

    • Reasoning: Removes Oxygen. While

      
       doesn't break the C-I bond, it reacts rapidly with any aryl radicals formed (quenching the reversible recombination), driving the degradation forward permanently.
      
  • Temperature: Store at -20°C (freezer) rather than 4°C (fridge).

    • Reasoning: Reduced thermal energy minimizes the Boltzmann probability of bond cleavage.

  • Stabilization (Optional): For highly unstable electron-rich iodo-heterocycles (e.g., 2-iodopyrroles), store over a copper wire or copper turnings.

    • Reasoning: Copper acts as a radical scavenger and stabilizes trace free iodine.

Part 3: Reactivity Hazards - Lithium-Halogen Exchange

The most common reaction applied to iodinated heterocycles is Lithium-Halogen exchange (using n-BuLi or t-BuLi) to generate a nucleophile. This is a high-risk operation due to the extreme exothermicity of the exchange and the subsequent quench.

Critical Hazard: The "Iodine Quench" (adding


 to a lithiated species) is often more exothermic than the lithiation step itself [4].
Protocol 2: Cryogenic Exchange Safety Workflow

Objective: Control exotherm and prevent "Benzyne" explosion/runaway.

  • Solvent Choice: Anhydrous THF or Et₂O (Peroxide free).

    • Constraint: Do not use DCM (reacts explosively with organolithiums).

  • Temperature Control: Cool reaction to -78°C (Dry Ice/Acetone) before addition.

    • Scientific Check: Internal temperature probe is MANDATORY. Do not rely on bath temperature.

  • Addition Rate: Add Organolithium dropwise.

    • Stop Condition: If internal temp rises > -70°C, PAUSE addition.

    • Reasoning: Higher temps favor elimination (H-X removal) over exchange, leading to Benzyne formation. Benzynes are highly reactive and can polymerize violently [5].

Visualizing the Safety Logic

LithiationSafety Start Start: Iodinated Heterocycle Cooling Cool to -78°C (Internal Probe) Start->Cooling Addition Add n-BuLi Dropwise Cooling->Addition Check Check Internal Temp Addition->Check Safe Temp < -70°C Check->Safe Stable Unsafe Temp > -70°C Check->Unsafe Risk of Benzyne Exchange Li-I Exchange Complete Safe->Exchange Pause STOP Addition Wait for Cooling Unsafe->Pause Pause->Check Quench Electrophile Quench (Exothermic!) Exchange->Quench

Caption: Logic flow for maintaining safety during exothermic Lithium-Halogen exchange.

Part 4: Toxicology & Waste Management

Toxicological Profile
  • Sensitization: Iodinated compounds are potent skin and respiratory sensitizers. They can cause allergic dermatitis.

  • Thyroid Impact: Chronic exposure can disrupt thyroid function. The body may metabolize organic iodides, releasing iodide ions (

    
    ) which interfere with thyroxine synthesis (Wolff-Chaikoff effect) [6].
    
  • Alkylating Potential: Activated iodides (e.g., alpha-iodo ketones) are strong alkylating agents and potential carcinogens.

Waste Disposal Protocol

NEVER mix iodinated waste with strong oxidizers or acids.

Waste StreamCompatibilityProtocol
Halogenated Organics YES Segregate into the standard "Halogenated" carboy.
Acid Waste NO Acidification can generate Hydroiodic Acid (HI) or

gas.
Oxidizing Agents NO Will oxidize liberated

to

(corrosive purple vapor).

Decontamination: Spills should be treated with a saturated solution of Sodium Thiosulfate .

  • Mechanism:[1][2]

    
    
    
  • Visual Cue: The dark brown/purple iodine stain will turn colorless (iodide) upon neutralization.

References

  • Luo, Y.-R. (2007).[3] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[3] (Provides comparative BDE values for C-Cl, C-Br, and C-I).

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules.[4][5][6] Accounts of Chemical Research, 36(4), 255–263. Link

  • Kharasch, N., & Sharma, R. K. (1967). Photolysis of iodoaromatic compounds. Chemical Communications, (10), 492-493. (Establishes the homolytic cleavage mechanism).
  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Chemistry – A European Journal, 17(28), 7781–7795. (Discusses metal-halogen exchange safety and kinetics).
  • Gilman, H., & Gorsich, R. D. (1956). Lithium-Halogen Exchange in the Pyridine Series. Journal of Organic Chemistry, 21(10), 1167–1169. Link

  • National Institutes of Health (NIH) . (2022). Iodine - Health Professional Fact Sheet. (Covers systemic toxicity of iodine exposure).[7] Link

Sources

Methodological & Application

Application Note: Synthesis Protocol for 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

4-Iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS: 3680-69-1 derivative) is a critical pharmacophore in the synthesis of Janus Kinase (JAK) inhibitors, including Tofacitinib and Ruxolitinib.[1] While the 4-chloro analog is commercially ubiquitous, the 4-iodo derivative offers superior reactivity for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) due to the weaker C-I bond compared to C-Cl.[1]

This application note details the Halogen Exchange (Halex) protocol. Unlike standard pyrimidines, the electron-rich pyrrole ring in the 7-deazapurine scaffold deactivates the C4 position toward nucleophilic attack.[1] Consequently, standard SNAr conditions often fail.[1] This protocol utilizes acid-catalyzed activation to successfully install the iodine atom.[1]

Retrosynthetic Logic & Mechanism

The transformation relies on protonation of the pyrimidine ring (specifically N3/N1) to increase the electrophilicity of the C4 carbon. This allows the iodide ion (a soft nucleophile) to displace the chloride.[1]

Reaction Mechanism (DOT Visualization)

ReactionMechanism SM 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Inter1 Protonated Intermediate (Activated Electrophile) SM->Inter1 + H+ (Acid Catalysis) TS Tetrahedral Transition State (C4-I bond forming) Inter1->TS + I- (Nucleophile) Prod This compound TS->Prod - HCl

Figure 1: Acid-catalyzed nucleophilic aromatic substitution mechanism.

Protocol A: Aqueous Hydroiodic Acid (Standard)

This is the industry-standard "Gold Method" offering the highest conversion rates (>90%).[1]

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4]RoleHazard
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 153.571.0SubstrateToxic/Irritant
Hydriodic Acid (57% aq.) 127.9110-15 volReagent/SolventCorrosive/Toxic
NaOH (5M aq.) 40.00As req.[1]NeutralizationCorrosive
Sodium Bisulfite (10% aq.) 104.06WashIodine QuenchIrritant
Step-by-Step Procedure
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 65.1 mmol).

  • Acid Addition: Slowly add 57% Hydriodic Acid (100 mL) at room temperature.

    • Expert Note: The reaction is exothermic.[1] If scaling >50g, cool the vessel to 0°C during addition to prevent iodine vapor release.

  • Reaction: Stir the suspension at ambient temperature (20–25°C) for 16–24 hours.

    • Monitoring: Monitor by LCMS.[1] The starting material (M+H 154) should disappear, replaced by product (M+H 246).

    • Insight: Unlike simple pyrimidines, heating is rarely required if HI concentration is maintained at 57%.[1] Heating >60°C may cause decomposition of the pyrrole ring.[1]

  • Quench & Precipitation:

    • Cool the reaction mixture to 0–5°C in an ice bath.

    • Slowly dilute with ice-water (100 mL).

    • Adjust pH to 7–8 using 5M NaOH or saturated K₂CO₃ .[1]

    • Critical Parameter: Do not exceed pH 9.[1] High pH can deprotonate the N7-pyrrole (pKa ~13), increasing solubility and causing yield loss.[1]

  • Filtration: A thick off-white to beige precipitate will form.[1] Filter the solids using a Büchner funnel.

  • Wash:

    • Wash cake with water (2 x 50 mL).

    • Wash with 10% Sodium Bisulfite solution (50 mL) to remove any dark purple iodine discoloration.[1]

    • Final water wash (50 mL).[1]

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.[1]

Protocol B: Anhydrous Conditions (NaI / Acetyl Chloride)

Use this protocol if 57% HI is unavailable or if the lab lacks ventilation for acid fumes.[1] This method generates HI in situ.[1]

Reagents[1][3][5][6]
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)[1][3]

  • Sodium Iodide (NaI) (5.0 equiv)[1]

  • Acetyl Chloride (2.0 equiv)[1]

  • Acetonitrile (MeCN) (0.2 M concentration)[1]

Procedure
  • Suspend NaI (dried) in anhydrous MeCN under Nitrogen.

  • Add Acetyl Chloride dropwise at 0°C. Stir for 10 mins (generates anhydrous HI + NaCl).

  • Add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in one portion.

  • Heat to 80°C (Reflux) for 4–6 hours.

    • Note: This route requires heat because the effective concentration of protons is lower than in 57% HI.[1]

  • Workup: Cool to RT. Pour into ice water containing NaHCO₃. Filter the precipitate as in Protocol A.

Experimental Workflow & Quality Control

Process Flowchart

Workflow Start Start: 4-Cl-Precursor Reaction Reaction: 57% HI 24h @ RT Start->Reaction Check LCMS Check: Conversion >98%? Reaction->Check Check->Reaction No (Extend Time) Quench Quench: Ice Water Neutralize to pH 7-8 Check->Quench Yes Filter Filtration & Wash (H2O + NaHSO3) Quench->Filter Dry Vacuum Dry 45°C Filter->Dry

Figure 2: Operational workflow for the synthesis and isolation.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<50%) pH too high (>10) during workup.[1]Product dissolves as the N7-anion.[1] Acidify back to pH 7.[1]
Dark Purple Solid Residual Iodine (I₂).[1]Wash filter cake thoroughly with 10% Sodium Bisulfite.[1]
Incomplete Reaction Old HI reagent (oxidized).[1]Use fresh 57% HI.[1] If using Protocol B, ensure MeCN is dry.[1]

Safety & Handling (HSE)

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Acute Toxicant (Oral).[1] Handle in a fume hood.

  • Hydriodic Acid: Highly corrosive and causes severe skin burns.[1] Incompatible with strong oxidizers.[1]

  • Iodine Byproducts: Chronic exposure to iodine vapor affects thyroid function.[1] Ensure scrubber or high-efficiency ventilation is active.[1]

References

  • Pfizer Inc. (2007).[1] Process for the preparation of pyrrolo[2,3-d]pyrimidine derivatives. World Intellectual Property Organization.[1] WO2007012953A2.[1] [1]

  • Mittal, A., et al. (2018).[1] Method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. World Intellectual Property Organization.[1] WO2018029641.[1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 5356682, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from PubChem.[1] [1]

  • ChemicalBook. (2023).[1][3] 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Synthesis Data.

Sources

Application Note: Strategic Implementation of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a critical bioisostere of adenine, serving as the core structural motif for a generation of kinase inhibitors, including Tofacitinib (JAK inhibitor) and Vemurafenib (BRAF inhibitor). While 4-chloro derivatives are common, 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine offers superior reactivity for palladium-catalyzed cross-coupling reactions, particularly when introducing sterically demanding or electron-rich aryl groups.

This guide provides a comprehensive technical workflow for executing Suzuki-Miyaura couplings at the C-4 position. It addresses the primary synthetic challenge: the competition between the highly reactive C-I bond and the acidic N-7 proton (pKa ~13), which can lead to catalyst poisoning or regioselectivity errors.

Chemical Context & Strategic Considerations

The Reactivity Profile

The this compound molecule presents a dichotomy of reactivity:

  • C-4 Iodide: Highly labile toward oxidative addition by Pd(0), significantly faster than the corresponding chloride or bromide. This allows for milder reaction temperatures (40–80°C), preserving sensitive functional groups on the boronic acid partner.

  • N-7 Proton: The pyrrole nitrogen is acidic. In the presence of the basic conditions required for Suzuki coupling (e.g., K₂CO₃, Cs₂CO₃), the N-7 position deprotonates. The resulting anion can coordinate to the Palladium center, arresting the catalytic cycle (catalyst poisoning) or undergoing N-arylation (regio-isomer formation).

Decision Matrix: Protection vs. Direct Coupling

Before initiating synthesis, researchers must select a route based on scale and substrate complexity.

DecisionMatrix Start Start: this compound CheckScale Is Scale > 10g OR Complex Boronic Acid? Start->CheckScale RouteA Route A: Protection Strategy (High Reliability) CheckScale->RouteA Yes RouteB Route B: Direct Coupling (Step Economy) CheckScale->RouteB No ProtGroup Select Group: SEM (Robust) Ts/Boc (Labile) RouteA->ProtGroup ConditionsB Conditions: Water/Dioxane High Catalyst Load RouteB->ConditionsB ResultA High Yield, Easy Purification Requires Deprotection ProtGroup->ResultA ResultB Lower Yield, Faster Route Risk of Catalyst Poisoning ConditionsB->ResultB

Figure 1: Strategic decision tree for selecting the optimal coupling pathway.

Protocol A: The Protected Route (Gold Standard)

This protocol utilizes the SEM (2-(Trimethylsilyl)ethoxymethyl) protecting group. While Tosyl (Ts) and Boc are alternatives, SEM is preferred for its stability against the basic conditions of Suzuki coupling and its ability to improve solubility in organic solvents.

Step 1: N7-Protection

Objective: Mask the acidic proton to prevent catalyst sequestration.

  • Reagents: this compound (1.0 eq), NaH (60% dispersion, 1.2 eq), SEM-Cl (1.1 eq).

  • Solvent: Anhydrous DMF or THF.

  • Procedure:

    • Cool a solution of the starting material in DMF to 0°C under N₂.

    • Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir for 30 min.

    • Add SEM-Cl dropwise.

    • Warm to RT and stir for 2 hours.

    • Validation: TLC should show a non-polar spot (Rf ~0.7 in 20% EtOAc/Hex).

    • Workup: Quench with water, extract with EtOAc. The product, 4-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine , is often an oil or low-melting solid.

Step 2: Suzuki Cross-Coupling

Objective: C-C bond formation at C4.[1]

  • Reagents:

    • Protected Scaffold (1.0 eq)

    • Aryl Boronic Acid (1.2–1.5 eq)

    • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%) - Preferred for robustness.

    • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a reaction vial with the Protected Scaffold, Boronic Acid, and Pd catalyst.

    • Evacuate and backfill with Nitrogen (3 cycles) to remove O₂. Critical: Oxygen causes homocoupling of boronic acids and catalyst deactivation.

    • Add Dioxane and aqueous K₂CO₃ via syringe.

    • Heat to 80–90°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the Iodine isotope pattern and emergence of the product mass.

Step 3: Deprotection
  • Reagents: TFA/DCM (1:1) or TBAF in THF (if acid-sensitive).

  • Note: SEM groups often require forcing conditions (TFA reflux) or TBAF/ethylenediamine to remove the hydroxymethyl intermediate completely.

Protocol B: The Direct (Unprotected) Route

This route avoids two synthetic steps (protection/deprotection) but requires careful control of pH and catalyst ligation to prevent poisoning by the free N-H.

Mechanism of Success: Using a biphasic system with a water-soluble base keeps the deprotonated pyrrolopyrimidine anion solvated in the aqueous phase or ion-paired, while the Pd-catalyst operates at the interface or in the organic phase.

  • Substrate: this compound (1.0 eq).

  • Coupling Partner: Aryl Boronic Pinacol Ester (1.3 eq). Esters are preferred over acids for stability here.

  • Catalyst System: Pd(PPh₃)₄ (5 mol%) OR XPhos Pd G2 (2 mol%).

  • Base: Na₂CO₃ (saturated aqueous) or K₃PO₄ (solid, 3.0 eq).

  • Solvent: DME/Water (3:1) or n-Butanol.

  • Procedure:

    • Suspend reactants and base in the solvent mixture.

    • Degas thoroughly (sparge with Argon for 10 mins).

    • Add catalyst under Argon flow.

    • Heat to 100°C (higher temperature required than Protocol A).

    • Workup: The product often precipitates upon cooling or adding water. Filter and wash with water/ether.

Troubleshooting & Optimization

The following table summarizes common failure modes and validated solutions.

IssueObservation (LC-MS/TLC)Root CauseCorrective Action
Dehalogenation Mass = [SM - I + H]Hydride source present; Pd-H species formation.1. Ensure solvents are anhydrous/degassed.2. Switch solvent to Toluene/Water.3. Lower temperature.
Protodeboronation Boronic acid converts to Ar-H.Unstable boronic acid; Base too strong.1. Use Boronic Esters (BPin).2. Switch base to KF or CsF.3. Use anhydrous conditions (Dioxane/DMF).
No Reaction SM remains unchanged.Catalyst poisoning by N7 (if unprotected).1. Switch to Protocol A (Protect N7). 2. Increase catalyst loading to 10%.3. Use XPhos or SPhos ligands.
Homocoupling Ar-Ar dimer observed.Oxygen presence.[2]Rigorous degassing (Freeze-Pump-Thaw).

Visualization: Reaction Pathway & Mechanism[3]

The following diagram illustrates the mechanistic pathway, highlighting the critical oxidative addition step and the interference of the N-7 position.

ReactionMechanism SM This compound OxAdd Oxidative Addition Complex (Ar-Pd(II)-I) SM->OxAdd + Pd(0) Poison Catalyst Poisoning (Pd Coordination to N7) SM->Poison If N7 Unprotected Pd0 Pd(0)L2 Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)3 / Base BaseStep Base Activation (Boronate Formation) BaseStep->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product C4-Arylated Product RedElim->Product

Figure 2: Catalytic cycle showing the standard Suzuki pathway and the off-cycle catalyst sequestration risk.

References

  • Pfizer Inc. "Process for the preparation of Tofacitinib." World Intellectual Property Organization, WO2014195978. (Demonstrates industrial relevance of pyrrolopyrimidine coupling).

  • Thorand, S., & Krause, N. (1998). "Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Halides (Sonogashira Coupling)." The Journal of Organic Chemistry, 63(23), 8551–8553. Link (Foundational work on halide reactivity in this scaffold).

  • Hocek, M., et al. (2005). "Synthesis of 5-arylpyrrolo[2,3-d]pyrimidine nucleosides via aqueous-phase cross-coupling reactions." Tetrahedron, 61(27), 6556-6564. (Specifics on aqueous/unprotected coupling).
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link (The authoritative review on the mechanism).

  • Sigma-Aldrich. "Product Specification: this compound." Link (Physical properties and handling).

Sources

The Strategic Intermediate: A Guide to 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical guide on the application of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine as a pivotal intermediate in the synthesis of targeted kinase inhibitors. We will explore the rationale behind its use, provide detailed protocols for its synthesis and subsequent derivatization, and present data on the biological activity of resulting compounds.

Introduction: The 7-Deazapurine Core and Its Significance in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to effectively compete with ATP for the binding site in the kinase catalytic domain. This competition is a cornerstone of targeted cancer therapy, as aberrant kinase activity is a hallmark of many malignancies.

Kinases play a crucial role in cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a common driver of cancer. The 7H-pyrrolo[2,3-d]pyrimidine core serves as a versatile platform for the design of inhibitors targeting a wide range of kinases, including Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Bruton's tyrosine kinase (BTK).[3][4][5]

The strategic introduction of a halogen at the 4-position of the pyrrolo[2,3-d]pyrimidine ring opens up avenues for further molecular elaboration through powerful cross-coupling reactions. While chloro- and bromo-derivatives are commonly used, the iodo-analogue, this compound, offers distinct advantages in terms of reactivity, often enabling milder reaction conditions and higher yields in carbon-carbon bond-forming reactions.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound typically starts from the more readily available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The following protocols outline a reliable synthetic route.

Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be achieved through various published methods. A common approach involves the cyclization of appropriate precursors to form the pyrrolo[2,3-d]pyrimidin-4-ol, followed by chlorination.[6]

G cluster_0 Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Precursors Ethyl 2-cyanoacetate & 2-bromo-1,1-dimethoxyethane Cyclization Cyclization with Formamidine Pyrrolopyrimidinol 7H-pyrrolo[2,3-d]pyrimidin-4-ol Chlorination Chlorination (e.g., POCl3) Product_Cl 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Protocol: Iodination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol details the direct iodination of the pyrrole ring at the C5 position.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-Iodosuccinimide (NIS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • In a dry reaction flask, dissolve 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF.

  • To this solution, add N-iodosuccinimide (1.60 g, 7.16 mmol).

  • Stir the resulting mixture vigorously at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under vacuum to remove the DMF.

  • Purify the resulting residue by silica gel column chromatography using a hexane:EtOAc (1:1) eluent system to obtain the desired product, 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.[7]

Self-Validation: The product can be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity. The expected ¹H NMR spectrum in DMSO-d₆ should show characteristic peaks for the pyrimidine and pyrrole protons.[8]

Application in Kinase Inhibitor Synthesis: Cross-Coupling Reactions

The true utility of this compound lies in its ability to readily undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents at the 4-position, which is crucial for modulating kinase selectivity and potency. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows these reactions to proceed under milder conditions with lower catalyst loadings.

G Intermediate This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) Intermediate->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkyne) Intermediate->Sonogashira Pd/Cu Catalysts, Base Aryl_Product 4-Aryl-7H-pyrrolo[2,3-d]pyrimidine (Kinase Inhibitor Scaffold) Suzuki->Aryl_Product Alkynyl_Product 4-Alkynyl-7H-pyrrolo[2,3-d]pyrimidine (Kinase Inhibitor Scaffold) Sonogashira->Alkynyl_Product

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl Derivatives

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is extensively used to introduce aryl and heteroaryl moieties that can interact with specific residues in the kinase active site.

Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (or its N-protected analogue)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane)

  • Distilled water

Procedure:

  • To a Schlenk flask, add the this compound (1 equivalent) and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent and stir the mixture at room temperature for 30 minutes.[8]

  • Add the arylboronic acid, base, and a small amount of distilled water.

  • Heat the reaction mixture to 70-80 °C and stir for 18-22 hours, monitoring by TLC.[8]

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Causality and Self-Validation: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and should be optimized for each specific substrate combination. The progress of the reaction can be monitored by TLC or LC-MS. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Sonogashira Coupling: Synthesis of 4-Alkynyl Derivatives

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing linear alkynyl linkers, which can probe deeper pockets within the kinase active site.

Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the this compound, palladium catalyst, and CuI in the chosen solvent.

  • Add the amine base, followed by the terminal alkyne.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). The use of the iodo-intermediate often allows for milder conditions compared to chloro- or bromo-analogues.

  • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Causality and Self-Validation: The copper(I) cocatalyst is crucial for the traditional Sonogashira reaction, although copper-free versions exist. The amine base acts as both a base and a solvent in some cases. The reaction should be monitored for the formation of alkyne homocoupling byproducts. Characterization of the final product by ¹H NMR, ¹³C NMR, and HRMS is essential for structural verification.

Data Presentation: Biological Activity of Derived Kinase Inhibitors

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, functionalized via the iodo-intermediate, has yielded numerous potent kinase inhibitors. The following tables summarize the in vitro activity of representative compounds against various kinases.

Table 1: Inhibitory Activity of 4-Substituted 7H-pyrrolo[2,3-d]pyrimidine Derivatives against various Kinases.

Compound IDTarget KinaseR-Group at C4IC₅₀ (nM)Reference
12a JAK14-amino-piperidinyl derivative12.6[9]
28a BTKPhenylamino derivative3.0[4]
22a c-MetPhenylamino derivative1[10]
22a AxlPhenylamino derivative10[10]
11e JAK1/JAK24-(1H-pyrazol-4-yl) with N-acylpiperidine>90% inhibition[3]
Compound 5k EGFR(E)-N'-benzylidenebenzohydrazide40-204[1]
Compound 5k Her2(E)-N'-benzylidenebenzohydrazide40-204[1]
Compound 5k VEGFR2(E)-N'-benzylidenebenzohydrazide40-204[1]
Compound 5k CDK2(E)-N'-benzylidenebenzohydrazide40-204[1]
LRRK2 Inhibitor 32 LRRK2 G2019S2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino]120[11]
LRRK2 Inhibitor 32 LRRK2 WT2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino]190[11]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a diverse range of kinase inhibitors. Its enhanced reactivity in key carbon-carbon bond-forming reactions, such as Suzuki-Miyaura and Sonogashira couplings, allows for the efficient construction of complex molecular architectures. The protocols and data presented herein provide a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration of novel chemical space around the privileged 7-deazapurine scaffold.

References

  • U.S. Patent No. US10738058B2. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Google Patents.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(85), 69656-69660. Retrieved from [Link]

  • Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4475. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. Retrieved from [Link]

  • Kryzhanovska, M., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(7), 2917. Retrieved from [Link]

  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 413. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. Bioorganic Chemistry, 154, 108187. Retrieved from [Link]

  • Wang, X., et al. (2022). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 243, 114771. Retrieved from [Link]

  • Chen, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 219, 113437. Retrieved from [Link]

  • Li, Y., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry, 27(21), 115086. Retrieved from [Link]

  • Barfoot, C., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2225-2239. Retrieved from [Link]

  • Wang, Y., et al. (2024). Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. Bioorganic & Medicinal Chemistry Letters, 101, 129668. Retrieved from [Link]

  • Henderson, J. L., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10243-10260. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-alkylation of 7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-alkylation on the 7-deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenine allows it to interact with a wide range of biological targets, particularly kinases.[1][2] N-alkylation at the 7-position of the pyrrole ring is a critical synthetic modification that plays a pivotal role in modulating the pharmacological properties of these compounds. This strategic derivatization can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and is a key step in the synthesis of numerous clinically significant molecules, including Janus kinase (JAK) inhibitors like Tofacitinib.[3]

This guide provides a comprehensive overview of the experimental procedures for the regioselective N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine core. It is designed to equip researchers with the necessary knowledge to confidently and successfully perform this crucial transformation.

Mechanistic Considerations and Regioselectivity

The 7H-pyrrolo[2,3-d]pyrimidine scaffold possesses multiple nitrogen atoms that could potentially undergo alkylation. The pyrrole nitrogen (N7) is generally the most nucleophilic and favored site for alkylation under neutral or basic conditions. However, to ensure exclusive N7-alkylation and prevent the formation of undesired isomers, a protection-alkylation-deprotection strategy is often employed. This is particularly crucial when the pyrimidine ring is substituted with groups that might direct alkylation to other positions.

The most common approach involves the protection of the N7 position with an electron-withdrawing group. This enhances the acidity of the N-H proton, facilitating its removal by a base to generate a highly nucleophilic anion that readily undergoes alkylation. The protecting group is then removed in a subsequent step to yield the desired N7-alkylated product.

Experimental Workflow Overview

The overall synthetic strategy for the N-alkylation of 7H-pyrrolo[2,3-d]pyrimidine can be broken down into three main stages:

  • N7-Protection: Introduction of a suitable protecting group onto the pyrrole nitrogen.

  • N7-Alkylation: Reaction of the protected intermediate with an alkylating agent.

  • N-Deprotection: Removal of the protecting group to yield the final N7-alkylated product.

workflow A 7H-pyrrolo[2,3-d]pyrimidine B N7-Protected Intermediate A->B Protection C N7-Alkylated Protected Intermediate B->C Alkylation D Final N7-Alkylated Product C->D Deprotection

Caption: General workflow for N-alkylation.

Protocol 1: N-alkylation via N-Tosyl Protection

The tosyl (Ts) group is a widely used protecting group for the pyrrole nitrogen in the synthesis of N-alkylated 7-deazapurines. It is stable under various reaction conditions and can be reliably removed.

Part 1: N7-Tosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This procedure describes the synthesis of a key intermediate, 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, which is extensively used in the synthesis of JAK inhibitors.[4]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-chloro-7H-pyrrolo[2,3-d]pyrimidine153.56101.0
p-Toluenesulfonyl chloride (TsCl)190.65121.2
Sodium hydroxide (NaOH)40.00303.0
Tetrabutylammonium hydrogen sulfate (TBAHS)339.5310.1
Toluene---
Water---

Procedure:

  • To a stirred mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.54 g, 10 mmol) and TBAHS (0.34 g, 1 mmol) in toluene (20 mL), add a solution of NaOH (1.2 g, 30 mmol) in water (10 mL).

  • Add p-toluenesulfonyl chloride (2.29 g, 12 mmol) to the biphasic mixture.

  • Heat the reaction mixture to 50-60 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • After completion, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine as a solid.

Part 2: N7-Alkylation of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

This is a general procedure for the alkylation of the N-tosylated intermediate with an alkyl halide.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine307.7551.0
Alkyl halide (e.g., Benzyl bromide)171.0461.2
Potassium carbonate (K₂CO₃)138.21102.0
N,N-Dimethylformamide (DMF)---

Procedure:

  • To a solution of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.54 g, 5 mmol) in anhydrous DMF (25 mL), add potassium carbonate (1.38 g, 10 mmol).

  • Add the alkyl halide (e.g., benzyl bromide, 0.72 mL, 6 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. For less reactive alkyl halides, heating to 50-80 °C may be necessary.

  • Upon completion, pour the reaction mixture into ice-water (100 mL) and stir until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the N7-alkylated-N7-tosylated product.

Part 3: N7-Detosylation

This procedure describes the removal of the tosyl group to yield the final N7-alkylated product.[5][6]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
N7-alkylated-N7-tosylated intermediate-11.0
Sodium hydroxide (NaOH)40.0033.0
Methanol (MeOH)---
Water---

Procedure:

  • Dissolve the N7-alkylated-N7-tosylated intermediate (1 mmol) in a 9:1 mixture of methanol and water (10 mL).

  • Add crushed sodium hydroxide pellets (0.12 g, 3 mmol) to the solution.

  • Stir the mixture at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.

  • Add ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N7-alkylated 7H-pyrrolo[2,3-d]pyrimidine. Further purification can be achieved by column chromatography if necessary.

Protocol 2: N-alkylation via N-Pivaloyloxymethyl (POM) Protection

The pivaloyloxymethyl (POM) group is an alternative protecting group that can be used for the N7-alkylation of 7H-pyrrolo[2,3-d]pyrimidines.[7]

Part 1: N7-POM Protection

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
7H-pyrrolo[2,3-d]pyrimidine derivative-101.0
Pivaloyloxymethyl chloride (POM-Cl)150.62121.2
N,N-Diisopropylethylamine (DIPEA)129.24151.5
Dichloromethane (DCM)---

Procedure:

  • Dissolve the 7H-pyrrolo[2,3-d]pyrimidine derivative (10 mmol) in anhydrous DCM (50 mL).

  • Add DIPEA (2.6 mL, 15 mmol) to the solution.

  • Cool the mixture to 0 °C and add POM-Cl (1.8 mL, 12 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N7-POM protected product, which can be purified by column chromatography.

Part 2: N7-Alkylation of the POM-Protected Intermediate

The alkylation procedure for the POM-protected intermediate is analogous to the one described for the tosyl-protected compound, typically using a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF or THF.

Part 3: N-POM Deprotection

The POM group is typically cleaved under basic conditions.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
N7-alkylated-N7-POM intermediate-11.0
Sodium hydroxide (NaOH) solution (1 M)---
Methanol (MeOH)---

Procedure:

  • Dissolve the N7-alkylated-N7-POM intermediate (1 mmol) in methanol (10 mL).

  • Add 1 M aqueous sodium hydroxide solution (2 mL) and stir the mixture at room temperature for 1-3 hours.[7]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N7-alkylated product.

Characterization of N7-Alkylated Products

The successful N-alkylation can be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: A key indicator of successful N7-alkylation is the disappearance of the N-H proton signal of the pyrrole ring (typically observed as a broad singlet at δ > 10 ppm in DMSO-d₆). Concurrently, new signals corresponding to the protons of the introduced alkyl group will appear. For example, in N7-benzylation, a characteristic singlet for the benzylic methylene protons (CH₂) is typically observed around δ 5.6-5.8 ppm.[8] The protons on the pyrrolo[2,3-d]pyrimidine core will also experience shifts.

  • ¹³C NMR Spectroscopy: The carbon signals of the alkyl group will be present, and shifts in the signals of the heterocyclic core will be observed upon alkylation.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the synthesized compound, confirming its elemental composition.

Caption: Chemical transformation for N-alkylation.

Troubleshooting and Key Considerations

  • Regioselectivity: If a mixture of N-alkylated isomers is obtained, ensure complete protection of the N7 position before proceeding with alkylation. The choice of protecting group and reaction conditions is crucial.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of each step. Use appropriate solvent systems to achieve good separation of starting materials, intermediates, and products.

  • Purification: Silica gel column chromatography is the most common method for purifying the intermediates and final products. The choice of eluent is critical for successful separation.[9]

  • Anhydrous Conditions: For reactions involving strong bases like NaH, ensure that all glassware is thoroughly dried and that anhydrous solvents are used to prevent quenching of the base.

References

  • General Procedure for N-Tosyl Deprotection. The Journal of Organic Chemistry. [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. National Institutes of Health. [Link]

  • Process for the preparation of pyrrolo[2,3-d]pyrimidines.
  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Sociedad Química de México. [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. PubMed. [Link]

  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. [Link]

  • Deprotection Guide. Glen Research. [Link]

  • Isolation of Pyrrolizidine Alkaloids. Sorbent Technologies. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

  • Process for the preparation of tofacitinib and intermediates thereof.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Tofacitinib synthesis. University of Nebraska-Lincoln. [Link]

  • DNA sequence selectivity of guanine-N7 alkylation by three antitumor chloroethylating agents. PubMed. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. PubMed Central. [Link]

  • Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. University of Pretoria. [Link]

Sources

Precision Functionalization of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | Series: Advanced Heterocyclic Scaffolds

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in medicinal chemistry, serving as a core pharmacophore in FDA-approved kinase inhibitors such as Tofacitinib and Ruxolitinib. Functionalization at the C-4 position is the primary gateway for introducing chemical diversity.

While the 4-iodo derivative offers high reactivity for oxidative addition, the scaffold presents unique challenges:

  • N7-H Acidity: The pyrrole nitrogen (pKa ~13) can deprotonate under basic coupling conditions, leading to catalyst poisoning or competing N-arylation.[1]

  • Electronic Bias: The electron-deficient pyrimidine ring accelerates oxidative addition but can retard reductive elimination in cross-coupling cycles.[1]

This guide provides three validated protocols for Palladium-catalyzed cross-coupling, emphasizing the critical "Protect vs. Direct" decision-making process to ensure reproducibility and high yield.

Strategic Analysis: The "Protect vs. Direct" Decision

Before initiating synthesis, the acidity of the N7-proton dictates the route. While direct coupling is possible under specific conditions, protection is the industrial standard for scalability and reliability.

Decision Logic (Visualization)[1]

G Start Starting Material: 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine Q1 Target Reaction Type? Start->Q1 Suzuki Suzuki-Miyaura (Biaryl Formation) Q1->Suzuki Sonogashira Sonogashira (Alkynylation) Q1->Sonogashira Buchwald Buchwald-Hartwig (C-N Formation) Q1->Buchwald Q2 Is Scale > 100mg? Suzuki->Q2 Sonogashira->Q2 Protect Protect N7 Position (Recommended) Buchwald->Protect Mandatory Direct Direct Coupling (Risky: Catalyst Poisoning) Q2->Direct No (Screening) Q2->Protect Yes (Process) Coupling Perform Pd-Coupling Direct->Coupling Groups Select Group: SEM (Suzuki/Buchwald) Tosyl (Sonogashira) Protect->Groups Groups->Coupling Deprotect Deprotection (TBAF or Base) Coupling->Deprotect

Figure 1: Strategic workflow for handling N7-H acidity during Pd-catalyzed cross-coupling.

Validated Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Context: This is the most robust method for introducing aryl/heteroaryl groups.[1] We utilize the SEM (2-(Trimethylsilyl)ethoxymethyl) protecting group, which is stable to base but easily removed with fluoride.

  • Substrate: 4-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine[1]

  • Mechanism: The electron-poor pyrimidine facilitates rapid oxidative addition. The challenge is preventing dehalogenation (hydrodeiodination).

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon stream, charge a reaction vial with:

    • Substrate (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.2 equiv)[1]

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv). Why: The bidentate ferrocene ligand prevents β-hydride elimination and stabilizes the Pd(0) species.

    • Base: K₂CO₃ (2.0 equiv, anhydrous)

  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio).[1] Note: Water is essential for the transmetallation step involving the boronate.

  • Degassing: Sparge with Argon for 5 minutes. Oxygen is the primary cause of homocoupling byproducts.

  • Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LCMS.[1]

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Deprotection (Post-Coupling): Treat crude with TBAF (1M in THF) and ethylenediamine (scavenger) at 60°C to remove the SEM group.[1]

Protocol B: Sonogashira Coupling (Alkynylation)

Context: Direct coupling of alkynes. Critical Warning: Unprotected N7-H substrates often fail here because the copper co-catalyst (CuI) forms an inactive copper-azolide complex with the acidic N7-H rather than activating the alkyne. Tosyl (Ts) protection is required.

Step-by-Step Methodology:

  • Substrate: 4-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Catalyst System:

    • PdCl₂(PPh₃)₂ (0.05 equiv)[1]

    • CuI (0.02 equiv) Note: Keep CuI loading low to minimize homocoupling of the alkyne (Glaser coupling).

  • Reagents: Terminal Alkyne (1.2 equiv), Et₃N (3.0 equiv).[1]

  • Solvent: DMF or THF (anhydrous).[1]

  • Reaction: Ambient temperature (25°C) for 1 hour, then 50°C if conversion is slow.

    • Observation: The reaction often turns dark brown/black upon completion.[1]

  • Deprotection: The Tosyl group is cleaved concurrently if basic hydrolysis is used downstream, or specifically with NaOMe/MeOH.[1]

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Context: Used when SNAr (Nucleophilic Aromatic Substitution) fails. While simple aliphatic amines react via SNAr (no metal needed), electron-deficient anilines require Pd-catalysis.

Data Table: Catalyst Selection Guide

Variable Recommendation Rationale
Pre-catalyst Pd₂(dba)₃ Provides a clean source of Pd(0).[1]
Ligand Xantphos or BrettPhos Large bite angle (Xantphos) or bulky dialkylbiaryl (BrettPhos) facilitates reductive elimination from the crowded center.[1]
Base Cs₂CO₃ Soluble in dioxane; milder than NaOtBu, preventing functional group intolerance.[1]

| Temperature | 100–110°C | High energy barrier for reductive elimination in this system.[1] |

Step-by-Step Methodology:

  • Setup: Charge vial with SEM-protected substrate (1.0 equiv), Aniline derivative (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).[1]

  • Solvent: Anhydrous 1,4-Dioxane.

  • Activation: Heat to 100°C.

  • Troubleshooting: If conversion stalls, add a second portion of catalyst/ligand.[1]

Mechanistic Insight & Troubleshooting

The Dehalogenation Pitfall

A common failure mode is the reduction of the C-I bond to C-H (hydrodeiodination).

  • Cause: β-hydride elimination from alkyl-Pd species or hydrogen transfer from the solvent (e.g., alcohols).

  • Solution: Use non-protic solvents (Dioxane, Toluene) and avoid amine bases with available β-hydrogens (like Et₃N) in high-temperature Suzuki couplings; use inorganic bases (K₃PO₄) instead.[1]

Catalyst Poisoning Pathway (Diagram)[1]

Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Fast) Pd0->OxAdd PdII_Ar L2Pd(Ar)I OxAdd->PdII_Ar Poison Pd-Amido Complex (Catalytic Dead End) PdII_Ar->Poison + Base (Deprotonation of N7) TransMet Transmetallation PdII_Ar->TransMet + Boronic Acid FreeNH Substrate with Free N7-H FreeNH->Poison RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product C-4 Functionalized Product RedElim->Product

Figure 2: Mechanistic divergence showing how free N7-H substrates can sequester Palladium into inactive amido complexes.[1]

References

  • Suzuki-Miyaura with SEM Protection

    • Title: An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.[2]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Buchwald-Hartwig & Protection Strategies

    • Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
    • Source: MDPI (Molecules).[1]

    • URL:[Link][1]

  • Sonogashira on Unprotected Indoles (Comparison)

    • Title: Sonogashira diversific
    • Source: Chemical Science (via NIH).[1]

    • URL:[Link][1]

  • Catalyst Poisoning Mechanisms

    • Title: Poisoning and deactivation of palladium catalysts.[1][3][4]

    • Source: Applied Catalysis A: General (via SciSpace/Elsevier).[1]

    • URL:[Link]

  • Scaffold Properties (PubChem)

    • Title: 7H-Pyrrolo[2,3-d]pyrimidine (Compound Summary).[1][5][6][7]

    • Source: PubChem.[1]

    • URL:[Link][1]

Sources

Developing Multi-Target Kinase Inhibitors from the Pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Professionals

Abstract: The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a cornerstone in the development of targeted kinase inhibitors, owing to its structural resemblance to the adenine core of ATP.[1][2] This adaptable framework provides a robust platform for designing potent and selective modulators of kinase activity, crucial for regulating a multitude of cellular processes. This guide provides a comprehensive overview of the strategic design, synthesis, and evaluation of pyrrolo[2,3-d]pyrimidine derivatives as multi-target kinase inhibitors. We will delve into the rationale behind multi-target drug design, provide detailed protocols for compound synthesis and characterization, and outline a clear workflow from initial biochemical screening to preclinical in vivo assessment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of next-generation therapeutics.

Chapter 1: The Foundation: Rational Design and Synthesis of a Pyrrolo[2,3-d]pyrimidine-Based Library

The journey to a successful multi-target kinase inhibitor begins with a meticulous design strategy. The inherent ATP-competitive nature of the pyrrolo[2,3-d]pyrimidine core makes it an ideal starting point.[2] The key to achieving multi-target specificity lies in the strategic modification of this core to interact with unique features across the desired kinase targets.

Target Selection: A Synergy-Driven Approach

The rationale for pursuing a multi-target inhibitor over a highly selective one is rooted in the complexity of disease biology, particularly in oncology. Cancers often develop resistance to single-target agents by activating compensatory signaling pathways. By simultaneously inhibiting multiple key nodes in a cancer signaling network, a multi-target inhibitor can deliver a more durable response and overcome resistance mechanisms.

Key kinase families that are often co-targeted include those involved in tumor growth, angiogenesis, and metastasis, such as:

  • Epidermal Growth Factor Receptor (EGFR): Regulates cell growth and proliferation.[3]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis.[3]

  • Rearranged during Transfection (RET) kinase: Gene fusions and mutations in RET are drivers in various cancers.[4]

The interplay between these pathways necessitates a multi-pronged therapeutic attack, as illustrated in the simplified signaling diagram below.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK1 EGFR RAS RAS/RAF/MEK/ERK Pathway RTK1->RAS PI3K PI3K/AKT/mTOR Pathway RTK1->PI3K RTK2 VEGFR RTK2->PI3K RTK3 RET RTK3->RAS STAT3 JAK/STAT Pathway RTK3->STAT3 Proliferation Gene Transcription (Proliferation, Survival) RAS->Proliferation PI3K->Proliferation Angiogenesis Gene Transcription (Angiogenesis) PI3K->Angiogenesis STAT3->Proliferation

Caption: Simplified signaling network illustrating the convergence of EGFR, VEGFR, and RET pathways on downstream effectors that drive cancer cell proliferation and angiogenesis.

Library Design: Leveraging Structure-Activity Relationships (SAR)

The design of a focused library of pyrrolo[2,3-d]pyrimidine derivatives is guided by existing SAR data.[5][6] The core scaffold typically engages the kinase hinge region through hydrogen bonding.[4] Specificity and multi-target activity are achieved by introducing various substituents at key positions (e.g., C2, C4, and N7) that can interact with distinct pockets and residues within the ATP-binding sites of the target kinases.

A general design strategy involves:

  • Hinge-Binding Moiety: The pyrrolo[2,3-d]pyrimidine core is maintained for its proven interaction with the kinase hinge region.

  • Solvent-Front Interactions: Modifications at the C4 position can be tailored to interact with the solvent-exposed region, influencing both potency and pharmacokinetic properties.

  • Selectivity Pockets: Substitutions on the pyrrole ring can extend into deeper selectivity pockets, allowing for fine-tuning of the inhibitor's profile against different kinases.

Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine Library

This protocol outlines a general, multi-step synthesis for creating a library of C4-substituted pyrrolo[2,3-d]pyrimidine derivatives, a common strategy in the literature.[4][7][8] The starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is commercially available.

synthesis_workflow start Start: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine step1 Step 1: Nucleophilic Aromatic Substitution (SNAr Reaction) start->step1 Add R1-NH2 (e.g., ethyl 4-aminophenylacetate) step2 Step 2: Ester Hydrolysis step1->step2 Use Base (e.g., LiOH) step3 Step 3: Amide Coupling (EDC/HOBt) step2->step3 Couple with R2-NH2 (Diverse Amines) end Final Products: Focused Library of Derivatives step3->end

Caption: Workflow for the synthesis of a focused library of pyrrolo[2,3-d]pyrimidine derivatives.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Substituted anilines and amines (for R1 and R2 diversity)

  • Solvents: Dioxane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents: Lithium hydroxide (LiOH), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), Triethylamine (TEA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Protocol:

  • Step 1: Nucleophilic Aromatic Substitution.

    • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent like dioxane, add the primary amine (e.g., ethyl 2-(4-aminophenyl)acetate, 1.1 eq) and a base such as triethylamine (2.0 eq).

    • Heat the reaction mixture under reflux and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the C4-substituted intermediate.

    • Causality: This step attaches the linker moiety to the core scaffold. The choice of amine introduces the first point of diversity.

  • Step 2: Ester Hydrolysis.

    • Dissolve the ester intermediate from Step 1 in a mixture of THF and water.

    • Add LiOH (2.0-3.0 eq) and stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry under vacuum.

    • Causality: This deprotection step generates a reactive carboxylic acid group, which is essential for the subsequent coupling reaction.

  • Step 3: Amide Coupling.

    • In an inert atmosphere, dissolve the carboxylic acid from Step 2 (1.0 eq) in DMF.

    • Add EDC (1.2 eq), HOBt (1.2 eq), and the desired amine for the R2 group (1.1 eq).

    • Add a base like triethylamine (2.0 eq) and stir the mixture at room temperature overnight.

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final compound by column chromatography.

    • Causality: This is the key diversification step. By using a variety of amines (R2-NH2), a library of compounds with different terminal functionalities can be generated, which is crucial for exploring the SAR and achieving multi-target activity.[4]

Chapter 2: In Vitro Characterization: From Biochemical Potency to Cellular Efficacy

Once the library is synthesized, a systematic screening cascade is essential to identify promising multi-target inhibitors. This process begins with cell-free biochemical assays to determine direct enzyme inhibition and progresses to cell-based assays to evaluate efficacy in a biological context.

Protocol: Primary Biochemical Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9][10] It is a universal assay suitable for screening large compound libraries against a panel of kinases.

biochem_workflow start Prepare Assay Plate (Compound dilutions, Kinase, Substrate, ATP) step1 Kinase Reaction (Incubate at RT) start->step1 step2 Add ADP-Glo™ Reagent (Stops reaction, depletes remaining ATP) step1->step2 step3 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) step2->step3 end Read Luminescence (Determine % inhibition and IC50) step3->end

Caption: Workflow for a typical biochemical kinase inhibitor screening assay using ADP-Glo™ technology.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant human kinases (e.g., EGFR, VEGFR2, RET) and their specific substrates

  • Synthesized pyrrolo[2,3-d]pyrimidine compounds

  • Multi-well plates (e.g., 384-well white plates)

  • Luminometer

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense them into the assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Kinase Reaction Setup: Prepare a master mix containing the kinase, its specific peptide substrate, and ATP in the reaction buffer. The ATP concentration should ideally be at or near the Km value for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[11]

  • Initiate Reaction: Add the kinase reaction master mix to the wells containing the compounds.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) using a non-linear regression model.

Data Presentation:

Compound IDEGFR IC50 (nM)VEGFR2 IC50 (nM)RET IC50 (nM)
Lead-01 458065
Lead-02 2043598
Control-A >10,0001500>10,000
Protocol: Cellular Viability Assay (MTT)

After identifying biochemically potent compounds, the next critical step is to assess their ability to inhibit cell proliferation in cancer cell lines that are dependent on the target kinases.

Materials:

  • Cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR, LC-2/ad for RET-driven cancer)[4]

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Protocol: Western Blot for Target Engagement

To confirm that the observed cellular effects are due to the inhibition of the intended targets, Western blotting is performed to analyze the phosphorylation status of the kinases and their downstream effectors.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the inhibitor for a short period (e.g., 2-4 hours), then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with the primary antibody overnight at 4°C. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: A reduction in the signal from the phospho-specific antibody relative to the total protein and the loading control (e.g., β-actin) indicates successful target engagement and inhibition.

Chapter 3: Advancing the Lead: Optimization and Preclinical Studies

Promising hits from the initial screening must undergo further optimization and evaluation to become viable drug candidates. This phase involves refining the chemical structure based on SAR, assessing drug-like properties, and testing for efficacy in animal models.

In Vitro ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is crucial to avoid late-stage failures.[12] A standard panel of in vitro assays can predict the in vivo behavior of a compound.

Key In Vitro ADME/Tox Assays:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance.

  • CYP450 Inhibition: Evaluates the potential for drug-drug interactions.

  • Plasma Protein Binding: Determines the fraction of the compound that is free to interact with its targets.

  • Aqueous Solubility: A key factor for oral absorption.

  • Cell Permeability (e.g., Caco-2 assay): Predicts intestinal absorption.

  • Cytotoxicity in Normal Cells: Assesses general toxicity using non-cancerous cell lines (e.g., HEK-293).[13]

Data Presentation:

ParameterLead-01Desired Profile
Human Liver Microsomal Stability (t½, min)>60>30
CYP3A4 Inhibition (IC50, µM)>10>10
Aqueous Solubility (µM)50>10
Caco-2 Permeability (Papp, A→B)HighHigh
Cytotoxicity (HEK-293, GI50, µM)>50>20
Protocol: In Vivo Efficacy in a Xenograft Model

The definitive test of a compound's therapeutic potential is its performance in a living organism. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are standard for evaluating anti-cancer agents.[14]

invivo_workflow start Implant Tumor Cells/Tissue into Immunocompromised Mice step1 Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) start->step1 step2 Randomize Mice into Treatment Groups (Vehicle, Compound) step1->step2 step3 Administer Treatment (e.g., daily oral gavage) step2->step3 step4 Monitor Tumor Volume and Body Weight (2-3 times/week) step3->step4 end Endpoint: Analyze Tumor Growth Inhibition (TGI) and Tolerability step4->end

Caption: A standard workflow for assessing the in vivo efficacy of a kinase inhibitor using a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG)

  • Relevant cancer cells for implantation

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

  • Analytical balance for weighing mice

Step-by-Step Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a mean volume of approximately 100-150 mm³.

  • Group Randomization: Randomize the mice into treatment and control groups.

  • Dosing: Administer the test compound (and vehicle for the control group) according to the planned schedule (e.g., once daily by oral gavage).

  • Monitoring: Measure tumor dimensions and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size. Efficacy is calculated as Tumor Growth Inhibition (TGI).

Conclusion

The development of multi-target kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold represents a highly promising strategy in modern drug discovery.[1][15][16] This versatile core, when appropriately decorated, can be engineered to potently and selectively modulate the activity of multiple kinases implicated in complex diseases like cancer. By following a logical, iterative process of rational design, chemical synthesis, and a robust cascade of in vitro and in vivo evaluations, researchers can effectively advance novel compounds from initial concepts to promising preclinical candidates. The protocols and workflows detailed in this guide provide a foundational framework for scientists dedicated to this exciting and impactful field.

References

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review | Request PDF. ResearchGate. Available from: [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. Available from: [Link]

  • Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. PubMed. Available from: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available from: [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PubMed. Available from: [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. Available from: [Link]

  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry. Available from: [Link]

  • (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. Available from: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Available from: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available from: [Link]

  • Kinase assays. BMG LABTECH. Available from: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PMC. Available from: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available from: [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. SciSpace. Available from: [Link]

  • Crowdsourced identification of multi-target kinase inhibitors for RET- and TAU- based disease. PubMed Central. Available from: [Link]

  • Kinase Screening Assay Services. Reaction Biology. Available from: [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PubMed. Available from: [Link]

  • Initial in vivo testing of a multitarget kinase inhibitor, regorafenib, by the Pediatric Preclinical Testing Consortium | Request PDF. ResearchGate. Available from: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available from: [Link]

  • In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. ACS Publications. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Multi-Target In Silico Prediction of Inhibitors for Mitogen-Activated Protein Kinase-Interacting Kinases. MDPI. Available from: [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Semantic Scholar. Available from: [Link]

  • Development of Actionable Targets of Multi-kinase Inhibitors (AToMI) screening platform to dissect kinase targets of staurosporines in glioblastoma cells. bioRxiv. Available from: [Link]

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4-Iodo-7H-pyrrolo[2,3-d]pyrimidine in the synthesis of RET inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Use of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine in the Synthesis of Novel RET Kinase Inhibitors

Abstract

The rearranged during transfection (RET) proto-oncogene is a critical driver in various human cancers, including non-small cell lung cancer and thyroid carcinomas. The development of selective RET kinase inhibitors has marked a significant advancement in targeted cancer therapy. A key component in the synthesis of many of these potent inhibitors is the 7-deazapurine scaffold, particularly functionalized pyrrolo[2,3-d]pyrimidines. This document provides a detailed guide on the strategic application of This compound , a versatile and pivotal intermediate, in the construction of advanced RET inhibitors. We will explore the chemical rationale for its use, present detailed, field-proven synthetic protocols for key coupling reactions, and offer insights into the optimization of these processes for drug discovery and development.

Introduction: The Central Role of RET Kinase and the 7-Deazapurine Scaffold

The RET receptor tyrosine kinase is a key signaling protein that, when constitutively activated by mutations or chromosomal rearrangements, becomes a potent oncogenic driver.[1][2] The clinical success of selective RET inhibitors like Pralsetinib and Selpercatinib has validated this therapeutic approach.[3][4] A common structural feature in many kinase inhibitors is the 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine.[5][6] This scaffold serves as an excellent "hinge-binding" motif, anchoring the inhibitor to the ATP-binding pocket of the kinase.

The strategic introduction of substituents at the C4 and C5 positions of the pyrrolo[2,3-d]pyrimidine ring is crucial for achieving high potency and selectivity. This is where This compound emerges as a superior starting material. The iodine atom at the C4 position provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, enabling the efficient and modular construction of complex molecular architectures.

The RET Signaling Pathway

The RET signaling pathway is integral to cell growth, differentiation, and survival. In a pathological context, aberrant RET signaling can lead to uncontrolled cell proliferation. Understanding this pathway is key to appreciating the mechanism of action of the inhibitors we aim to synthesize.

RET_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase PLCg PLCγ Pathway RET->PLCg pY1015 GRB2 GRB2/SOS RET->GRB2 pY905 SRC SRC RET->SRC pY981 RAS RAS/MAPK Pathway Transcription Gene Transcription (Proliferation, Survival) RAS->Transcription PI3K PI3K/AKT Pathway PI3K->Transcription PLCg->PI3K GRB2->RAS SRC->PI3K Inhibitor RET Inhibitor (e.g., Pralsetinib) Inhibitor->RET Blocks ATP Binding caption Figure 1. Simplified RET Signaling Pathway and Point of Inhibition.

Figure 1. Simplified RET Signaling Pathway and Point of Inhibition.

The Synthetic Strategy: Leveraging this compound

Our synthetic approach is centered on the sequential functionalization of the this compound core. The C4-iodide is an excellent leaving group for introducing diverse aryl or heteroaryl moieties via a Suzuki-Miyaura coupling reaction. This is often the first key step to building the core structure of the target RET inhibitor. Subsequent reactions, such as a Buchwald-Hartwig amination at a different position (often introduced via a second halogenation or from a pre-functionalized coupling partner), allow for the installation of the side chains necessary for potent and selective inhibition.

Workflow for RET Inhibitor Synthesis

The general workflow involves protecting the pyrrole nitrogen, performing the key C-C and C-N bond-forming reactions, and finally deprotecting to yield the final compound.

Synthesis_Workflow Start This compound Protect N-Protection (e.g., SEM, Tosyl) Start->Protect Suzuki Suzuki Coupling (C4 Position) Protect->Suzuki Functionalized_Core Functionalized Pyrrolopyrimidine Core Suzuki->Functionalized_Core Aryl_Boronic Aryl/Heteroaryl Boronic Acid/Ester Aryl_Boronic->Suzuki Buchwald Buchwald-Hartwig Amination Functionalized_Core->Buchwald Coupled_Product Fully Assembled Inhibitor Precursor Buchwald->Coupled_Product Amine_Partner Amine Coupling Partner Amine_Partner->Buchwald Deprotect Deprotection Coupled_Product->Deprotect Final Final RET Inhibitor Deprotect->Final

Figure 2. General Synthetic Workflow using the Iodinated Intermediate.

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: N-Protection of this compound

Rationale: The pyrrole nitrogen is acidic and can interfere with subsequent organometallic coupling reactions. Protection is essential for achieving high yields and clean conversions. A tosyl (Ts) group is a robust choice, though others like SEM (2-(trimethylsilyl)ethoxymethyl) can also be used.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Tosyl chloride (TsCl) (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Tetrabutylammonium chloride (TBAC) (0.05 eq)

    • Dichloromethane (DCM)

    • Water

  • Procedure:

    • To a stirred mixture of this compound (1.0 eq) in dichloromethane and water, add potassium carbonate (2.0 eq) and tetrabutylammonium chloride (0.05 eq).

    • Add tosyl chloride (1.2 eq) portion-wise at room temperature.

    • Stir the reaction vigorously at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS.

    • Upon completion, separate the organic and aqueous phases.

    • Wash the organic phase with water, followed by brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 4-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Rationale: This palladium-catalyzed reaction is a powerful method for forming C-C bonds.[7][8] It allows for the coupling of the C4-iodo intermediate with a wide variety of boronic acids or esters, enabling the introduction of the key aryl or heteroaryl group that will interact with the solvent front of the RET kinase pocket.

  • Reagents & Materials:

    • 4-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

    • Aryl/Heteroaryl boronic acid or pinacol ester (1.5 eq)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq) or other suitable Pd catalyst/ligand system (e.g., Pd(dppf)Cl₂)

    • Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • 1,4-Dioxane or DMF

    • Water

  • Procedure:

    • In a reaction vessel, combine 4-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the boronic acid/ester (1.5 eq), and the base (2.0 eq).

    • Degas the solvent (e.g., 1,4-dioxane/water 4:1 mixture) by bubbling with argon or nitrogen for 15-20 minutes.

    • Add the degassed solvent to the reaction vessel, followed by the palladium catalyst (0.05 eq).

    • Heat the mixture to 80-100 °C under an inert atmosphere and stir for 6-12 hours. Monitor progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography to afford the C4-arylated product.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Efficient for coupling aryl halides with boronic acids.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Activates the boronic acid and facilitates the catalytic cycle.
Solvent Dioxane/H₂O, DMF, TolueneAprotic polar solvents are generally effective. Water is often required.
Temperature 80-100 °CProvides thermal energy to overcome the activation barrier of the reaction.

Table 1. Typical Suzuki-Miyaura Reaction Parameters.

Protocol 3: Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction, essential for introducing amine-containing side chains that often confer solubility and additional binding interactions.[9][10] This step is critical for installing moieties that extend out of the kinase active site towards the solvent-exposed region.

  • Reagents & Materials:

    • Functionalized pyrrolopyrimidine core (e.g., a chloro- or bromo-substituted derivative) (1.0 eq)

    • Amine coupling partner (1.2 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02-0.05 eq)

    • XPhos or other suitable phosphine ligand (0.04-0.10 eq)

    • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

    • Toluene or 1,4-Dioxane (anhydrous)

  • Procedure:

    • To an oven-dried reaction flask under an inert atmosphere, add the palladium precursor, ligand, and base.

    • Add the functionalized pyrrolopyrimidine core and the amine coupling partner.

    • Add anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to 90-110 °C for 8-16 hours, monitoring by LC-MS.

    • Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify via column chromatography to obtain the aminated product.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃ / XPhosA highly active system for C-N coupling with a broad substrate scope.
Base NaOtBu, Cs₂CO₃Strong, non-nucleophilic base required for the catalytic cycle.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are crucial for reaction efficiency.
Temperature 90-110 °CNecessary for the oxidative addition and reductive elimination steps.

Table 2. Typical Buchwald-Hartwig Amination Parameters.

Conclusion

This compound is a cornerstone intermediate for the modular synthesis of potent and selective RET kinase inhibitors. Its C4-iodide provides a reliable and versatile anchor point for introducing molecular complexity through robust and well-understood palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols outlined in this document provide a solid foundation for researchers in medicinal chemistry and drug development to construct novel inhibitor candidates targeting the RET signaling pathway. By mastering these synthetic transformations, scientists can efficiently explore the structure-activity relationships required to develop next-generation targeted therapies for RET-driven cancers.

References

  • M. S. Mohamed, S. A. M. El-messery, S. R. El-sattar, A. A. El-sattar, and M. S. A. El-salam, "Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation," Bioorganic Chemistry, vol. 104, p. 104331, Nov. 2020. [Online]. Available: [Link]

  • H. Alkahtani, S. R. El-Sattar, and M. S. Mohamed, "Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold," Archiv der Pharmazie, vol. 353, no. 1, p. 1900242, Jan. 2020. [Online]. Available: [Link]

  • J. Li, Y. Liu, and J. Zhang, "Synthesis of serpatatinib," CN113321668A, Aug. 31, 2021. [Online].
  • F. Ali, K. Neha, and G. Chauhan, "Pralsetinib: chemical and therapeutic development with FDA authorization for the management of RET fusion-positive non-small-cell lung cancers," Archives of Pharmacal Research, vol. 45, no. 5, pp. 323–334, May 2022. [Online]. Available: [Link]

  • M. Lenges, "Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine," US10738058B2, Aug. 11, 2020. [Online].
  • H. M. Alkahtani, M. S. Mohamed, and S. R. El-Sattar, "Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors," Molecules, vol. 24, no. 23, p. 4272, Nov. 2019. [Online]. Available: [Link]

  • M. S. Mohamed, H. M. Alkahtani, and S. R. El-Sattar, "Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives," Molecules, vol. 24, no. 18, p. 3350, Sep. 2019. [Online]. Available: [Link]

  • L. Wang, Y. Zhang, and H. Liu, "Design and Synthesis of 2-Aminopyrazolpyrimidopyridone Derivatives as RET and RET Kinase Inhibitors," ChemistrySelect, vol. 6, no. 41, pp. 11201–11205, Nov. 2021. [Online]. Available: [Link]

  • M. V. Kletskov, A. A. Starikova, and I. L. Dalinger, "Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction," Organic & Biomolecular Chemistry, vol. 17, no. 38, pp. 8747–8755, 2019. [Online]. Available: [Link]

  • J. Yu, Y. Chen, and J. Wang, "Synthesis of pralsetinib (XV)," ResearchGate, 2021. [Online]. Available: [Link]

  • New Drug Approvals, "Pralsetinib," Sep. 20, 2020. [Online]. Available: [Link]

  • Y. Zhang et al., "Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose," Journal of Medicinal Chemistry, vol. 64, no. 15, pp. 11094–11110, Aug. 2021. [Online]. Available: [Link]

  • New Drug Approvals, "SELPERCATINIB," Jul. 09, 2019. [Online]. Available: [Link]

  • PubChem, "Selpercatinib," National Center for Biotechnology Information. [Online]. Available: [Link]

  • D. L. Hughes, "Review of Synthetic Routes and Crystalline Forms of the Oncology Drugs Capmatinib, Selpercatinib, and Pralsetinib," Organic Process Research & Development, vol. 25, no. 10, pp. 2234–2247, Sep. 2021. [Online]. Available: [Link]

  • F. Ali, K. Neha, and G. Chauhan, "Pralsetinib: chemical and therapeutic development with FDA authorization for the management of RET fusion-positive non-small-cell lung cancers," PubMed, May 22, 2022. [Online]. Available: [Link]

  • PubChem, "7H-Pyrrolo(2,3-d)pyrimidine," National Center for Biotechnology Information. [Online]. Available: [Link]

  • H. M. Alkahtani, S. R. El-Sattar, and M. S. Mohamed, "Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation," Molecules, vol. 28, no. 15, p. 5831, Aug. 2023. [Online]. Available: [Link]

  • Wikipedia, "Buchwald–Hartwig amination," Wikimedia Foundation, Dec. 12, 2023. [Online]. Available: [Link]

  • M. D. Krasavin, "Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions," ChemInform, vol. 42, no. 47, Nov. 2011. [Online]. Available: [Link]

  • J. P. Scott, D. T. McQuade, and G. A. Slough, "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders," ACS Medicinal Chemistry Letters, vol. 12, no. 1, pp. 111–117, Dec. 2020. [Online]. Available: [Link]

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Application Note: High-Efficiency Synthesis of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors such as Tofacitinib and Ruxolitinib. While the 4-chloro derivative is a common commercial starting material, the 4-iodo analogue offers significantly higher reactivity in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) due to the weaker C-I bond compared to C-Cl.

This guide details the laboratory-scale conversion of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to its 4-iodo counterpart, followed by N7-protection and downstream coupling. The protocol prioritizes the Hydroiodic Acid (HI) Halogen Exchange method due to its operational simplicity and high yields, avoiding the moisture sensitivity of non-aqueous silyl-mediated exchanges.

Key Advantages of this Workflow
  • Regioselectivity: The HI-mediated exchange specifically targets the C4 position without affecting the pyrrole ring.

  • Scalability: The precipitation-based workup eliminates the need for chromatography at the iodination step.

  • Versatility: The resulting 4-iodo scaffold is a "universal donor" for installing diverse aryl/heteroaryl groups via Pd-catalysis.

Synthetic Pathway & Logic

The synthesis relies on an acid-mediated


 mechanism. Protonation of the pyrimidine nitrogen (N1 or N3) by HI increases the electrophilicity of the C4 carbon, facilitating attack by the soft iodide nucleophile. Subsequent protection of the acidic N7 pyrrole nitrogen (pKa ~13.2) is essential to prevent catalyst poisoning and side reactions during cross-coupling.
Workflow Diagram

G Start 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Iodination Halogen Exchange (S_NAr) Start->Iodination 57% HI (aq) 0°C to RT Product_I 4-Iodo-7H-pyrrolo [2,3-d]pyrimidine Iodination->Product_I Precipitation Protection N7-Protection (Tosylation) Product_I->Protection TsCl, NaH DMF Product_Prot 4-Iodo-7-tosyl-7H- pyrrolo[2,3-d]pyrimidine Protection->Product_Prot Coupling Suzuki-Miyaura Coupling Product_Prot->Coupling Ar-B(OH)2, Pd(dppf)Cl2 Final 4-Aryl-7H-pyrrolo [2,3-d]pyrimidine Coupling->Final

Caption: Synthetic flow from the 4-chloro precursor to the functionalized 4-aryl derivative via the critical 4-iodo intermediate.

Detailed Protocols

Protocol A: Synthesis of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Mechanism: Acid-catalyzed Halogen Exchange (Finkelstein-type logic applied to heteroaromatics). Target Scale: 5.0 g input.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 153.571.05.00 gSubstrate
Hydroiodic Acid (57% aq.) 127.91~25.0100 mLReagent/Solvent
Water (DI) 18.02-200 mLWorkup
Sat. NaHCO₃ (aq) 84.01-As neededNeutralization
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar. Place the flask in an ice-water bath (0 °C).

  • Acid Charge: Charge 57% Hydroiodic acid (100 mL) into the flask. Caution: HI is corrosive and releases fumes. Work in a fume hood.

  • Addition: Add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (5.0 g) portion-wise to the cold acid over 5 minutes.

    • Note: The starting material may not dissolve immediately.[1][2]

  • Reaction: Remove the ice bath and allow the suspension to warm to room temperature (20–25 °C). Stir vigorously for 18–24 hours.

    • Monitoring: Monitor by TLC (DCM/MeOH 95:5) or LCMS.[3] The 4-iodo product is more polar than the 4-chloro starting material on reverse phase but often streaks on silica due to the free NH.

  • Workup (Precipitation):

    • Dilute the reaction mixture with ice-cold water (100 mL).

    • Neutralize carefully with saturated NaHCO₃ solution or 5M NaOH to pH ~7-8. Critical: The product precipitates as a white to off-white solid upon neutralization.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove residual iodide salts.

  • Drying: Dry the solid under vacuum at 45 °C for 12 hours.

    • Expected Yield: 75–90% (approx. 6.0–7.2 g).

    • Characterization: ¹H NMR (DMSO-d₆): δ 12.5 (br s, 1H, NH), 8.35 (s, 1H, H-2), 7.60 (d, 1H, H-6), 6.55 (d, 1H, H-5).

Protocol B: N7-Protection (Tosylation)

Rationale: The free N7-H (pKa ~13) interferes with base-mediated coupling reactions. The Tosyl (Ts) group is robust enough for Suzuki conditions but easily removed later (e.g., with NaOMe or TBAF/heat).

Reagents & Stoichiometry
ReagentMWEquiv.Mass/Vol
This compound 245.021.02.45 g (10 mmol)
p-Toluenesulfonyl chloride (TsCl) 190.651.22.28 g
Sodium Hydride (60% in oil) 24.001.50.60 g
DMF (Anhydrous) --25 mL
Step-by-Step Procedure
  • Deprotonation: Dissolve the 4-iodo substrate (2.45 g) in anhydrous DMF (20 mL) under Nitrogen. Cool to 0 °C.

  • Base Addition: Add NaH (0.60 g) portion-wise. Evolution of H₂ gas will occur. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.

  • Electrophile Addition: Dissolve TsCl (2.28 g) in DMF (5 mL) and add dropwise to the reaction mixture at 0 °C.

  • Reaction: Warm to room temperature and stir for 2–4 hours.

  • Workup:

    • Quench by pouring the mixture into crushed ice/water (100 mL).

    • Stir for 15 minutes. The product usually precipitates.

    • Filter the solid.[3][4] If no precipitate forms, extract with EtOAc (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc 8:2) if necessary.

    • Target: 4-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

Protocol C: Suzuki-Miyaura Coupling (Application)

Rationale: The 4-iodo group is highly reactive, allowing couplings with boronic acids under mild conditions.

Reagents
  • Substrate: 4-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure
  • Combine substrate, boronic acid, and catalyst in a microwave vial or pressure tube.

  • Evacuate and backfill with Nitrogen (3 cycles).

  • Add degassed Dioxane and aqueous Base.

  • Heat to 80–90 °C for 2–4 hours (or 100 °C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water/brine. Purify via column chromatography.[3]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Iodination Reaction time too short or HI concentration low.Ensure 57% HI is fresh. Extend reaction time to 48h. Heating to 40°C can accelerate it but increases hydrolysis risk.
Product is Colored (Yellow/Brown) Residual Iodine (

).
Wash the solid filter cake with 10% Sodium Thiosulfate (

) solution during filtration.
Low Yield in Protection Moisture in DMF or degraded NaH.Use anhydrous DMF (septum sealed). Verify NaH activity.
De-iodination during Coupling Hydride source present or excessive heat.Avoid using alcoholic solvents (EtOH) in the coupling if hydro-dehalogenation is observed. Use Dioxane/Water.

References

  • Synthesis of this compound (HI Method)
  • General Reactivity of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Source: ChemicalBook & Srini Chem Application Notes. Context: Overview of electrophilic substitution and solubility properties of the scaffold.
  • Suzuki Coupling Methodologies for Pyrrolopyrimidines

    • Source:Journal of Medicinal Chemistry, 2023 (ACS Publications). "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors".
    • Context: General Procedure B for Suzuki cross-coupling of protected iodo-pyrrolopyrimidines.
    • URL:[Link]

  • Tofacitinib Precursor Synthesis (Industrial Context)

    • Source: Justia P
    • Context: Background on the industrial handling of 4-chloro and 4-iodo pyrrolopyrimidine intermedi
    • URL:[Link]

Sources

Application Notes and Protocols for the Use of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 7-Deazapurine Scaffold in Neurological Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine scaffold, represents a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to adenine, the core component of ATP, makes it an ideal framework for designing competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[1][2] Kinase dysregulation is increasingly implicated in the pathophysiology of a wide range of neurological disorders, primarily through the modulation of neuroinflammatory processes and neuronal cell death pathways.[3] The strategic introduction of a halogen, specifically an iodine atom at the 4-position of this scaffold, provides a versatile chemical handle for the synthesis of diverse libraries of kinase inhibitors. This document provides a comprehensive guide for researchers on leveraging 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine in the discovery of novel therapeutics for neurological disorders.

The Chemical Versatility of this compound: A Gateway to Kinase Inhibitor Diversity

The iodine substituent at the C4 position of the pyrrolo[2,3-d]pyrimidine core is not merely a placeholder; it is a key reactive site that enables a variety of powerful cross-coupling reactions. This allows for the systematic and efficient diversification of the scaffold, a crucial step in generating structure-activity relationships (SAR) for lead optimization. The electron-withdrawing nature of the pyrimidine ring activates the C-I bond, making it an excellent substrate for several palladium-catalyzed reactions.

Key synthetic transformations include:

  • Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide array of aryl and heteroaryl groups by coupling the iodo-scaffold with boronic acids or esters. This is a robust method for exploring the chemical space around the kinase ATP-binding site.

  • Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the iodo-scaffold and a terminal alkyne, introducing linear and rigid functionalities that can probe deep into the kinase active site.[4][5]

  • Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction enables the introduction of a diverse range of primary and secondary amines, which can form critical hydrogen bond interactions with the kinase hinge region.[6][7]

The ability to perform these transformations with high efficiency and regioselectivity underscores the value of this compound as a foundational building block in a rational drug design campaign targeting kinases in the central nervous system (CNS).

Mechanism of Action: Targeting Neuroinflammation through the JAK-STAT Pathway

A key signaling cascade implicated in neuroinflammation is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[3] Overactivation of this pathway in microglia and astrocytes, the resident immune cells of the brain, leads to the production of pro-inflammatory cytokines and contributes to the neurodegenerative process in conditions like Alzheimer's and Parkinson's disease.[3][8][9]

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been successfully developed as potent inhibitors of JAK family kinases, including the FDA-approved drugs Tofacitinib, Ruxolitinib, and Baricitinib.[10] These inhibitors function by competing with ATP for binding to the kinase domain of JAKs, thereby preventing the phosphorylation and activation of STAT proteins. This, in turn, blocks the transcription of pro-inflammatory genes.

Below is a diagram illustrating the central role of the JAK-STAT pathway in neuroinflammation and the point of intervention for inhibitors derived from the this compound scaffold.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT_Dimer pSTAT Dimer STAT_P->STAT_Dimer Dimerization STAT->STAT_P Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->JAK Inhibition DNA DNA STAT_Dimer->DNA Nuclear Translocation Transcription Transcription DNA->Transcription Gene Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Transcription->Pro_inflammatory_Cytokines leads to

Caption: JAK-STAT signaling pathway in neuroinflammation.

Experimental Protocols

The following protocols provide a framework for the synthesis, screening, and cellular evaluation of novel kinase inhibitors derived from this compound.

Protocol 1: Synthesis of a 4-Aryl-7H-pyrrolo[2,3-d]pyrimidine Library via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the parallel synthesis of a small library of 4-aryl derivatives, a critical first step in exploring the SAR of novel kinase inhibitors.

Synthesis_Workflow Start 4-Iodo-7H-pyrrolo [2,3-d]pyrimidine Step1 Add Aryl Boronic Acid, Pd Catalyst, Ligand, Base Start->Step1 Step2 Microwave Irradiation (e.g., 120°C, 30 min) Step1->Step2 Step3 Work-up and Purification (e.g., Column Chromatography) Step2->Step3 End 4-Aryl-7H-pyrrolo [2,3-d]pyrimidine Library Step3->End

Caption: Suzuki-Miyaura coupling workflow.

Materials:

  • This compound

  • A selection of aryl boronic acids

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhos Pd G2)

  • Ligand (if required by the catalyst, e.g., XPhos)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane or DMSO)

  • Microwave vials

  • Microwave reactor

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the desired aryl boronic acid (1.2-1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).

  • Solvent Addition: Add the anhydrous solvent to the vial.

  • Degassing: Seal the vial and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. Causality: This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Microwave Irradiation: Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120°C) for the specified time (e.g., 30 minutes). Causality: Microwave heating can significantly accelerate the reaction rate compared to conventional heating.

  • Reaction Quenching and Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compounds using standard analytical techniques (e.g., NMR, LC-MS).

Protocol 2: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a target kinase (e.g., JAK2). The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[11][12][13][14][15][16][17][18]

Kinase_Assay_Workflow Start Synthesized Compound (Serial Dilution) Step1 Kinase Reaction: Compound + Kinase + Substrate + ATP (Incubate at RT) Start->Step1 Step2 Add ADP-Glo™ Reagent (Terminate kinase reaction, deplete ATP) Step1->Step2 Step3 Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Step2->Step3 End Measure Luminescence (Calculate IC₅₀) Step3->End

Caption: ADP-Glo™ kinase assay workflow.

Materials:

  • Synthesized pyrrolo[2,3-d]pyrimidine derivatives

  • Recombinant active kinase (e.g., JAK2)

  • Kinase substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in a suitable solvent (e.g., DMSO).

  • Kinase Reaction:

    • Add the kinase, substrate, and test compound to the wells of a 384-well plate.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). Causality: This incubation allows the kinase to phosphorylate the substrate, producing ADP.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Causality: Removing the unconsumed ATP is essential to ensure that the subsequent light signal is proportional to the amount of ADP produced.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides the luciferase/luciferin components to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis: Measure the luminescence using a plate-reading luminometer. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

CompoundTarget KinaseIC₅₀ (nM)
TofacitinibJAK11.1
JAK220
JAK31.0
BaricitinibJAK15.9
JAK25.7
TYK253
Compound 8oJAK10.3
JAK23.0

Note: The IC₅₀ values presented are examples from the literature for known pyrrolo[2,3-d]pyrimidine-based JAK inhibitors and a novel derivative to illustrate the expected potency.[14][19]

Protocol 3: Cellular Assay for Anti-Neuroinflammatory Activity

This protocol details a cell-based assay to evaluate the ability of the synthesized compounds to suppress the inflammatory response in microglia, the primary immune cells of the CNS. The murine microglial cell line, BV-2, is stimulated with lipopolysaccharide (LPS) to induce an inflammatory phenotype, and the production of pro-inflammatory mediators is measured.[20][21][22]

Materials:

  • BV-2 microglial cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized pyrrolo[2,3-d]pyrimidine derivatives

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or IL-1β)

  • 96-well cell culture plates

  • Spectrophotometer and ELISA plate reader

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Causality: Pre-incubation allows the compound to enter the cells and engage its target kinase before the inflammatory stimulus is applied.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 100-1000 ng/mL. Include vehicle-treated and unstimulated controls. Incubate for 24 hours. Causality: LPS activates Toll-like receptor 4 (TLR4) on microglia, triggering an inflammatory cascade that includes the activation of the JAK-STAT pathway and the production of NO and pro-inflammatory cytokines.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement:

    • Transfer a portion of the supernatant to a new 96-well plate.

    • Add Griess Reagent according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (typically 540 nm).

    • Quantify the nitrite concentration (a stable metabolite of NO) using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use a commercial ELISA kit to measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-1β) in the collected supernatants.

    • Follow the manufacturer's protocol precisely for the assay.

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each compound concentration relative to the LPS-stimulated control. Determine the EC₅₀ (half-maximal effective concentration) for the anti-inflammatory effect.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the development of potent kinase inhibitors with therapeutic potential for a range of neurological disorders. The synthetic tractability of this scaffold allows for the rapid generation of compound libraries, which, when coupled with robust in vitro kinase and cellular neuroinflammation assays, can accelerate the identification of promising lead candidates. Future research should focus on optimizing the pharmacokinetic properties of these compounds, particularly their ability to cross the blood-brain barrier, to translate their in vitro potency into in vivo efficacy in relevant animal models of neurodegeneration.

References

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Neurological Adverse Events Associated with the Use of Janus Kinase Inhibitors: A Pharmacovigilance Study Based on Vigibase. National Institutes of Health. Available at: [Link]

  • Direct Effects of the Janus Kinase Inhibitor Baricitinib on Sensory Neurons. MDPI. Available at: [Link]

  • Mechanism of JAK Inhibitors and a Review of Ruxolitinib. YouTube. Available at: [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. Available at: [Link]

  • Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway. National Institutes of Health. Available at: [Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. National Institutes of Health. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. ResearchGate. Available at: [Link]

  • Inhibitory effect of baricitinib on microglia and STAT3 in a region with a weak blood-brain barrier in a mouse model of rheumatoid arthritis. PubMed. Available at: [Link]

  • Comparative Risk of Alzheimer Disease and Related Dementia Among Medicare Beneficiaries With Rheumatoid Arthritis Treated With Targeted Disease-Modifying Antirheumatic Agents. National Institutes of Health. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Institutes of Health. Available at: [Link]

  • Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease. ChemRxiv. Available at: [Link]

  • Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway. Frontiers. Available at: [Link]

  • Influence of Janus Kinase Inhibitors on the Neuronal Activity as a Proof-of-Concept Model for Itch. National Institutes of Health. Available at: [Link]

  • Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming. MDPI. Available at: [Link]

  • Ruxolitinib, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome. Frontiers. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. National Institutes of Health. Available at: [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health. Available at: [Link]

  • ELISA assay pro-inflammatory factors in BV2 cells after LPS induction... ResearchGate. Available at: [Link]

  • Is Alzheimer's Risk Lower With TNF Inhibitors? MedPage Today. Available at: [Link]

  • Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. PubMed. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Inhibitory effect of baricitinib on microglia and STAT3 in a region with a weak blood-brain barrier in a mouse model of rheumatoid arthritis. ResearchGate. Available at: [Link]

  • Cognitive improving actions of tofacitinib in a mouse model of Alzheimer disease involving TNF-α, IL-6, PI3K-Akt and GSK-3β signalling pathway. ScienceDirect. Available at: [Link]

  • Isorhamnetin alleviates lipopolysaccharide-induced inflammatory responses in BV2 microglia by inactivating NF-κB, blocking the TLR4 pathway and reducing ROS generation. Spandidos Publications. Available at: [Link]

  • Safety profile of JAK inhibitor and biological DMARDs based on... ResearchGate. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. Available at: [Link]

  • Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. PubMed. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Differential migration, LPS-induced cytokine, chemokine and NO expression in immortalized BV-2 and HAPI cell lines and primary microglial cultures. National Institutes of Health. Available at: [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. ResearchGate. Available at: [Link]

  • Results of the RUXOPEG trial: combining ruxolitinib and interferon in patients with myelofibrosis. VJHemOnc. Available at: [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. Available at: [Link]

  • Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. PubMed. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Baricitinib reverses HIV associated neurocognitive disorders... YouTube. Available at: [Link]

  • Ruxolitinib, a JAK1/JAK2 selective inhibitor, ameliorates acute and chronic steroid-refractory GvHD mouse models. PubMed. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of this valuable intermediate. My insights are drawn from established literature and practical considerations in heterocyclic chemistry.

The 7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine, is a privileged scaffold in medicinal chemistry, notably as a key structural component in Janus kinase (JAK) inhibitors like Tofacitinib. The 4-iodo derivative is a crucial intermediate for introducing further molecular complexity through cross-coupling reactions. This guide will focus on the common and effective method of direct iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Understanding the Core Synthesis: Iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The most prevalent and scalable method for synthesizing this compound is through the electrophilic iodination of the readily available precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The pyrrole ring of the 7-deazapurine system is electron-rich and susceptible to electrophilic substitution.

Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol is a widely adopted method for the iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Reaction Scheme:

G cluster_0 Iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine start_material 4-chloro-7H-pyrrolo[2,3-d]pyrimidine product This compound start_material->product + reagent N-Iodosuccinimide (NIS) DMF, rt, 2h

A common reaction scheme for the synthesis.

Materials:

Reagent/SolventMolar Mass ( g/mol )PurityNotes
4-chloro-7H-pyrrolo[2,3-d]pyrimidine153.57>98%Starting material.
N-Iodosuccinimide (NIS)224.99>98%Iodinating agent.
Anhydrous Dimethylformamide (DMF)73.09AnhydrousReaction solvent.
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution--For quenching.
Ethyl Acetate (EtOAc)88.11ACS GradeFor extraction.
Hexane-ACS GradeFor chromatography.
Silica Gel-230-400 meshFor column chromatography.

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF (approximately 10-20 mL per gram of starting material).

  • Addition of NIS: To the stirred solution, add N-Iodosuccinimide (1.05-1.2 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Low or No Product Formation

Q1: My reaction is not progressing, and I see only starting material on the TLC. What could be the issue?

A1: Several factors could be at play:

  • Purity of Starting Material: Ensure your 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is of high purity. Impurities can inhibit the reaction.

  • Quality of NIS: N-Iodosuccinimide can decompose over time, especially if exposed to light and moisture. Use freshly opened or properly stored NIS. A simple test for the activity of NIS is its color; it should be a white to off-white crystalline solid.

  • Solvent Quality: The use of anhydrous DMF is crucial. Water in the solvent can react with NIS and deactivate it. Use a freshly opened bottle of anhydrous DMF or dry it using standard procedures.

  • Insufficient Activation: The pyrrole ring's electron density might be lower than expected due to substituents or impurities. The 7H-pyrrolo[2,3-d]pyrimidine system is electron-rich and generally reacts well with NIS, but issues with starting material can affect this.[1]

Troubleshooting Workflow for Low Conversion:

G start Low or No Product Formation check_sm Verify Purity of Starting Material (NMR, LC-MS) start->check_sm check_nis Check NIS Quality (Appearance, Age) start->check_nis check_solvent Ensure Anhydrous Solvent (Fresh bottle, Dry solvent) start->check_solvent re_run Re-run Reaction with Purified/New Reagents check_sm->re_run If impure check_nis->re_run If degraded check_solvent->re_run If wet

A systematic approach to troubleshooting low reaction conversion.

Formation of Multiple Products

Q2: My TLC/LC-MS shows multiple spots, including one that appears to be a di-iodinated product. How can I avoid this?

A2: The formation of multiple products, particularly di-iodinated species, is a common side reaction.

  • Mechanism of Over-iodination: The pyrrole ring is highly activated, and after the first iodination, it can still be reactive enough to undergo a second electrophilic substitution, especially if there is an excess of NIS or prolonged reaction times.

  • Control of Stoichiometry: Carefully control the stoichiometry of NIS. Use no more than 1.05-1.1 equivalents. An excess of the iodinating agent is the primary cause of di-iodination.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to a satisfactory level. Extended reaction times can lead to the formation of byproducts.

  • Temperature Control: While the reaction is typically run at room temperature, if over-reactivity is an issue, consider running the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.

Potential Side Products:

ImpurityStructureFormation PathwayMitigation
Di-iodo species4-Iodo-5,6-diiodo-7H-pyrrolo[2,3-d]pyrimidine (or other isomers)Excess NIS or prolonged reaction time.Use ≤ 1.1 eq. of NIS, monitor reaction closely.
Hydrolysis product4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidinePresence of water in the reaction or work-up.Use anhydrous conditions.
N-Iodo species4-chloro-7-iodo-7H-pyrrolo[2,3-d]pyrimidineReaction at the pyrrole nitrogen. Less common with NIS.Ensure the pyrrole NH is not deprotonated.
Purification Challenges

Q3: I'm having difficulty purifying my product by column chromatography. The product seems to co-elute with impurities, or I'm getting low recovery.

A3: Purification of iodo-heterocycles can be challenging.

  • Succinimide Removal: The succinimide byproduct from NIS is water-soluble and should be largely removed during the aqueous work-up. However, residual amounts can be difficult to separate by chromatography. A thorough aqueous wash is essential.

  • Co-elution with Starting Material: The polarity of this compound is very similar to the starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This can make chromatographic separation difficult if the reaction has not gone to completion.

    • Optimization of Eluent: A shallow gradient of ethyl acetate in hexane is often necessary to achieve good separation.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina.

  • Product Instability: Iodoarenes can be sensitive to light and acid.

    • Minimize Light Exposure: Protect the product from light during purification and storage.

    • Neutralize Silica Gel: If you suspect your silica gel is acidic, you can wash it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%) to neutralize it before use.

Purification Troubleshooting Flowchart:

G start Purification Issues co_elution Co-elution of Product and Starting Material start->co_elution low_recovery Low Recovery from Column start->low_recovery streaking Product Streaking on TLC/Column start->streaking optimize_eluent optimize_eluent co_elution->optimize_eluent Optimize Eluent System (Shallow Gradient) check_stability check_stability low_recovery->check_stability Check Product Stability on Silica (TLC spot test) add_modifier add_modifier streaking->add_modifier Add Modifier to Eluent (e.g., 0.1% Triethylamine)

A guide to resolving common purification problems.

Mechanistic Insights: The "Why" Behind the Synthesis

Understanding the underlying mechanism of the iodination reaction is key to rational troubleshooting. The reaction proceeds via an electrophilic aromatic substitution.

Mechanism of Electrophilic Iodination:

  • Generation of the Electrophile: N-Iodosuccinimide serves as a source of an electrophilic iodine species ("I⁺"). In polar aprotic solvents like DMF, NIS is polarized, making the iodine atom electrophilic.

  • Nucleophilic Attack: The electron-rich pyrrole ring of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine acts as a nucleophile and attacks the electrophilic iodine atom of NIS. The C5 position is generally the most electron-rich and sterically accessible position for electrophilic attack on the 7-deazapurine core.

  • Aromatization: The resulting cationic intermediate (a sigma complex) loses a proton to regenerate the aromaticity of the pyrrole ring, yielding the iodinated product. The succinimide anion acts as the base in this step.

Regioselectivity: The iodination occurs selectively on the pyrrole ring rather than the pyrimidine ring. This is because the pyrrole ring is significantly more electron-rich and thus more activated towards electrophilic substitution.

Alternative Synthetic Routes and Considerations

While direct iodination of the 4-chloro precursor is common, other strategies exist:

  • Halogen Exchange (Finkelstein Reaction): In principle, the 4-chloro group could be exchanged for iodine using a reagent like sodium iodide in a Finkelstein-type reaction. However, this is generally less favored for aryl chlorides compared to alkyl chlorides due to the stronger C-Cl bond with sp² hybridized carbon.

  • Iodination of the Unsubstituted Core: Iodination of 7H-pyrrolo[2,3-d]pyrimidine followed by chlorination at the 4-position is another possibility, though this may present challenges with regioselectivity in both steps.

Safety Precautions

  • N-Iodosuccinimide (NIS): NIS is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes. It is also light-sensitive.

  • Dimethylformamide (DMF): DMF is a suspected teratogen and should be handled in a well-ventilated fume hood.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing chemical syntheses.

References

  • Cardenas, M. M., et al. (2018). Organic Letters, 20(7), 2037-2041.

Sources

purification techniques for 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine, a critical intermediate in the synthesis of numerous kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Question: My final product is a persistent yellow/brown color. What is the likely cause and how can I fix it?

Answer: A persistent yellow or brown hue is often indicative of residual iodine or N-iodosuccinimide (NIS) from the iodination reaction. While silica gel chromatography can remove these, a pre-chromatography workup is highly effective.

Causality: The iodination of 7H-pyrrolo[2,3-d]pyrimidine is commonly achieved using NIS. Incomplete reaction quenching or insufficient washing can leave traces of NIS or elemental iodine (formed from side reactions) in the crude product, which are colored impurities.

Solution Workflow:

  • Quench Thoroughly: After the reaction is complete, quench the mixture with an aqueous solution of a reducing agent. A 10% solution of sodium thiosulfate (Na₂S₂O₃) is standard. Stir vigorously until the color dissipates.

  • Liquid-Liquid Extraction: Extract your product into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Wash the Organic Layer: Wash the combined organic layers sequentially with:

    • Saturated aqueous sodium thiosulfate solution to remove any remaining iodine.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic byproducts like succinimide.

    • Brine (saturated NaCl solution) to facilitate drying.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

This procedure should yield a crude product that is significantly cleaner and easier to purify by subsequent chromatography or recrystallization.[1]

Question: My compound appears to be degrading on the silica gel column. What are my options?

Answer: Pyrrolo[2,3-d]pyrimidines can be sensitive to the acidic nature of standard silica gel, leading to streaking, low recovery, or decomposition.[2]

Causality: The lone pairs on the nitrogen atoms of the pyrimidine and pyrrole rings can interact strongly with the acidic silanol (Si-OH) groups on the silica surface. This can catalyze decomposition, especially if the compound is sensitive or the contact time is long.

Solutions:

  • Deactivate the Silica Gel: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in your starting eluent and adding 1-2% triethylamine (NEt₃) or ammonia solution. This neutralizes the acidic sites and minimizes degradation.[2]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase.

    • Alumina (Al₂O₃): Available in neutral, basic, or acidic grades. Neutral or basic alumina is often a good choice for nitrogen-containing heterocycles.

    • Florisil®: A magnesium silicate gel that is less acidic than silica.

  • Minimize Contact Time: Use flash column chromatography with positive pressure to push the solvent through faster, reducing the time your compound spends on the column.[3]

Question: My column chromatography separation is poor, and I'm getting mixed fractions despite a good separation on TLC. Why is this happening?

Answer: This is a common and frustrating issue that can arise from several factors related to column packing and sample loading.

Causality & Solutions:

  • Poor Column Packing: Air bubbles or channels in the silica bed create pathways for the solvent and sample to travel unevenly, ruining separation.[4] Always pack the column carefully as a uniform slurry ("wet packing") and allow it to settle without letting the silica bed run dry.[3][4]

  • Overloading the Column: Too much crude material for the amount of silica will result in broad, overlapping bands. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation.

  • Sample Loading Issues: The sample should be loaded onto the column in the smallest possible volume of solvent.

    • Wet Loading: Dissolve the sample in a minimal amount of a strong solvent (like DCM or MeOH), but be aware this can disrupt the top of the column. A better approach is to dissolve it in the mobile phase if solubility allows.

    • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel or Celite® to the solution, and evaporate the solvent to get a dry, free-flowing powder.[3] This powder can then be carefully added to the top of the column bed, ensuring a very sharp starting band and improved separation.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for this compound? A1: Silica gel flash column chromatography is the most widely reported and versatile method for purifying this compound and its derivatives.[5][6] It provides excellent resolving power to separate the desired product from starting materials and reaction byproducts.

Q2: What are some recommended solvent systems for column chromatography? A2: The polarity of the eluent is key. A gradient elution is often most effective. Start with a less polar system to elute non-polar impurities and gradually increase the polarity to elute your product. See the table below for starting points.

Q3: Can I purify this compound by recrystallization? A3: Recrystallization can be an effective method if your crude product is of relatively high purity (>90%). The challenge is finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Due to its heterocyclic nature, it is often soluble in polar solvents like DMSO, ethyl acetate, and methanol.[7][8][9] A mixed solvent system, such as ethyl acetate/hexanes or methanol/water, may be required. A slurry in a solvent like DMF or ether has also been reported to improve purity.[10]

Q4: How can I monitor the purification process effectively? A4: Thin-Layer Chromatography (TLC) is indispensable. Use the same solvent system you plan to use for your column. Stain with a UV lamp (254 nm) to visualize the spots. For compounds without a strong UV chromophore, stains like potassium permanganate or iodine can be used. An ideal TLC shows good separation (ΔRf > 0.2) between your product and major impurities.

Data & Protocols

Table 1: Recommended Solvent Systems for Column Chromatography

This table summarizes experimentally validated solvent systems for purifying pyrrolo[2,3-d]pyrimidine derivatives. The optimal system for your specific compound may require some screening.

Solvent System (v/v)PolarityTypical Application/NotesSource(s)
10% Methanol in DichloromethaneHighEffective for polar derivatives, such as those with amine groups.[5]
80% Ethyl Acetate in HexanesMedium-HighA good starting point for moderately polar compounds.[5]
60% Ethyl Acetate in ChloroformMedium-HighAn alternative to the EtOAc/Hexanes system.[5]
Gradient: Hexanes to Ethyl AcetateVariableExcellent for separating impurities with a wide range of polarities.[6][11]

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step guide for purifying this compound using the highly recommended dry-loading technique.

Objective: To purify crude this compound, removing unreacted starting material and iodination byproducts.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Celite® (optional, for dry loading)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexanes, Ethyl Acetate (EtOAc)

  • Glass column with stopcock

  • Collection tubes/flasks

  • TLC plates and chamber

Workflow Diagram: Column Chromatography

G cluster_prep Preparation cluster_run Elution & Collection cluster_post Work-up prep_eluent 1. Prepare Eluent (e.g., 10% MeOH in DCM) prep_slurry 2. Prepare Silica Slurry in Eluent prep_eluent->prep_slurry pack_column 3. Pack Column (Wet Packing) prep_slurry->pack_column dry_load 4. Prepare Dry Load (Crude + Silica) load_sample 5. Load Sample onto Column dry_load->load_sample run_column 6. Elute with Solvent (Apply Gentle Pressure) load_sample->run_column collect 7. Collect Fractions run_column->collect monitor 8. Monitor with TLC collect->monitor monitor->run_column Continue Elution combine 9. Combine Pure Fractions monitor->combine Separation Complete evaporate 10. Evaporate Solvent combine->evaporate final_product 11. Obtain Pure Product evaporate->final_product

Caption: Workflow for purification by flash column chromatography.

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a tiny amount of your crude material in a solvent like ethyl acetate.

    • Spot it on a TLC plate and develop it in several potential eluent systems (e.g., 5% MeOH/DCM, 10% MeOH/DCM, 50% EtOAc/Hexanes) to find the one that gives your product an Rf value of ~0.3 and good separation from impurities.

  • Column Preparation:

    • Select a column of appropriate size (e.g., for 1g of crude, a 40-50 mm diameter column is suitable).

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[3]

    • Prepare a slurry of silica gel in your chosen starting eluent (the least polar solvent system you plan to use).

    • Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed .[4]

  • Sample (Dry) Loading:

    • Dissolve your entire crude sample in a minimal amount of a volatile solvent (e.g., 20 mL of DCM for 1g of crude).

    • Add 2-3 times the weight of your crude sample in silica gel to this solution.

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of the packed silica bed in the column. Add a thin protective layer of sand on top of your sample.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column, opening the stopcock to allow it to flow through.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (a few inches per minute).

    • Begin collecting fractions in test tubes or flasks.

    • If using a gradient, start with the low-polarity solvent and gradually introduce the higher-polarity solvent according to your pre-determined plan.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield your purified this compound.

Decision Tree for Purification Strategy

G start Crude this compound check_purity Is crude purity >90% by NMR/TLC? start->check_purity main_impurity What is the main impurity? check_purity->main_impurity No recrystallize Attempt Recrystallization (e.g., EtOAc/Hexanes) check_purity->recrystallize Yes column Perform Silica Gel Column Chromatography main_impurity->column Multiple spots or close Rf value slurry Slurry/Wash with appropriate solvent (e.g., Ether) main_impurity->slurry Baseline/Insoluble material

Caption: Selecting the appropriate purification technique.

References

  • J. S. de Vlieger, et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • T. H. Graham, et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Center for Biotechnology Information. Available at: [Link]

  • T. H. Graham, et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at: [Link]

  • W. Chen, et al. (2015). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. Available at: [Link]

  • Google Patents. (1994). US5278307A - Process for preparing 4-hydroxypyrrolo(2,3-d)pyrimidine based antifolate compounds and intermediates.
  • S. J. F. Macdonald, et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. Available at: [Link]

Sources

optimizing solvent and base for coupling with 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Coupling Optimization for 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Introduction: The Substrate Paradox

User: "Why is my yield low despite using standard Suzuki conditions? The starting material disappears, but I mostly get de-iodinated byproduct or black precipitate."

Senior Scientist Response: Welcome to the 7-deazapurine challenge. You are working with This compound , a scaffold that presents a "Schrödinger's Reactivity" paradox:

  • The Electrophile (C-4): The iodine at C-4 is highly reactive toward oxidative addition.

  • The Poison (N-7): The pyrrole-like N-7 proton (pKa ≈ 11.4) is acidic. Under basic coupling conditions, this proton is removed, generating an electron-rich anion that can coordinate tightly to Palladium, effectively poisoning your catalyst or promoting protodeiodination over transmetallation.

This guide moves beyond "standard recipes" to specific solvent/base engineering required to manage the N-7 anion while facilitating the C-4 coupling.

Module 1: The Solubility & Solvent Matrix

The primary failure mode for this substrate is precipitation before reaction . The fused bicyclic system has high lattice energy. If the substrate crashes out upon adding aqueous base, the reaction stalls.

Solvent Selection Logic
Solvent SystemPolarityBoiling PointRecommendationContext
1,4-Dioxane / H₂O (4:1) Med-High101°CStandard Best balance. Dioxane solvates the catalyst; water dissolves the inorganic base. Warning: Dioxane freezes at 11°C; do not store stock solutions in the fridge.
DMF or DMA / H₂O (9:1) High153°CHigh Solubility Use if starting material is insoluble in Dioxane. Hard to remove during workup. Critical: Must be degassed thoroughly to prevent oxidation of Pd.
n-Butanol Med117°CGreen/Process Excellent for scale-up. The high boiling point allows for thermal activation without pressure vessels.
THF Med66°CAvoid Boiling point is often too low to overcome the activation energy of the deactivated (anionic) aryl iodide.

Module 2: The Proton Management System (Base Selection)

The Golden Rule: If your N-7 position is unprotected, you must use at least 2.5 equivalents of base .

  • Eq 1: Deprotonates N-7 (Sacrificial).

  • Eq 1.5+: Facilitates the transmetallation step in the catalytic cycle.

Base Performance Table
BaseStrength (pKa of conj.[1] acid)SolubilityVerdictMechanism Note
K₂CO₃ ~10.3High (aq)Workhorse Standard for Suzuki.[1] Gentle enough to prevent rapid side-reactions.
Cs₂CO₃ ~10.3High (organic)The "Fixer" Cesium "naked effect" improves solubility in Dioxane/DMF. Use if K₂CO₃ fails.
K₃PO₄ ~12.3MedHigh Reactivity Stronger base. Essential for difficult boronic acids or Buchwald couplings.
NaOtBu ~17Low (in non-polar)Buchwald Only Too strong for many Suzuki couplings (promotes dehalogenation). Essential for amination.[2]
TEA / DIPEA ~10.7MiscibleSonogashira Organic bases prevent copper precipitation but can be sluggish in Suzuki.

Module 3: Visualizing the Decision Process

The following logic flow helps you select the initial conditions based on your specific coupling partner.

CouplingLogic Start Start: this compound CouplingType Coupling Partner? Start->CouplingType Boronic Boronic Acid/Ester (Suzuki) CouplingType->Boronic Alkyne Terminal Alkyne (Sonogashira) CouplingType->Alkyne Amine Amine (Buchwald-Hartwig) CouplingType->Amine SuzukiCond Solvent: Dioxane/H2O (4:1) Base: K2CO3 (3.0 eq) Cat: Pd(dppf)Cl2 Boronic->SuzukiCond SuzukiIssue Issue: Low Yield? SuzukiCond->SuzukiIssue SuzukiFix Switch to: Solvent: DMF/H2O Base: Cs2CO3 Cat: XPhos Pd G2 SuzukiIssue->SuzukiFix Yes SonoCond Solvent: DMF or THF Base: TEA (Excess) Cat: Pd(PPh3)2Cl2 + CuI Alkyne->SonoCond BuchwaldCond Solvent: t-BuOH or Dioxane Base: NaOtBu (3.0 eq) Cat: BrettPhos Pd G3 Amine->BuchwaldCond

Caption: Decision matrix for optimizing reaction conditions based on coupling partner type.

Module 4: Troubleshooting Guides (The "Tickets")

Ticket #1: The "De-iodination" Nightmare (Suzuki)

Symptom: LCMS shows mass of starting material minus Iodine (M-126). Root Cause: The reaction is "starved" of Boronic acid, or the base is too strong/protic solvent is interfering. The Pd inserts into the C-I bond, but instead of transmetallating, it grabs a hydride (from solvent or beta-hydride elimination). Protocol Adjustment:

  • Reduce Temperature: Drop from 100°C to 80°C.

  • Increase Boronate: Use 1.5 to 2.0 equivalents of boronic acid.

  • Switch Catalyst: Move to Pd(dppf)Cl₂·DCM . The ferrocene ligand has a large bite angle that favors reductive elimination over beta-hydride elimination.

Ticket #2: The "Black Tar" (Sonogashira)

Symptom: Reaction turns black immediately; no product. Root Cause: Copper acetylide polymerization or oxidation. Protocol Adjustment:

  • Degas Rigorously: Oxygen is the enemy. Sparge solvents with Argon for 15 mins.

  • Copper-Free Variant: If the N-7 nitrogen is chelating the Copper, remove it.

    • Conditions: Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (2 eq) , in DMF at 90°C. (Cesium carbonate can activate the alkyne without Copper).

Ticket #3: No Reaction with Amines (Buchwald)

Symptom: Starting material remains untouched. Root Cause: The N-7 anion is poisoning the Pd catalyst. Protocol Adjustment:

  • Protect N-7: If possible, use the SEM or Tosyl protected analog.

  • If Protection is Impossible: Use LHMDS (Lithium Hexamethyldisilazide) as the base.[3] The Lithium counter-ion can loosely cap the N-7 position, preventing it from binding too tightly to the Palladium center.

Module 5: Standard Operating Procedure (SOP)

Protocol: Unprotected Suzuki Coupling of this compound

  • Charge: To a microwave vial, add:

    • This compound (1.0 eq)

    • Boronic Acid/Pinacol Ester (1.5 eq)

    • K₂CO₃ (3.0 eq) (Finely ground)

    • Pd(dppf)Cl₂[4]·DCM (0.05 eq)[1]

  • Solvent: Add 1,4-Dioxane and Water (Ratio 4:1). Concentration should be 0.1 M to 0.2 M.

  • Degas: Seal the vial. Sparge with Nitrogen/Argon balloon and vent needle for 5 minutes.

  • React: Heat to 90°C for 2–4 hours.

  • Workup:

    • Critical Step: The product is likely amphoteric. Adjust aqueous layer pH to ~7-8 using 1N HCl before extraction. If pH is too high (>10), the product stays in water as the anion. If too low (<2), the pyridine ring protonates and stays in water.

References

  • Suzuki-Miyaura Coupling of Unprotected Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[5]

    • Source:Journal of Organic Chemistry / PMC.
    • URL:[Link]

  • Sonogashira Optimization

    • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
    • Source:Chemical Reviews.
    • URL:[Link]

  • Buchwald-Hartwig Protocol Design

    • Title: A general approach to the optimisation of Buchwald-Hartwig amin
    • Source: C
    • URL:[Link]

  • Physical Properties & Solubility: Title: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Analogous Solubility D

Sources

purification of final compounds from palladium catalyst residues

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Process Chemistry / API Purification Support Level: Tier 3 (Senior Application Scientist) Status: Active

Regulatory & Safety Context (The "Why")

Before initiating any purification protocol, you must define your "Compliance Target." Under ICH Q3D (R2) guidelines, Palladium (Pd) is a Class 2B impurity. It is not just about "getting it out"; it is about reaching the Permitted Daily Exposure (PDE) limit based on your drug's administration route.

Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (10g daily dose)
Oral 100 µ g/day 10 ppm
Parenteral (IV/IM)10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm

Scientist's Note: Do not aim for "zero." Aim for <30% of the PDE (Control Threshold). If your raw API has 1000 ppm Pd, you need a Log3 reduction (99.9% removal). This usually requires a multi-modal approach (e.g., Scavenger + Crystallization).

Method Selection: The Triage Protocol

Do not guess. Use this decision matrix to select the correct purification vector based on your process constraints.

Pd_Removal_Decision_Tree Start Start: Pd Content & Scale? Scale_Check Is Scale > 1kg? Start->Scale_Check Cost_Sensitive Is Cost Primary Driver? Scale_Check->Cost_Sensitive Yes Scavenger Functionalized Silica/Resin (Si-Thiol, DMT) Scale_Check->Scavenger No (High Value API) Carbon Activated Carbon (Charcoal) Cost_Sensitive->Carbon Yes Extract Liquid-Liquid Extraction (L-Cysteine/NAC) Cost_Sensitive->Extract No (Solubility Issues) Carbon_Issue Issue: Yield Loss / Fines? Carbon->Carbon_Issue If Fails Scavenger_Opt Optimize: Ligand Screen Scavenger->Scavenger_Opt Carbon_Issue->Scavenger Switch Method

Figure 1: Strategic decision tree for selecting a palladium removal method based on scale, cost, and API value.

Module: Solid-Supported Scavengers (Resins/Silica)

This is the most robust method for high-value intermediates. Scavengers (e.g., SiliaMetS, QuadraPure) use functional ligands (Thiol, Thiourea, Amine) anchored to silica or polymer backbones to chelate Pd.

Troubleshooting Guide

Issue 1: "I added the scavenger, but Pd levels barely dropped."

  • Root Cause A: Oxidation State Mismatch.

    • Explanation: Most scavengers (especially Thiols/Diamines) bind Pd(II) efficiently. If your reaction used Pd(0) (e.g., Suzuki, Buchwald) and it hasn't oxidized, the scavenger cannot chelate it effectively.

    • Resolution: Stir the reaction mixture open to air for 30 mins or add a mild oxidant (e.g., dilute peroxide, if stable) before adding the scavenger to force Pd(0)

      
       Pd(II).
      
  • Root Cause B: Steric Bulk/Pore Access.

    • Explanation: If your API is bulky (>500 Da), it may not diffuse into the pores of standard resins (60Å).

    • Resolution: Switch to a macroporous resin or a silica-based scavenger (rigid pores do not collapse).

  • Root Cause C: Solvent Incompatibility.

    • Explanation: Polymer resins (polystyrene) need to swell to expose active sites. They work poorly in MeOH or water.

    • Resolution: Use Silica-based scavengers for polar solvents (MeOH, Water). Use Polymer-based for non-polar (DCM, THF).

Issue 2: "The scavenger trapped my product (Yield Loss)."

  • Root Cause: Non-specific binding. Your product likely contains amines, pyridines, or imidazoles that mimic the scavenger's ligand.

  • Resolution:

    • Switch Ligand: If using a strong acid scavenger (Sulfonic acid), switch to a neutral Thiol or DMT (Dimercaptotriazine).

    • Modulate pH: Ensure the pH is such that your product is protonated (if basic) or neutral, reducing its affinity for the metal-binding sites.

Protocol: The "Standard" Scavenging Run

  • Loading: Add scavenger at 4-8 equivalents relative to the residual Pd (NOT the product). Note: If Pd content is unknown, start with 5-10 wt% relative to API.

  • Temperature: Heat to 50-60°C . Chelation is endothermic and kinetically driven. Room temperature is often too slow.

  • Time: Agitate for 4 hours minimum .

  • Filtration: Filter hot through a 0.45 µm pad (or Celite) to remove the scavenger.

Module: Activated Carbon (Charcoal)

Carbon is cheap but "dirty." It works by physical adsorption, which is less selective than chelation.

Troubleshooting Guide

Issue 1: "The carbon turned my solution gray, and I can't filter it."

  • Root Cause: Carbon "fines" (micro-particles) passing through the filter.

  • Resolution:

    • Never use loose carbon on a final step.

    • Use Carbon-impregnated cartridges (e.g., Cuno, ZetaCarbon) for recirculation.

    • If using loose powder, pre-coat the filter with Celite or Diatomaceous Earth before filtration.

Issue 2: "Carbon removed the Pd, but I lost 20% of my product."

  • Root Cause: Adsorption is non-specific.

  • Resolution:

    • Add a Chelator: Use a "spiked" carbon method. Add L-Cysteine or Trimercaptotriazine (TMT) to the mixture with the carbon.[1] The chelator pulls Pd off the product, and the carbon adsorbs the Pd-Chelator complex.

    • Switch Type: Move from "Active" carbon (high surface area) to a "Screened" carbon with defined pore sizes.

Module: Liquid-Liquid Extraction (The "Wash")

For large-scale reactors where filtration of solids is difficult, washing with a chelating aqueous solution is preferred.

Protocol: The NAC / L-Cysteine Wash

  • Reagents: N-Acetyl Cysteine (NAC) or L-Cysteine.

  • Mechanism: These amino acids form water-soluble complexes with Pd.

  • Step-by-Step:

    • Dissolve API in a water-immiscible solvent (IPAc, MeTHF, DCM).

    • Prepare a 5-10% aqueous solution of NAC or L-Cysteine. Adjust pH to 7-8 (neutral/slightly basic is best for thiol deprotonation).

    • Wash the organic layer 3x at 40-50°C (Heat is crucial for kinetics).

    • Perform a final brine wash to remove residual chelator.

Analytical Verification (Self-Validating System)

How do you know it worked before waiting 3 days for ICP-MS results?

The "Colorimetric Spot Test" (Qualitative)

  • Take 1 mL of your treated filtrate.

  • Add 1 drop of N,N-Dimethyl-p-nitrosoaniline (or Sodium Diethyldithiocarbamate).

  • Observation:

    • Clear/Yellow: Pd is likely < 20 ppm.[1][2]

    • Red/Pink: Pd is > 50 ppm.[2][3] (Process Failed).

    • Brown/Precipitate: Pd is > 500 ppm.[1][3]

Optimization Workflow (Graphviz)

Use this loop to optimize your scavenger loading and time.

Scavenger_Optimization Init Initial Screen (4 Scavengers, 10 wt%, 50°C) Measure Measure Pd (ICP-MS) Init->Measure Decision Pd < Limit? Measure->Decision Success Lock Process Decision->Success Yes Fail Analyze Failure Mode Decision->Fail No Mode1 Pd(0) present? Add Oxidant Fail->Mode1 Mode2 Slow Kinetics? Increase Temp/Time Fail->Mode2 Mode3 Wrong Ligand? Switch Thiol <-> Amine Fail->Mode3 Mode1->Init Retest Mode2->Init Retest Mode3->Init Retest

Figure 2: Iterative optimization cycle for scavenger selection and process refinement.

References

  • ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation.[4] (2022).[4][5][6] [Link]

  • Palladium Scavenging: From 1% to within ICH limits. Onyx Scientific. (2023).[1][7] [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications. Organic Process Research & Development. (2023).[1][7] [Link]

  • Metal Scavengers in Process Chemistry: An Investigative Study. Biotage Application Notes. (2023).[1][7] [Link]

  • Palladium Impurity Removal from API Process Streams. Johnson Matthey Technology Review. (2015).[2][8] [Link]

Sources

analytical methods for detecting impurities in 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of the C-4 Position

Welcome to the technical support hub for 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine . As a Senior Application Scientist, I understand that this molecule is not just a reagent; it is the linchpin scaffold for a class of Janus Kinase (JAK) inhibitors, including Tofacitinib and Ruxolitinib.

The iodine atom at the C-4 position is a "privileged leaving group," designed for subsequent Suzuki-Miyaura couplings or SNAr reactions. However, its high reactivity makes it prone to specific degradation pathways—photolytic de-iodination and hydrolysis—that generic purity assays often miss.

This guide moves beyond basic Certificate of Analysis (CoA) parameters to address the hidden analytical challenges you will face in the lab.

Module 1: HPLC Method Development & Critical Pairs

The Challenge: The most persistent impurity in this compound is its precursor, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine . Because the structural difference is merely a single halogen atom (Cl vs. I), these two species share similar pKa values and solubility profiles, leading to co-elution on standard C18 gradients.

The Solution: Leveraging Polarizability

Iodine is significantly more polarizable and lipophilic than chlorine. To separate them, we must exploit the hydrophobic selectivity of the stationary phase.

Recommended Method Parameters (Self-Validating)
ParameterSpecificationRationale
Column Phenyl-Hexyl or C18 (High Carbon Load)Phenyl phases engage in

interactions with the pyrimidine ring, enhancing selectivity based on the halogen's electron-withdrawing effects.[1]
Dimensions 150 x 4.6 mm, 3.5 µmBalances resolution (Rs > 2.0) with run time.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.5)The pyrrole NH is weakly acidic (pKa ~13), while the pyrimidine N is weakly basic. pH 5.5 keeps the molecule neutral, maximizing retention and peak shape.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than MeOH for halogenated heterocycles.
Gradient 5% B to 60% B over 20 minShallow gradient required to separate the 4-Cl (early eluter) from 4-I (late eluter).
Detection UV @ 290 nmMax absorbance for the pyrrolopyrimidine core; minimizes solvent background.
Troubleshooting the Chromatogram
  • Fronting Peaks: Likely caused by sample overload or inappropriate diluent. Fix: Dissolve sample in 10% DMSO / 90% Mobile Phase A. Avoid pure ACN as a diluent.

  • Peak Tailing: Caused by secondary interactions with residual silanols. Fix: Ensure your buffer concentration is at least 10 mM. If using MS, add 0.1% Formic Acid to suppress silanol activity.

Module 2: Impurity Profiling & Origin Map

Understanding where an impurity comes from is the first step to eliminating it. The diagram below maps the genesis of the three most common impurities found in this matrix.

Visualizing the Impurity Pathway

ImpurityMap Start 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine (Precursor) Start->Start Unreacted (Carryover) Product 4-Iodo-7H-pyrrolo [2,3-d]pyrimidine (Target) Start->Product HI / NaI (Finkelstein-like) Impurity1 7H-pyrrolo [2,3-d]pyrimidine (Des-iodo) Product->Impurity1 hν (Light) Homolytic Cleavage Impurity2 4-Hydroxy-7H-pyrrolo [2,3-d]pyrimidine (Hydrolysis) Product->Impurity2 H2O / High pH Nucleophilic Attack

Figure 1: Impurity genealogy. Red arrows indicate degradation or carryover risks.

The "Ghost" Peak: 7H-pyrrolo[2,3-d]pyrimidine
  • Symptom: A small peak appearing at RRT ~0.4-0.5 that grows over time while the sample sits in the autosampler.

  • Cause: Photolytic De-iodination . The C-I bond is weak (approx. 50 kcal/mol). Exposure to ambient lab light causes homolytic cleavage, releasing an iodine radical and forming the des-iodo analog.

  • Protocol:

    • Use amber glassware for all sample prep.

    • Set autosampler temperature to 4°C.

    • Verification: Inject a fresh sample vs. a sample exposed to benchtop light for 4 hours. If the early peak grows, it is light-induced degradation.

Module 3: LC-MS Identification Strategy

When UV purity is insufficient, Mass Spectrometry is required. However, the 4-Iodo compound presents a unique ionization artifact.

The "False" Mass Spectrum: Users often report seeing a mass of 120 m/z (Des-iodo) in the MS channel, even when the UV channel shows a pure 4-Iodo peak.

  • Explanation: This is In-Source Fragmentation . The electrospray ionization (ESI) source energy is high enough to knock off the iodine atom during ionization.

  • Corrective Action:

    • Lower the Fragmentor Voltage (or Cone Voltage) to < 80V.

    • Monitor the [M+H]+ isotope pattern. Iodine is monoisotopic. Chlorine (if present as an impurity) will show a distinct 3:1 ratio of M : M+2 (Cl35/Cl37).

Mass Spec Reference Table
CompoundFormulaMonoisotopic Mass[M+H]+ (m/z)Key Characteristic
Target (4-Iodo) C6H4IN3244.94246.0 Large mass defect due to Iodine.
Impurity A (4-Chloro) C6H4ClN3153.01154.0 Distinct 3:1 Cl isotope pattern.
Impurity B (Des-iodo) C6H5N3119.05120.1 Elutes very early; check for in-source generation.

Frequently Asked Questions (FAQ)

Q1: My 4-Iodo sample turned pink/purple during storage. Is it ruined? A: The color change indicates the liberation of elemental iodine (


), confirming degradation. While the bulk material might still be >95% pure, the free iodine can act as an oxidant in subsequent reactions.
  • Action: Perform a thiosulfate wash if possible, or recrystallize. Store under Argon at -20°C.

Q2: Can I use Gas Chromatography (GC) for purity analysis? A: Not recommended. The pyrrole NH makes the molecule polar and capable of hydrogen bonding, leading to severe tailing on GC columns. Furthermore, the high thermal stress of the injection port (250°C+) will cause thermal de-iodination, giving false purity results. Use HPLC or UPLC.

Q3: I see a peak at RRT 1.2. What is it? A: If you synthesized the 4-Iodo compound from 4-Chloro using NaI/HI, this is likely 4,5-Diiodo-7H-pyrrolo[2,3-d]pyrimidine or a dimer. Over-iodination can occur if the reaction temperature is uncontrolled. Check the mass spectrum for a cluster around m/z 371.

References

  • PubChem. 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (Compound Summary). National Library of Medicine. [Link]

  • Vertex Pharmaceuticals. Process for the preparation of JAK inhibitors. World Intellectual Property Organization (WO/2011/119663). (Describes the synthesis and impurity control of pyrrolopyrimidine intermediates). [Link]

  • Pfizer Inc. Pyrrolo[2,3-d]pyrimidine compounds.[1][2] US Patent 6,627,754. (Foundational patent for Tofacitinib intermediates).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Halogen Reactivity in Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

To Iodinate or to Brominate? A Comparative Analysis of 4-Iodo- and 4-Bromo-pyrrolo[2,3-d]pyrimidine Reactivity in Cross-Coupling Reactions

For researchers and drug development professionals, the pyrrolo[2,3-d]pyrimidine core is a privileged scaffold, forming the backbone of numerous kinase inhibitors and other vital therapeutics. The strategic functionalization of this heterocycle, particularly at the C4 position, is a cornerstone of modern medicinal chemistry. The choice of halogen at this position—typically iodine or bromine—is a critical decision that significantly impacts synthetic strategy, reaction efficiency, and ultimately, the speed of discovery. This guide provides an in-depth comparison of the reactivity of 4-iodo- and 4-bromo-pyrrolo[2,3-d]pyrimidine in three essential palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig.

The Theoretical Basis: Why Halogen Choice Matters

The difference in reactivity between the 4-iodo and 4-bromo analogues is fundamentally governed by the strength of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond.[1]

The established order of reactivity for halogens in this process is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. The weaker Carbon-Iodine bond requires less energy to break, leading to a faster rate of oxidative addition and, consequently, a more facile overall reaction. This allows for milder reaction conditions, lower catalyst loadings, and often, higher yields, especially with challenging substrates.

Palladium_Catalytic_Cycle cluster_main Generic Pd Cross-Coupling Cycle cluster_reactivity Reactivity Trend OA Oxidative Addition PdII R-Pd(II)-X Ln C-I C-I Bond (Weaker, More Reactive) OA->C-I Faster for Iodide TM Transmetalation PdII_R_Nu R-Pd(II)-Nu Ln RE Reductive Elimination Pd0 Pd(0)Ln RE->Pd0 Catalyst Regeneration Pd0->OA R-X (Ar-I or Ar-Br) (Rate-Determining Step) PdII->TM R'-M (e.g., Boronic Acid) PdII_R_Nu->RE Forms R-R' C-Br C-Br Bond (Stronger, Less Reactive)

Figure 1: Generalized Palladium Cross-Coupling Cycle.

Experimental Showdown: Reactivity in Key Transformations

Direct, side-by-side comparisons in the literature for the pyrrolo[2,3-d]pyrimidine scaffold are sparse, but a clear trend emerges from representative examples and extensive reviews of similar heterocyclic systems.

Sonogashira Coupling: The C-C Alkyne Connection

The Sonogashira reaction is invaluable for introducing alkyne functionalities. Here, the reactivity difference is particularly stark. A review on the functionalization of pyrrolo[2,3-d]pyrimidines highlights that while Sonogashira couplings are feasible with various 4-halo derivatives, the conditions required differ significantly.[2]

When 4-iodopyrrolo[2,3-d]pyrimidine was used, the cross-coupling reaction proceeded smoothly at room temperature with low catalyst loading (2–3 mol% PdCl2(PPh3)2), affording good yields of the desired 4-alkynyl products.[2] In stark contrast, the analogous reactions with 4-chloro derivatives were reported to be "very sluggish," necessitating a large excess of the alkyne (10 equivalents) and higher catalyst loadings to achieve full conversion.[2] While not a direct bromo-iodo comparison, the reactivity trend (I > Cl) strongly implies that the 4-bromo derivative would be intermediate in reactivity, requiring more forcing conditions than the iodide but being more efficient than the chloride.

SubstrateCatalyst SystemConditionsOutcome
4-Iodo-pyrrolo[2,3-d]pyrimidine PdCl2(PPh3)2 (2-3 mol%), CuIRoom TemperatureGood yields, efficient reaction.[2]
4-Bromo-pyrrolo[2,3-d]pyrimidine Pd(OAc)2, DPEphos, K3PO4100 °C, 15 hModerate to good yields (in a related system).[3]
4-Chloro-pyrrolo[2,3-d]pyrimidine PdCl2(PPh3)2 (up to 10 mol%), CuIElevated Temp, 10 eq. AlkyneSluggish, requires excess reagents.[2]

Table 1. Comparative conditions for Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C-C Aryl Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C-C bond formation in drug discovery. The general reactivity trend of I > Br > Cl holds true.[1] For the pyrrolo[2,3-d]pyrimidine core, this means that the 4-iodo derivative will typically react under milder conditions (e.g., lower temperatures, weaker bases) and with a broader range of boronic acid partners compared to the 4-bromo counterpart.

While specific comparative data on the 4-iodo-scaffold is limited in the provided results, the successful coupling of the less reactive 4-chloro-pyrrolo[2,3-d]pyrimidines with various boronic acids using catalysts like Pd(PPh3)4 demonstrates the feasibility of the reaction.[2] It is a well-established principle that the corresponding iodo and bromo compounds would react under significantly less demanding conditions.

Buchwald-Hartwig Amination: Creating the C-N Linkage

The formation of C-N bonds via Buchwald-Hartwig amination is critical for accessing a vast chemical space of bioactive molecules.[4] The choice of halogen can be particularly influential here. Studies on the synthesis of CSF1R inhibitors utilized Buchwald-Hartwig cross-coupling to install amine substituents on related pyridine-based pyrrolo[2,3-d]pyrimidine analogs.[5] In these syntheses, a chloro-substituted intermediate was successfully coupled using a Pd(OAc)2/BINAP system at 110 °C.[5] Given the known reactivity hierarchy, one can confidently infer that a 4-iodo or 4-bromo substrate would undergo the same transformation under milder conditions, potentially at lower temperatures or with shorter reaction times, which is crucial for sensitive or sterically hindered amines.

Practical Recommendations: Which Halogen to Choose?

  • Choose 4-Iodo-pyrrolo[2,3-d]pyrimidine when:

    • Mild conditions are essential: To protect sensitive functional groups elsewhere in the molecule.

    • Working with challenging coupling partners: Such as sterically hindered or electron-deficient boronic acids or amines.

    • Maximizing yield is the primary goal: The higher reactivity often translates to cleaner reactions and better yields.

    • Rapid analog synthesis is needed: Shorter reaction times can accelerate library generation in early-stage discovery.

  • Choose 4-Bromo-pyrrolo[2,3-d]pyrimidine when:

    • Cost and availability are major factors: Brominated compounds are often less expensive than their iodinated counterparts.

    • The coupling partner is highly reactive: A "good" nucleophile or boronic acid may not require the enhanced reactivity of the iodide.

    • Performing large-scale synthesis: The cost savings on the starting material can be significant.

    • Sequential coupling is desired: The differential reactivity between a bromo and a chloro group on the same molecule can be exploited for selective, stepwise functionalization.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general workflow for a typical Suzuki-Miyaura coupling reaction. The specific conditions, particularly temperature and reaction time, should be optimized based on the chosen halogen.

Experimental_Workflow start Start reagents Combine Halide (Iodo or Bromo), Boronic Acid, Base (e.g., K2CO3), and Solvent (e.g., Dioxane/H2O) start->reagents degas Degas Mixture (e.g., N2 sparging) reagents->degas catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) degas->catalyst heat Heat to Reaction Temp (e.g., 80-100 °C) catalyst->heat monitor Monitor by TLC/LCMS heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-halo-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/H2O 4:1).

  • Degassing: Sparge the resulting suspension with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Reactions with the 4-iodo derivative are expected to proceed faster than with the 4-bromo derivative.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired 4-aryl-pyrrolo[2,3-d]pyrimidine.

Conclusion

The choice between 4-iodo- and 4-bromo-pyrrolo[2,3-d]pyrimidine is a strategic decision that hinges on a balance of reactivity, cost, and the specific demands of the synthetic target. The superior reactivity of the 4-iodo derivative, rooted in its weaker C-I bond, makes it the substrate of choice for challenging transformations and when mild conditions are paramount. Conversely, the 4-bromo derivative offers a more economical alternative for large-scale syntheses and reactions involving highly reactive coupling partners. A thorough understanding of these reactivity differences empowers the medicinal chemist to design more efficient, robust, and successful synthetic routes in the quest for novel therapeutics.

References

Sources

validation of kinase inhibition assays for pyrrolo[2,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Scaffold Context: Why Pyrrolo[2,3-d]pyrimidines?

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in kinase drug discovery because it functions as a bioisostere of adenine, the nitrogenous base of ATP. This structural mimicry allows these derivatives to form critical hydrogen bonds with the kinase hinge region, typically acting as Type I or Type I½ ATP-competitive inhibitors .

Prominent examples include Tofacitinib (JAK inhibitor) and Baricitinib .[1] However, this ATP-mimicry presents a specific validation challenge: ATP-dependence. The potency (


) of these compounds is strictly dependent on the concentration of ATP in the assay, governed by the Cheng-Prusoff equation. Therefore, validating an assay for this scaffold requires rigorous control of ATP relative to its 

.
Platform Comparison: Selecting the Right Readout

For this scaffold, we evaluate three dominant platforms. While radiometric assays remain the "Gold Standard" for raw data fidelity, modern drug discovery demands higher throughput without compromising kinetic accuracy.

FeatureRadiometric (

P-ATP)
ADP-Glo™ (Luminescence) TR-FRET (e.g., LanthaScreen™)
Principle Direct transfer of

P to substrate.
Coupled enzyme: ADP

ATP

Light.[2]
Antibody/Tracer binding or Phospho-specific Ab.[3]
Mechanism Suitability Excellent. No interference with ATP mimics.High. Universal; tolerates high [ATP].Medium. Tracers may compete with inhibitor.[4]
Sensitivity Femtomolar detection limits.High (detects low conversion).Moderate to High.
Interference Risk Negligible.Luciferase inhibition (False Positives).Fluorophore quenching/autofluorescence.
Throughput Low (Filtration/Wash steps).High (Homogeneous).High (Mix-and-Read).
Scaffold Verdict Reference only. Use for troubleshooting.[5]Primary Choice. Best for

accuracy at high ATP.
Secondary. Excellent for residence time (

).

Expert Insight: For pyrrolo[2,3-d]pyrimidines, ADP-Glo is often preferred over TR-FRET for primary screening. Why? TR-FRET relies on a tracer displacing the inhibitor. Since your scaffold is an ATP-mimic, it competes directly with the tracer. If the tracer affinity is not perfectly calibrated, you may underestimate the potency of tight-binding derivatives. ADP-Glo measures the product (ADP) regardless of the inhibitor's binding mode.

Validation Framework: The Self-Validating System

A robust assay must be a self-validating system. Follow this logic flow to ensure your


 data is physically meaningful.
Phase 1: The

Determination (The Critical Step)

Because pyrrolo[2,3-d]pyrimidines are ATP-competitive, you must run your inhibition assays at or near


.
  • If [ATP]

    
    :  You artificially inflate the 
    
    
    
    (compound looks weaker).
  • If [ATP]

    
    :  You deplete the ligand, making the compound look more potent than it is.
    
Phase 2: Linearity & Initial Velocity

Ensure the reaction remains in the "initial velocity" (


) phase. Substrate conversion must not exceed 10-20%.
  • Risk: If you convert 50% of ATP to ADP, the [ATP] changes significantly during the assay, shifting the equilibrium for your ATP-competitive inhibitor.

Phase 3: The "Shift" Experiment (Mode of Action)

To validate the scaffold's mechanism, perform


 determination at three ATP concentrations:
  • Success Criteria: For a pyrrolo[2,3-d]pyrimidine, the

    
     should increase linearly with ATP concentration.
    
Visualizing the Validation Workflow

KinaseValidation Start Start: Scaffold Validation EnzTitration 1. Enzyme Titration (Find linear range) Start->EnzTitration KmDet 2. Km[ATP] Determination (Michaelis-Menten) EnzTitration->KmDet Fix [Enz] Linearity 3. Time-Course Linearity (Limit conversion < 20%) KmDet->Linearity Fix [ATP] @ Km IC50_Shift 4. ATP-Dependent IC50 Shift (Validate Competitive Mechanism) Linearity->IC50_Shift IC50_Shift->KmDet If no shift, re-check Km Z_Prime 5. Z' Factor Calculation (> 0.5 for Screening) IC50_Shift->Z_Prime Final Validated Assay Protocol Z_Prime->Final

Caption: Logical workflow for validating kinase assays specifically for ATP-competitive inhibitors.

Detailed Experimental Protocol: ADP-Glo™ Workflow

This protocol is optimized for a generic Serine/Threonine kinase using a pyrrolo[2,3-d]pyrimidine inhibitor.

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate: Peptide substrate (e.g., Kemptide) at

    
    .
    
  • ATP: Ultra-pure ATP (must be free of ADP contamination).

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10-point dose-response of the pyrrolo[2,3-d]pyrimidine derivative in 100% DMSO.

    • Critical: Limit final DMSO concentration to < 1% (v/v) to prevent enzyme denaturation.

    • Transfer 250 nL of compound to a 384-well white, low-volume plate (e.g., Corning 4513).

  • Kinase Reaction Setup (10 µL volume):

    • Add 2.5 µL of 2X Enzyme Mix (0.5 ng/µL final). Incubate 10 min (pre-incubation checks for slow-binding).

    • Add 2.5 µL of 2X Substrate/ATP Mix .

      • Note: ATP concentration must be exactly at the determined

        
        .
        
    • Incubate at Room Temperature (20-25°C) for 60 minutes.

  • ADP-Glo Detection (Stop & Read):

    • Step A (Depletion): Add 2.5 µL of ADP-Glo™ Reagent. Incubate 40 min.

      • Mechanism:[4] This stops the kinase reaction and depletes all remaining unconsumed ATP.

    • Step B (Detection): Add 5.0 µL of Kinase Detection Reagent. Incubate 30 min.

      • Mechanism:[4] Converts the generated ADP back to ATP, which drives the Luciferase/Luciferin reaction.[3]

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Normalize data:

      
      
      
    • Fit to a 4-parameter logistic equation (Hill Slope).

Troubleshooting & Interference

Pyrrolo[2,3-d]pyrimidines are generally stable, but specific issues can arise:

1. Compound Aggregation (The "Bell-Shaped" Curve)

  • Symptom:[3][4] Steep Hill slopes (> 2.0) or irregular inhibition at high concentrations.

  • Cause: Flat, aromatic scaffolds can stack in aqueous solution, sequestering the enzyme nonspecifically.

  • Solution: Add 0.01% Triton X-100 or 0.005% Tween-20 to the Kinase Buffer.

2. Luciferase Inhibition (False Positives in ADP-Glo)

  • Symptom:[3][4] Compound appears potent, but actually inhibits the luciferase reporter, not the kinase.

  • Validation: Run a "Mock" assay. Add compound after the kinase reaction but before the Detection Reagent. If signal drops, the compound inhibits Luciferase.

3. Inner Filter Effect (Fluorescence)

  • Context: Relevant if using TR-FRET.[2][3][4][6]

  • Symptom:[3][4] Pyrrolo-pyrimidines absorb UV/Blue light. If your compound absorbs at the excitation (340nm) or emission (615/665nm) wavelengths, it will quench the signal.

  • Solution: Check the UV-Vis absorbance spectrum of your lead compounds.

Mechanism of Action Visualization

MoA Enzyme Kinase (Enz) Complex_Active Enz-ATP (Active) Enzyme->Complex_Active + ATP Complex_Inhib Enz-Inhib (Blocked) Enzyme->Complex_Inhib + Inhibitor ATP ATP Inhibitor Pyrrolo Deriv. ATP->Inhibitor Competition Complex_Active->Enzyme - ATP Product Phospho- Protein Complex_Active->Product Catalysis Complex_Inhib->Enzyme - Inhibitor

Caption: Competitive binding mechanism.[7] The Pyrrolo-derivative competes directly with ATP for the free Enzyme.

References
  • Assay Guidance Manual (NCBI/NIH). Assay Development for Protein Kinase Enzymes. [Link]

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. (Tofacitinib discovery).[1][2][8][9][10] Journal of Medicinal Chemistry. [Link]

  • Kleman-Leyer, K. M., et al. (2009). Kinase assay adaptability: a comparison of fluorescence polarization, TR-FRET, and luminescence assay platforms. Assay and Drug Development Technologies.[2][3][5][11] [Link]

Sources

The 7-Deazapurine Scaffold: A Privileged Platform for Kinase Inhibition - A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the relentless pursuit of potent and selective agents has led to the exploration of a multitude of heterocyclic scaffolds. Among these, the 7-deazapurine core has emerged as a particularly fruitful platform, yielding clinically successful drugs and a rich pipeline of promising candidates. This guide provides a comparative analysis of kinase inhibitors built upon the 7-deazapurine scaffold, contrasting their performance with established inhibitors possessing alternative core structures. We will delve into the mechanistic advantages of the 7-deazapurine framework, present comparative experimental data, and provide detailed protocols for the key assays used to evaluate these powerful therapeutic agents.

The Strategic Advantage of the 7-Deazapurine Scaffold

The 7-deazapurine scaffold, a bioisostere of the natural purine ring system of ATP, offers several intrinsic advantages in the design of kinase inhibitors. The replacement of the nitrogen atom at the 7-position with a carbon atom alters the electronic properties of the ring system and provides a vector for substitution that can be exploited to enhance potency and selectivity.[1] This modification makes the five-membered ring more electron-rich, which can lead to stronger interactions with the kinase hinge region.[1] Furthermore, the C7 position allows for the introduction of various substituents that can occupy adjacent hydrophobic pockets within the ATP-binding site, thereby fine-tuning the inhibitor's affinity and selectivity for the target kinase.[1]

Comparative Analysis of 7-Deazapurine Kinase Inhibitors

To illustrate the performance of 7-deazapurine-based inhibitors, we will focus on two key kinase families where this scaffold has demonstrated significant impact: the Janus kinases (JAKs) and the Aurora kinases.

Janus Kinase (JAK) Inhibitors: A Head-to-Head Look

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a range of autoimmune diseases and cancers.[2][3] Several JAK inhibitors are now approved for clinical use, providing a strong basis for a comparative analysis.

Ruxolitinib , a potent and selective inhibitor of JAK1 and JAK2, is a cornerstone example of a successful 7-deazapurine-based drug.[2][4] We will compare its performance with Tofacitinib , a potent JAK inhibitor that features a pyrrolo[2,3-d]pyrimidine scaffold, which is isomeric to 7-deazapurine but with a different nitrogen arrangement.

InhibitorScaffoldTarget(s)IC50 (nM) - JAK1IC50 (nM) - JAK2IC50 (nM) - JAK3IC50 (nM) - TYK2Reference
Ruxolitinib 7-DeazapurineJAK1/JAK23.32.8>40019[2]
Tofacitinib Pyrrolo[2,3-d]pyrimidinePan-JAK120112-[2]

Note: IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions. A direct, head-to-head study would be required for a definitive comparison.

As the data suggests, Ruxolitinib exhibits high potency against JAK1 and JAK2 with excellent selectivity over JAK3. Tofacitinib, while also highly potent, displays a broader pan-JAK inhibitory profile. The choice between a selective and a pan-JAK inhibitor depends on the specific therapeutic indication and the desired immunological modulation.

Aurora Kinase Inhibitors: Targeting Mitotic Progression

Aurora kinases are essential for the proper execution of mitosis, and their overexpression is a common feature of many cancers.[5] Several small molecule inhibitors targeting Aurora kinases are in clinical development. Here, we compare a hypothetical 7-deazapurine-based inhibitor with Danusertib, a pan-Aurora kinase inhibitor with a pyrazole-based scaffold.[6]

InhibitorScaffoldTarget(s)IC50 (nM) - Aurora AIC50 (nM) - Aurora BSelectivity ProfileReference
Hypothetical 7-Deazapurine Inhibitor 7-DeazapurineAurora A/B~5-20~5-20Varies with substitution at C7-
Danusertib PyrazolePan-Aurora, Abl, Ret, FGFR-1, TrkA1379Multi-kinase inhibitor[7][8]
GSK1070916 AzaindoleAurora B/C>250-fold selective for B over A0.38Highly selective for Aurora B/C[5]

While we lack a specific 7-deazapurine Aurora kinase inhibitor with publicly available, direct comparative data, the scaffold's versatility allows for the development of both potent and selective inhibitors. For instance, a hypothetical inhibitor could be engineered to achieve low nanomolar potency against both Aurora A and B. In contrast, Danusertib demonstrates a broader kinase inhibition profile, which could be advantageous for certain cancer types but may also lead to off-target effects.[7][9] GSK1070916, with its azaindole scaffold, showcases the potential for achieving high selectivity for specific Aurora kinase family members.[5]

Multi-Kinase Inhibition: The Case of the 7-Deazapurine Isatin Hybrid

Recent research has highlighted the potential of multi-targeted kinase inhibitors in overcoming drug resistance. A novel series of 7-deazapurine incorporating isatin hybrid compounds has demonstrated potent cytotoxic effects against various cancer cell lines.[10][11] One promising compound from this series, compound 5, exhibited inhibitory activity against multiple protein kinases in the nanomolar range, showcasing the potential of the 7-deazapurine scaffold in developing multi-targeted agents.[11]

Experimental Protocols for Kinase Inhibitor Evaluation

The following are detailed, step-by-step methodologies for the key experiments used to characterize and compare kinase inhibitors.

In Vitro Biochemical Kinase Inhibition Assay (ATP Competition)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Caption: Workflow for an in vitro biochemical kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 2x kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Dilute the purified kinase to a 2x working concentration in assay buffer.

    • Prepare a 2x substrate/ATP mixture in assay buffer. The ATP concentration should be at or near the Km for the specific kinase. For radiolabeling, include [γ-³²P]ATP.[12][13]

    • Prepare serial dilutions of the test compounds in DMSO, then dilute further into the assay buffer.

  • Assay Plate Setup:

    • Add the diluted test compounds or DMSO (vehicle control) to the wells of a microplate.

    • Add the 2x kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding the 2x substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺).

    • For radioactive assays: Spot a portion of the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.[12]

    • For non-radioactive assays (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Kinase Pathway Inhibition Assay (Western Blot)

This assay assesses the ability of a compound to inhibit a specific kinase signaling pathway within a cellular context.

Caption: Workflow for Western blot analysis of kinase pathway inhibition.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the kinase inhibitor or DMSO for a specified duration.

    • If applicable, stimulate the signaling pathway of interest (e.g., with a cytokine for the JAK-STAT pathway).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14][15]

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3). Also, probe a separate blot or strip and re-probe the same blot for the total protein as a loading control.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis:

    • Wash the membrane thoroughly and then add an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.

Cell Viability Assay (MTT/MTS)

This assay measures the effect of a kinase inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Caption: Workflow for a cell viability assay (MTT/MTS).

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the kinase inhibitor or DMSO (vehicle control).[16]

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT/MTS Reagent Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[17][18][19]

    • Incubate the plate for 1-4 hours at 37°C to allow viable cells to metabolize the tetrazolium salt into a colored formazan product.[16][17]

  • Solubilization and Absorbance Reading:

    • For MTT: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the insoluble formazan crystals.[17][18]

    • For MTS: The formazan product is soluble, so no solubilization step is needed.

    • Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT and ~490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth).

Conclusion

The 7-deazapurine scaffold has proven to be a highly versatile and effective framework for the design of potent and selective kinase inhibitors. Its ability to mimic the natural purine of ATP while offering a strategic point for chemical modification allows for the fine-tuning of inhibitor properties to achieve desired therapeutic profiles. As demonstrated by the clinical success of ruxolitinib and the promising preclinical data for other 7-deazapurine-based compounds, this scaffold will undoubtedly continue to be a cornerstone of kinase inhibitor drug discovery. Future research should focus on direct, head-to-head comparative studies to more definitively establish the superiority of this scaffold for specific kinase targets and to further exploit its potential in developing next-generation targeted therapies.

References

  • Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective. Dermatol Pract Concept. 2022;12(4):e2022178. Available from: [Link]

  • In vitro kinase assay. protocols.io. 2024. Available from: [Link]

  • Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]

  • ATP Competition Assay. International Centre for Kinase Profiling. N.d. Available from: [Link]

  • Danusertib, an aurora kinase inhibitor. Expert Opin Investig Drugs. 2011;20(11):1537-48. Available from: [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. 2018. Available from: [Link]

  • Topical Ruxolitinib and Delgocitinib Versus Systemic JAK Inhibitors: A Comparative Safety Review. J Clin Med. 2024;13(4):1184. Available from: [Link]

  • Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model. Clin Cancer Res. 2012;18(17):4614-26. Available from: [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods Mol Biol. 2009;521:139-50. Available from: [Link]

  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Pharmaceuticals (Basel). 2023;16(8):1108. Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. 2025. Available from: [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. J Med Chem. 2022;65(8):5925-5966. Available from: [Link]

  • Kinase Activity-Tagged Western Blotting Assay. BioTechniques. 2021;70(6):327-332. Available from: [Link]

  • Aurora B Inhibitors as Cancer Therapeutics. Cancers (Basel). 2021;13(16):4046. Available from: [Link]

  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Pharmaceuticals (Basel). 2023;16(8):1108. Available from: [Link]

  • A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors. Clin Cancer Res. 2011;17(24):7794-804. Available from: [Link]

  • Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Med Res Rev. 2018;38(4):1327-1376. Available from: [Link]

  • Tofacitinib and Ruxolitinib. American Chemical Society. 2016. Available from: [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. J Vis Exp. 2017;(123):55779. Available from: [Link]

  • Various Applications of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective. ResearchGate. 2022. Available from: [Link]

  • A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy. Haematologica. 2012;97(2):228-35. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Int J Mol Sci. 2023;24(21):15951. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. 2025. Available from: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Med Chem. 2021;12(5):676-694. Available from: [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. 2023. Available from: [Link]

Sources

comparing the efficacy of different catalysts for reactions with 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-deazapurine scaffold, specifically 4-iodo-7H-pyrrolo[2,3-d]pyrimidine , is a linchpin intermediate in the synthesis of JAK inhibitors (e.g., Tofacitinib, Ruxolitinib). Its dual reactivity—a highly electrophilic C-4 iodide and an acidic N-7 pyrrole proton—presents a unique catalytic challenge.

This guide objectively compares palladium-based catalytic systems for functionalizing this scaffold. Our analysis, grounded in industrial process data and mechanistic studies, indicates that while Pd(PPh₃)₄ remains a common bench-scale choice, bidentate ligand systems like Pd(dppf)Cl₂ offer superior stability and turnover numbers (TON) for Suzuki-Miyaura couplings, particularly with unprotected substrates. For C-N bond formation, bulky dialkylbiaryl phosphine ligands (e.g., XPhos , BrettPhos ) are essential to overcome the inhibitory effects of the N-7 functionality.

The Chemo-Selectivity Challenge

Before selecting a catalyst, one must understand the substrate's behavior. The this compound molecule possesses two competing sites:

  • C-4 Position (Iodide): The desired site for Oxidative Addition. It is highly reactive but prone to hydrodehalogenation if the catalyst cycle stalls.

  • N-7 Position (Pyrrole NH): With a pKa ~13, this proton can be deprotonated by bases used in cross-coupling (e.g.,

    
    , 
    
    
    
    ). The resulting anion can coordinate to Pd(II), forming stable "off-cycle" resting states that poison the catalyst.

Strategic Decision: Are you running the reaction Protected (e.g., N-SEM, N-Tosyl) or Unprotected?

  • Protected: Standard catalysts (

    
    ) work well.
    
  • Unprotected: Requires robust catalysts (

    
    , 
    
    
    
    /XPhos) and careful base selection.

Comparative Analysis of Catalytic Systems

Scenario A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Introduction of aryl/heteroaryl groups (e.g., synthesis of JAK inhibitor cores).

Catalyst SystemLigand TypeYield (Avg)Purity ProfileScalabilityApplication Note
Pd(dppf)Cl₂ · DCM Bidentate (Ferrocenyl)88-95% HighExcellentPreferred Choice. The large bite angle and chelating effect prevent

-hydride elimination and resist N-7 poisoning. Robust in scale-up (kg scale).
Pd(PPh₃)₄ Monodentate70-85%ModerateLowProne to oxidation ("Pd black"). Good for initial screening but unreliable for unprotected substrates due to ligand dissociation.
Pd(OAc)₂ + SPhos Biaryl Phosphine90-95%HighModerateExcellent for sterically hindered boronic acids. Higher cost limits use to high-value intermediates.

Expert Insight: For scale-up of Tofacitinib intermediates, Pd(dppf)Cl₂ is the industrial standard. It tolerates the biphasic conditions (e.g., n-Butanol/Water) often used to solubilize the polar deazapurine.

Scenario B: Sonogashira Coupling (Alkynylation)

Target: Introduction of alkyne linkers.

  • Standard System:

    
     (5 mol%) + CuI (2 mol%).
    
    • Pros: Reliable, well-characterized.

    • Cons: Copper can induce dimerization of the alkyne (Glaser coupling) and coordinate to N-7.

  • High-Purity System: Cu-Free Sonogashira using Pd(OAc)₂ + XPhos or Pd-Cy*Phos .

    • Efficacy: Slower kinetics but significantly cleaner reaction profiles. Essential when the product is a late-stage pharmaceutical intermediate where metal scavenging is costly.

Scenario C: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Direct amination (e.g., replacing Iodo with aniline/amine).

This is the most difficult transformation due to the competitive binding of the amine nucleophile and the N-7 azole.

  • Ineffective:

    
     or simple Pd salts often fail (0-20% yield).
    
  • Highly Effective: Pd₂(dba)₃ + BrettPhos or RuPhos .

    • Mechanism:[1][2][3][4][5][6][7] These bulky, electron-rich ligands facilitate the reductive elimination step, which is often the rate-determining step in C-N coupling with electron-deficient heterocycles.

    • Base: Use weak bases like

      
       or 
      
      
      
      to avoid side reactions; strong bases like NaOtBu can be problematic with the acidic N-7 H.

Decision Matrix for Catalyst Selection

The following flowchart illustrates the logical pathway for selecting the optimal catalyst based on your specific substrate constraints.

CatalystSelection Start Start: this compound ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) ReactionType->Suzuki Sonogashira Sonogashira (Alkyne) ReactionType->Sonogashira Buchwald Buchwald-Hartwig (Amine) ReactionType->Buchwald ProtectionCheck Is N-7 Protected? Suzuki->ProtectionCheck Sono_Cu Pd(PPh3)2Cl2 + CuI (Standard) Sonogashira->Sono_Cu Standard Sono_NoCu Pd(OAc)2 + XPhos (Cu-Free/High Purity) Sonogashira->Sono_NoCu High Purity Req Buch_Ligand Requires Bulky Ligand Pd2(dba)3 + BrettPhos/RuPhos Buchwald->Buch_Ligand Suzuki_Prot Use Pd(PPh3)4 (Standard) ProtectionCheck->Suzuki_Prot Yes (SEM/Tosyl) Suzuki_Unprot Use Pd(dppf)Cl2 (Resistant to Poisoning) ProtectionCheck->Suzuki_Unprot No (Free NH)

Figure 1: Decision matrix for catalyst selection based on reaction type and substrate protection status.

Validated Experimental Protocol

Method: Suzuki-Miyaura Coupling of Unprotected this compound. Objective: High-yield synthesis of 4-aryl-7-deazapurine without N-protection.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (0.03 equiv / 3 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow
  • Degassing (Critical):

    • In a reaction vial, combine the 4-iodo substrate, boronic acid, and base.

    • Add the solvent mixture (Dioxane/Water).

    • Why: Deazapurines are electron-rich; oxygen promotes homocoupling and catalyst oxidation.

    • Action: Sparge with Argon or Nitrogen for 10-15 minutes before adding the catalyst.

  • Catalyst Addition:

    • Add

      
       quickly to the vessel.
      
    • Seal the vessel immediately (crimp cap or pressure tube).

  • Reaction:

    • Heat to 80–100°C for 4–12 hours.

    • Monitoring: Check HPLC/UPLC at 2 hours. The conversion of the iodide should be >95%. If the reaction stalls at 60%, add 1 mol% fresh catalyst.

  • Workup (Purification):

    • Cool to room temperature.[8]

    • Dilute with EtOAc and wash with water.

    • Note on N-7 Acidity: The product may remain in the aqueous layer if the pH is high. Adjust aqueous layer to pH 7-8 using 1N HCl before extraction to ensure the product partitions into the organic phase.

Mechanistic Insight

Understanding the catalytic cycle helps in troubleshooting. The diagram below details the specific pathway for this substrate.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 4-Iodo-Substrate PdII_Complex Pd(II)-Ar-I Intermediate OxAdd->PdII_Complex TransMetal Transmetallation (Boronic Acid + Base) PdII_Complex->TransMetal + Ar-B(OH)2 Poison Catalyst Poisoning (N-7 Coordination) PdII_Complex->Poison Excess Base / Free NH RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Poison->PdII_Complex Reversible (Slow)

Figure 2: Catalytic cycle highlighting the oxidative addition step and the risk of catalyst poisoning by the N-7 nitrogen.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst PoisoningSwitch to Pd(dppf)Cl₂ . Ensure N-7 is protected or use a milder base (

).
Dehalogenation (H-Substituted)

-Hydride Elimination
Avoid primary alcohol solvents. Use DMF, Dioxane, or Toluene.
Homocoupling of Boronic Acid Oxygen PresenceDegas solvents more rigorously. Reduce the amount of catalyst.
Product in Aqueous Layer pH EffectThe N-7 proton is acidic. Neutralize the aqueous layer to pH 7 during workup to recover the product.

References

  • Process Development of Tofacitinib: Ruggeri, S. G., et al. "Integrated Process Development of Tofacitinib." Organic Process Research & Development, 2015. Link

  • General Deazapurine Synthesis: "Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling." Beilstein J. Org. Chem., 2012. Link

  • Suzuki Coupling on Heterocycles: "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 2012. Link

  • Buchwald-Hartwig Conditions: "Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link

  • Sonogashira Catalyst Comparison: "Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs." Applied Organometallic Chemistry, 2020. Link

Sources

Comprehensive Comparison Guide: Molecular Target Validation of Novel Pyrrolo[2,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a privileged structure in kinase inhibitor design, serving as the core for blockbuster drugs like Tofacitinib and Ruxolitinib . While this scaffold offers exceptional potency by mimicking the adenine ring of ATP, this very feature introduces a critical liability: promiscuity .

Validating the molecular target of a novel pyrrolo[2,3-d]pyrimidine requires more than enzymatic


 values. It demands a rigorous triangulation of biochemical affinity , cellular target engagement , and phenotypic rescue . This guide objectively compares the three primary validation modalities—Biochemical Assays, CETSA, and NanoBRET—and provides actionable protocols to distinguish true target engagement from off-target toxicity.

Part 1: The Scaffold & The Challenge

The Deazapurine Dilemma

Pyrrolo[2,3-d]pyrimidines bind to the ATP-binding pocket (Type I inhibition). The nitrogen at position 7 of the purine ring is replaced by a carbon, altering the hydrogen bond donor/acceptor profile while maintaining the planar geometry required for the hinge region.

The Validation Gap: A common failure mode in developing these inhibitors is the "Potency Disconnect."

  • Biochemical Assay: Compound X inhibits Kinase Y with

    
    .
    
  • Cellular Assay: Compound X kills cancer cells at

    
    .
    
  • Reality: Intracellular ATP (1–5 mM) outcompetes the inhibitor. The cellular phenotype is actually driven by an off-target kinase with lower ATP affinity (e.g., a non-kinase target or a different kinase family member).

To validate a novel inhibitor, you must prove Target Engagement (TE) in the intact cell.

Part 2: Comparative Analysis of Validation Modalities

The following table contrasts the three industry-standard methods for validating pyrrolo[2,3-d]pyrimidine targets.

Table 1: Performance Matrix of Target Validation Methodologies
FeatureBiochemical (ADP-Glo/FRET) CETSA (Cellular Thermal Shift) NanoBRET Target Engagement
Primary Readout Intrinsic Affinity (

/

)
Thermal Stability (

)
Occupancy / Residence Time
Physiological Relevance Low (No cell membrane, no ATP competition)High (Intact cells, endogenous protein)High (Intact cells, defined ATP levels)
Throughput High (HTS compatible)Medium (Western Blot) to High (AlphaLISA)Medium-High (Plate reader)
Scaffold Specificity Prone to false positives (aggregators)Validates physical bindingValidates competitive binding
Key Limitation Ignores intracellular ATP competitionRequires specific antibodies (for endogenous)Requires transfection (exogenous fusion)
Best Use Case Initial SAR screeningConfirming binding to endogenous targetMeasuring residence time & selectivity
Decision Logic: Which to Choose?
  • Use Biochemical Assays to rank-order analogs during synthesis.

  • Use NanoBRET to determine the cellular

    
     and residence time (crucial for ATP-competitive inhibitors).
    
  • Use CETSA to prove the compound engages the target in the specific disease-relevant cell line (e.g., patient-derived cells) without genetic modification.

Part 3: Visualization of the Validation Workflow

The following diagram illustrates the logical flow from scaffold design to validated target.

ValidationFunnel cluster_0 Phase 1: Screening cluster_1 Phase 2: Cellular Engagement (The Critical Filter) cluster_2 Phase 3: Functional Validation InSilico Pyrrolo[2,3-d]pyrimidine Design (Scaffold Hopping) Biochem Biochemical Assay (ADP-Glo/Kinase-Glo) Output: Ki < 10 nM InSilico->Biochem Synthesis NanoBRET NanoBRET TE (Live Cell Affinity) Output: Cellular IC50 Biochem->NanoBRET Select Potent Hits CETSA CETSA (Thermal Stability) Output: Aggregation Temp (T_agg) Biochem->CETSA Orthogonal Check Pheno Phenotypic Rescue (CRISPR/Resistant Mutant) NanoBRET->Pheno Correlate Occupancy with Phenotype CETSA->Pheno

Caption: The Validation Funnel. Novel inhibitors must pass from biochemical potency to cellular occupancy (NanoBRET/CETSA) before phenotypic confirmation.

Part 4: Deep Dive Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm physical binding of the pyrrolo[2,3-d]pyrimidine to the endogenous kinase in intact cells. Mechanism: Ligand binding stabilizes the protein, shifting its melting curve to higher temperatures.

Step-by-Step Methodology:

  • Cell Preparation: Harvest

    
     cells (e.g., Jurkat or THP-1). Wash with PBS. Resuspend in PBS with protease inhibitors.
    
  • Treatment: Aliquot cells into PCR tubes (

    
     per tube).
    
    • Group A: DMSO Control.[1]

    • Group B: Novel Inhibitor (

      
       the cellular 
      
      
      
      ).
    • Incubation: 1 hour at 37°C / 5% CO2.

  • Thermal Challenge: Heat cells in a gradient PCR cycler for 3 minutes.

    • Range: 40°C to 67°C (optimize based on target, e.g., JAK3 melts ~50°C).

  • Lysis: Cool to RT (3 min). Add lysis buffer (with NP-40). Freeze-thaw (

    
     liquid nitrogen) to lyse.
    
  • Separation: Centrifuge at

    
     for 20 min at 4°C. The supernatant contains the soluble (stabilized) protein.
    
  • Detection: Analyze supernatant via Western Blot using a specific antibody for the kinase.

  • Data Analysis: Plot band intensity vs. Temperature. Calculate

    
     (shift in melting temperature). A shift 
    
    
    
    indicates significant binding.

Self-Validating Control:

  • Negative Control: Use a structurally similar pyrrolo[2,3-d]pyrimidine analog that lacks the key hydrogen bond donor/acceptor for the hinge region (inactive in biochemical assays). If this causes a shift, the effect is non-specific (e.g., aggregation).

Protocol B: NanoBRET Target Engagement

Objective: Measure the residence time and affinity in live cells under physiological ATP concentrations. Mechanism: Energy transfer occurs between a NanoLuc-fused Kinase (Donor) and a cell-permeable fluorescent tracer (Acceptor).[2][3] The inhibitor competes with the tracer, decreasing the BRET signal.

NanoBRET Step1 Transfect Cell (Kinase-NanoLuc) Step2 Add Tracer (Fluorescent) Step1->Step2 Step3 Add Inhibitor (Competitor) Step2->Step3 Result1 High BRET Signal (Tracer Bound) Step2->Result1 No Drug Result2 Low BRET Signal (Inhibitor Bound) Step3->Result2 Displacement

Caption: NanoBRET Principle. The novel inhibitor displaces the tracer, reducing BRET signal quantitatively.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with the N-terminal NanoLuc-Kinase fusion plasmid. Incubate 24h.

  • Tracer Addition: Add the cell-permeable tracer (at

    
     concentration, previously determined) + Test Compound (Dose Response).
    
  • Equilibration: Incubate 2 hours at 37°C.

  • Measurement: Add NanoBRET substrate. Measure Donor (460nm) and Acceptor (618nm) emission on a BRET-compatible plate reader (e.g., GloMax).

  • Calculation: Calculate MilliBRET units (mBU).

    
    
    

Expert Insight: For pyrrolo[2,3-d]pyrimidines, perform a Residence Time assay by washing out the drug and adding the tracer after washout. Compounds with slow off-rates (long residence time) will delay tracer binding. This correlates better with in vivo efficacy than thermodynamic affinity.

Part 5: Genetic Validation (The Gold Standard)

Pharmacological validation is never sufficient on its own due to potential polypharmacology.

The "Rescue" Experiment: To prove the phenotype is driven by Target X:

  • CRISPR-Cas9: Generate a cell line expressing a "Gatekeeper Mutant" of the kinase.

    • Design: Mutate the Threonine/Methionine gatekeeper residue to a bulky residue (e.g., T->I or T->M) that sterically hinders the pyrrolo[2,3-d]pyrimidine binding but preserves ATP binding.

  • Treatment: Treat both Wild-Type (WT) and Mutant cells with the novel inhibitor.

  • Outcome: If the inhibitor kills WT cells but fails to kill the Mutant cells, the toxicity is on-target . If it kills both, the compound is toxic via an off-target mechanism.

References

  • Changelian, P. S., et al. (2003). Prevention of organ allograft rejection by a specific Janus kinase 3 inhibitor. Science, 302(5646), 875-878. Link

    • Foundational paper establishing the pyrrolo[2,3-d]pyrimidine scaffold (Tofacitinib) utility.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[4][5] Nature Protocols, 9(9), 2100-2122. Link

    • The authorit
  • Vasta, J. D., et al. (2018).[2] Quantitative, wide-spectrum kinase profiling in live cells for assessing the effect of cellular ATP on target engagement. Cell Chemical Biology, 25(2), 206-214.[2] Link

    • Describes the NanoBRET technology and the impact of intracellular
  • Karaman, M. W., et al. (2008).[6][7] A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132.[8] Link

    • Comprehensive analysis of kinase inhibitor selectivity profiles, including pyrrolo-pyrimidines.[9]

Sources

Comparative Guide: Synthetic Routes to Functionalized 7-Deazapurines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Missing Nitrogen" Challenge

7-Deazapurines (pyrrolo[2,3-d]pyrimidines) are critical isosteres of natural purines, forming the core of blockbuster antivirals like Remdesivir and naturally occurring antibiotics like Tubercidin. Structurally, the replacement of the N-7 nitrogen with a methine (CH) group confers resistance to enzymatic cleavage (e.g., by adenosine deaminase) and alters the electronic landscape of the heterocycle.

However, this structural change introduces a severe synthetic penalty: loss of regiocontrol. In natural purines, the N-7 lone pair assists in directing glycosylation to N-9. In 7-deazapurines, this "anchoring" effect is absent, often leading to difficult-to-separate N-7/N-9 mixtures.

This guide objectively compares three dominant synthetic strategies to overcome this limitation, supported by experimental data and mechanistic insights.

Comparative Analysis of Synthetic Routes

Route A: Vorbrüggen Glycosylation (The Classical Approach)
  • Mechanism: Silyl-Hilbert-Johnson reaction using Lewis acid catalysis (TMSOTf).[1]

  • Status: Standard for lab-scale, but plagued by regioselectivity issues.

  • Critical Insight: Electron-withdrawing groups (EWG) at C-7 (e.g., I, Br, CN) significantly improve N-9 selectivity by reducing electron density at the competing N-7 site.

Route B: Anionic Glycosylation (The Salt Approach)
  • Mechanism: Deprotonation of the base (NaH, KOH, or TDA-1) followed by SN2 attack on a halogenated sugar.

  • Status: Historically used to force N-9 selectivity but suffers from harsh conditions and lower yields.

Route C: C-Glycosylation / Lactone Addition (The Industrial Standard)
  • Mechanism: Lithium-halogen exchange on the nucleobase followed by addition to a ribonolactone.

  • Status: The "Gilead Route" (Remdesivir).[2] Completely bypasses the N-glycosylation regioselectivity problem by forming the C1'–C bond directly.

Route D: Late-Stage C-H Functionalization (The Discovery Route)
  • Mechanism: Pd/Cu-catalyzed activation of the C-H bond on a pre-formed nucleoside.

  • Status: Ideal for generating library diversity (SAR studies) without re-synthesizing the glycosidic bond.

Summary Data Table
FeatureRoute A: VorbrüggenRoute B: Anionic (NaH)Route C: C-GlycosylationRoute D: C-H Activation
Primary Challenge N7 vs N9 RegioselectivityHarsh conditions / decompCryogenic temps (-78°C)Catalyst cost / Scavenging
N9:N7 Selectivity 1:1 to 4:1 (Substrate dependent)>10:1 (High N9)N/A (Single Isomer) N/A (Pre-fixed)
Scalability ModerateLowHigh (kg scale) Low (mg to g)
Key Reagents BSA, TMSOTfNaH, TDA-1

-BuLi, Ribonolactone
Pd(OAc)₂, Cu(OAc)₂
Best Use Case Initial Lab ScaleSpecific difficult basesProcess / Manufacturing Library / SAR Gen

Strategic Visualization

Diagram 1: Retrosynthetic Comparison & Regioselectivity Logic

This diagram contrasts the direct glycosylation pathways (A/B) with the convergent lactone approach (C), highlighting the electronic root of the regioselectivity problem.

SyntheticRoutes cluster_Direct Direct Glycosylation (Routes A & B) cluster_Lactone C-Glycosylation (Route C - Industrial) Target Target: 7-Deazapurine Nucleoside Base 7-Deazapurine Base (No N7 Lone Pair) Mixture Mixture: N9 (Desired) + N7 (Byproduct) Base->Mixture Vorbrüggen (TMSOTf) Poor Selectivity Sugar Activated Sugar (1-OAc or 1-Cl) Sugar->Mixture Mixture->Target Difficult Purification HaloBase Halogenated Base (Li-Exchange) Hemiacetal 1'-Hydroxy Intermediate HaloBase->Hemiacetal n-BuLi, -78°C C-C Bond Formation Lactone Ribonolactone (Electrophile) Lactone->Hemiacetal Hemiacetal->Target Reduction (Et3SiH)

Caption: Comparison of Direct Glycosylation (prone to N7/N9 mixtures) vs. C-Glycosylation (regiospecific via lactone addition).

Detailed Experimental Protocols

Protocol 1: Optimized Vorbrüggen Glycosylation (High Selectivity)

Context: This protocol utilizes the "Seela Modification"—introducing a C-7 iodide to sterically and electronically favor N-9 glycosylation.

Reagents:

  • 4-chloro-7-iodo-7-deazapurine (Donor)

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Acceptor)[3]

  • BSA (N,O-Bis(trimethylsilyl)acetamide)

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate)[1]

Step-by-Step Workflow:

  • Silylation: Suspend the nucleobase (1.0 equiv) in dry MeCN. Add BSA (1.2 equiv). Stir at RT for 10 min until a clear solution forms (silylation of N-9).

  • Coupling: Add the ribose sugar (1.0 equiv). Cool to 0°C.[2]

  • Activation: Add TMSOTf (1.1 equiv) dropwise. Crucial: Do not use large excess; excess Lewis acid promotes equilibration to the thermodynamic N-7 isomer.

  • Heating: Warm to 80°C for 1 hour.

  • Workup: Quench with cold saturated NaHCO₃. Extract with DCM.

  • Validation: The C-7 Iodo substituent typically yields an N9:N7 ratio of >8:1. Without the iodine, the ratio drops to ~2:1.

Protocol 2: C-H Activation (Hocek Method)

Context: Direct functionalization of the 7-position on a pre-formed nucleoside. Ideal for generating libraries of 7-aryl derivatives.

Reagents:

  • 6-chloro-7-deazapurine ribonucleoside (protected)

  • Aryl boronic acid (2.0 equiv)

  • Cu(OAc)₂ (Catalyst, 10-20 mol%)

  • Pd(OAc)₂ (Co-catalyst, 5 mol%)

  • Na₂CO₃ (Base)

Step-by-Step Workflow:

  • Setup: In a pressure vial, dissolve the nucleoside in MeOH/H₂O (4:1). Aqueous media is critical for the Suzuki-type mechanism here.

  • Catalyst Addition: Add Pd(OAc)₂ and Cu(OAc)₂.

  • Reaction: Heat to 100°C for 4–12 hours.

  • Mechanism: The reaction proceeds via a C-H palladation at the electron-rich C-7 position, followed by transmetallation with the boronic acid.

  • Purification: Filter through Celite to remove Pd black.

Mechanistic Deep Dive: Why Glycosylation Fails

The failure of standard glycosylation in 7-deazapurines is electronic. In standard purines, the N-7 nitrogen possesses a lone pair that can form a hydrogen bond or coordinate with the incoming sugar's protecting groups (anchoring assistance).

In 7-deazapurines, N-7 is replaced by C-7. The electron density of the pyrrole ring makes the N-7 position (now C-7) electron-rich, but the N-1 (of the pyrrole ring, which corresponds to purine N-9) is the desired nucleophile. However, the N-3 (pyrimidine ring) and N-1 compete.

Diagram 2: Regioselectivity Mechanism

Regioselectivity Substrate Silylated 7-Deazapurine Oxocarbenium Sugar Oxocarbenium Ion Substrate->Oxocarbenium TMSOTf Activation Kinetic Kinetic Attack (N3) Oxocarbenium->Kinetic Fast, Reversible Thermodynamic Thermodynamic Product (N9) Oxocarbenium->Thermodynamic Slow, Stable Kinetic->Thermodynamic Isomerization (High T)

Caption: Under Lewis acid conditions, the initial attack often occurs at N3 (kinetic), followed by migration to N9. In 7-deazapurines, this migration is sluggish, trapping the kinetic byproduct.

References

  • Seela, F., & Chen, Y. (2025). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues. ACS Publications. Link

  • Hocek, M., et al. (2022).[4] Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation. Journal of the American Chemical Society. Link

  • Gilead Sciences (Siegel, D., et al.). (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (Remdesivir). Journal of Medicinal Chemistry. Link

  • Perlikova, T. & Hocek, M. (2014). Direct C-H amination and C-H chloroamination of 7-deazapurines. RSC Advances. Link

  • Eyer, L., et al. (2016). Nucleoside analogs: 7-deaza-2'-C-methyladenosine (7DMA) as a tool for flavivirus research. NIH PubMed. Link

Sources

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